Tetrabutylammonium hydrogen sulfide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sulfanide;tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.H2S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;/h5-16H2,1-4H3;1H2/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVCMHXBGWPOTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.[SH-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H37NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84030-21-7 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, sulfide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84030-21-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrabutylammonium hydrogen sulphide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084030217 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrabutylammonium hydrogen sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.074.333 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Tetrabutylammonium Hydrogen Sulfide: A Technical Guide for Researchers
An in-depth guide to the chemical properties, synthesis, and applications of tetrabutylammonium hydrogen sulfide ([NBu₄]SH), a versatile and soluble source of the hydrosulfide anion for research and drug development.
Introduction
This compound, with the chemical formula (C₄H₉)₄NSH, is a quaternary ammonium salt that serves as a readily available and soluble source of the hydrosulfide ion (HS⁻) in organic solvents.[1] This property makes it an invaluable reagent in the fields of chemical synthesis and biology, particularly in the study of hydrogen sulfide (H₂S) signaling pathways and the development of novel therapeutics. H₂S is now recognized as a critical endogenous gasotransmitter, playing a key role in a multitude of physiological and pathological processes.[2] The use of [NBu₄]SH allows for the controlled introduction of the biologically active HS⁻ ion into non-aqueous environments, facilitating mechanistic studies that are not feasible with inorganic sulfide salts.[1][3] This guide provides a comprehensive overview of the chemical properties, a detailed experimental protocol for its synthesis, and a summary of its applications for researchers, scientists, and drug development professionals.
Chemical and Physical Properties
This compound is a light yellow, hygroscopic crystalline powder that is soluble in water and various organic solvents.[1] Its solubility in organic media is a key advantage, enabling its use in a wide range of reaction conditions.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₇NS | [4] |
| Molecular Weight | 275.5 g/mol | [4] |
| Appearance | Light yellow, hygroscopic crystalline powder | [1] |
| Solubility | Soluble in water and organic solvents like acetonitrile | [1][3] |
| Stability | Considered stable, but hygroscopic. Should be handled in an inert atmosphere. | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Peaks/Shifts (in CD₃CN) |
| ¹H NMR | δ 3.1 (m, 8H, N-CH₂), 1.6 (m, 8H, N-CH₂-CH₂), 1.35 (m, 8H, N-CH₂-CH₂-CH₂), 0.95 (t, 12H, N-CH₂-CH₂-CH₂-CH₃) |
| ¹³C NMR | δ 58.8, 24.1, 20.0, 13.8 |
| IR (ATR) | 2960, 2873, 1468 cm⁻¹ |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from the method reported by Hartle, Tonzetich, and Pluth in Dalton Transactions, 2015.[3]
Materials and Equipment:
-
Tetrabutylammonium chloride ([NBu₄]Cl)
-
Anhydrous sodium hydrosulfide (NaSH)
-
Anhydrous acetonitrile (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Schlenk flask and line
-
Cannula
-
Magnetic stirrer and stir bar
-
Glovebox or inert atmosphere setup
Procedure:
-
Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). All manipulations should be carried out under an inert atmosphere to prevent the oxidation of the hydrosulfide.
-
Reaction Setup: In a Schlenk flask, dissolve tetrabutylammonium chloride (1.0 eq) in a minimal amount of anhydrous acetonitrile. In a separate Schlenk flask, add anhydrous sodium hydrosulfide (1.1 eq).
-
Reaction: Slowly add the dissolved tetrabutylammonium chloride solution to the solid sodium hydrosulfide via cannula transfer with vigorous stirring. The reaction mixture will become a slurry.
-
Stirring: Allow the reaction to stir at room temperature for at least 12 hours to ensure complete salt metathesis.
-
Filtration: After the reaction is complete, the white precipitate of sodium chloride (NaCl) is removed by cannula filtration. The resulting clear, light-yellow solution contains the desired this compound.
-
Isolation: To isolate the product, the volume of the acetonitrile solution is reduced in vacuo. The product is then precipitated by the slow addition of anhydrous diethyl ether.
-
Washing and Drying: The resulting white/light-yellow precipitate is washed with copious amounts of anhydrous diethyl ether to remove any unreacted starting materials and then dried in vacuo to yield pure this compound.
Diagram 1: Experimental Workflow for the Synthesis of [NBu₄]SH
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
Nucleophilic Reactivity
The primary utility of this compound lies in the nucleophilic character of the hydrosulfide anion. It readily participates in nucleophilic substitution and addition reactions. A common application is the synthesis of thiols from alkyl halides.
Example: Synthesis of Benzyl Mercaptan
[NBu₄]SH reacts with benzyl chloride in acetonitrile to produce benzyl mercaptan and dibenzyl sulfide. This reaction demonstrates the utility of [NBu₄]SH as a soluble sulfide source for synthetic applications.
Diagram 2: Reactivity of [NBu₄]SH with an Electrophile
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Tetrabutylammonium hydrogen sulphide | C16H37NS | CID 11208119 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Tetrabutylammonium Hydrogen Sulfide and its Relevance in Drug Development
This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of tetrabutylammonium salts of sulfur-containing anions, with a particular focus on their role as a source of hydrogen sulfide (H₂S), a critical signaling molecule.
Executive Summary
Hydrogen sulfide (H₂S) is increasingly recognized as a crucial gasotransmitter involved in a myriad of physiological and pathophysiological processes, making it a molecule of significant interest in drug discovery and development. The delivery of H₂S to biological systems in a controlled manner is a key challenge. Tetrabutylammonium hydrogen sulfide serves as a source of the hydrosulfide anion (HS⁻), the conjugate base of H₂S, which is soluble in organic solvents. This property makes it a valuable tool for in vitro studies aimed at elucidating the mechanisms of H₂S signaling. This guide will clarify the distinction between the commonly available tetrabutylammonium hydrogen sulfate and the more specialized this compound, provide key technical data, and detail its application in the context of H₂S-related research.
Clarification of Compounds: Sulfate vs. Sulfide
It is crucial to distinguish between two similarly named compounds:
-
Tetrabutylammonium hydrogen sulfate ([TBA][HSO₄]) : This is a widely used phase-transfer catalyst and ionic liquid. Its CAS number is 32503-27-8 .[1][2][3][4][5]
-
This compound ([TBA][SH]) : This compound is a source of the hydrogen sulfide anion (HS⁻) and is particularly relevant for research into H₂S biology. While a specific CAS number is not readily found in major databases, its preparation and use in research have been described.[6] It is a hygroscopic solid that requires careful handling, preferably in an inert atmosphere.[6]
This guide will focus on the applications related to hydrogen sulfide, for which this compound is the relevant reagent. However, given the common confusion, physicochemical data for the more common sulfate salt are provided for reference.
Physicochemical Data
The following table summarizes the key quantitative data for Tetrabutylammonium Hydrogen Sulfate.
| Property | Value | References |
| CAS Number | 32503-27-8 | [1][2][3][4][5] |
| Molecular Formula | C₁₆H₃₇NO₄S | [2][3] |
| Molecular Weight | 339.53 g/mol | [1][2][3] |
| Melting Point | 168-174 °C | [1][7][8] |
| Appearance | White solid/crystals | [7][8] |
| Solubility | Soluble in water | [3] |
| pH of Aqueous Solution | 1-2 (100 g/L at 20 °C) | [3][8] |
Experimental Protocols
A common method for the synthesis of tetrabutylammonium hydrogen sulfate involves the reaction of tetrabutylammonium chloride with sulfuric acid.[9]
Materials:
-
Tetrabutylammonium chloride
-
Concentrated sulfuric acid
-
Deionized water
-
Ice
Procedure:
-
Dissolve tetrabutylammonium chloride in deionized water in a reaction vessel.
-
Slowly add a stoichiometric amount of concentrated sulfuric acid to the solution while stirring. The reaction is exothermic and should be cooled in an ice bath.
-
Continue stirring the reaction mixture for a specified period to ensure complete reaction.
-
After the reaction is complete, the product, tetrabutylammonium hydrogen sulfate, can be isolated by filtration.
-
Wash the solid product with ice-cold water to remove any unreacted starting materials or byproducts.
-
Dry the purified product under vacuum.
Safety Precautions: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
This protocol provides a general workflow for assessing the biological effects of an H₂S donor like this compound in a cell culture model.
Materials:
-
This compound (handled in a glovebox due to its hygroscopic nature)[6]
-
Appropriate cell line and culture medium
-
Phosphate-buffered saline (PBS)
-
Assay reagents to measure the desired cellular response (e.g., cell viability assay, ELISA for cytokine levels, Western blot for protein expression)
Procedure:
-
Cell Seeding: Plate the cells at a predetermined density in multi-well plates and allow them to adhere and grow overnight.
-
Preparation of H₂S Donor Stock Solution: Inside a glovebox, prepare a stock solution of this compound in an appropriate organic solvent.
-
Treatment: Dilute the stock solution of the H₂S donor to the desired final concentrations in the cell culture medium. Remove the old medium from the cells and replace it with the medium containing the H₂S donor. Include appropriate vehicle controls.
-
Incubation: Incubate the cells for the desired period to observe the effects of H₂S.
-
Assessment of Cellular Response: Following incubation, perform the relevant assays to measure the biological endpoint of interest. This could include assessing changes in cell viability, inflammation, or the activation of specific signaling pathways.
Signaling Pathways and Mandatory Visualizations
Hydrogen sulfide is a pleiotropic signaling molecule that modulates various cellular processes, including inflammation, oxidative stress, and apoptosis.[10][11] One of the key signaling pathways influenced by H₂S is the Keap1-Nrf2 pathway, which plays a central role in the cellular antioxidant response.
References
- 1. 四丁基硫酸氢铵,97 (CH3CH2CH2CH2)4N(HSO4) [sigmaaldrich.com]
- 2. Tetrabutylammonium hydrogen sulfate [webbook.nist.gov]
- 3. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [chemicalbook.com]
- 4. Tetrabutylammonium hydrogensulfate | CAS#:32503-27-8 | Chemsrc [chemsrc.com]
- 5. 32503-27-8 CAS | TETRABUTYL AMMONIUM HYDROGEN SULPHATE | Quaternary Ammonium Compounds | Article No. 06217 [lobachemie.com]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. Tetra-n-butylammonium hydrogen sulfate for synthesis 32503-27-8 [sigmaaldrich.com]
- 9. gr.bloomtechz.com [gr.bloomtechz.com]
- 10. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Hydrogen Sulfide: A Worthwhile Tool in the Design of New Multitarget Drugs [frontiersin.org]
Technical Guide: Physicochemical Properties of Tetrabutylammonium Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the molecular weight and related physicochemical properties of Tetrabutylammonium Hydrogen Sulfide (TBAHS). It includes calculated data, a standard experimental protocol for molecular weight verification, and logical diagrams to illustrate the compound's structure and analytical workflow.
Core Physicochemical Data
This compound is a quaternary ammonium salt. Its fundamental properties are derived from its molecular formula, C₁₆H₃₇NS.[1] The molecular weight is a critical parameter for stoichiometric calculations in synthesis, formulation development, and analytical procedures.
The quantitative data pertaining to the molecular weight of this compound are summarized below. The calculation is based on the standard atomic weights of its constituent elements.
| Parameter | Value | Source |
| Molecular Formula | C₁₆H₃₇NS | PubChem[1] |
| Molecular Weight ( g/mol ) | 275.5 g/mol | Computed by PubChem[1] |
| Monoisotopic Mass (Da) | 275.26467136 Da | Computed by PubChem[1] |
| CAS Number | 84030-21-7 | PubChem[1] |
Elemental Composition:
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 16 | 12.011 | 192.176 |
| Hydrogen | H | 37 | 1.008 | 37.296 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Sulfur | S | 1 | 32.06 | 32.06 |
| Total | 275.539 |
Structural and Logical Representation
The structure of this compound consists of two ionic components: a tetrabutylammonium cation and a hydrosulfide anion. This relationship is visualized below.
Experimental Protocol: Molecular Weight Verification by Mass Spectrometry
While the molecular weight is calculated from the molecular formula, its experimental verification is crucial for compound identification and purity assessment. The standard method for this is Mass Spectrometry (MS).
Objective: To experimentally determine the mass-to-charge ratio (m/z) of the tetrabutylammonium cation to confirm the compound's identity.
Instrumentation:
-
Electrospray Ionization Time-of-Flight Mass Spectrometer (ESI-TOF MS)
-
Syringe pump
-
High-purity solvents (e.g., Methanol, Acetonitrile, Water)
-
Calibrant solution (e.g., Sodium Formate)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at 1 mg/mL in methanol.
-
Perform a serial dilution to a final concentration of 1-10 µg/mL using 50:50 acetonitrile:water as the solvent.
-
-
Instrument Calibration:
-
Calibrate the mass spectrometer in positive ion mode across a mass range of m/z 100-1000 using the standard calibrant solution. Ensure mass accuracy is within 5 ppm.
-
-
Sample Infusion:
-
Infuse the prepared sample solution into the ESI source at a constant flow rate of 5-10 µL/min using a syringe pump.
-
-
Data Acquisition:
-
Acquire data in positive ion mode. The tetrabutylammonium cation [N(C₄H₉)₄]⁺ is expected to be the most prominent ion.
-
Set key ESI source parameters:
-
Capillary Voltage: 3.5 kV
-
Nebulizer Gas (N₂): 1.0 bar
-
Drying Gas (N₂): 4.0 L/min at 180°C
-
-
-
Data Analysis:
-
Process the resulting mass spectrum to identify the peak corresponding to the tetrabutylammonium cation.
-
The theoretical m/z for [C₁₆H₃₆N]⁺ is calculated as 242.2842.
-
Compare the experimentally observed m/z with the theoretical value. The mass error should be within acceptable limits (typically < 5 ppm) to confirm the identity.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the mass spectrometry workflow for molecular weight verification.
References
Synthesis of Tetrabutylammonium Hydrogen Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthesis route for tetrabutylammonium hydrogen sulfide (TBAHS), a crucial reagent for researchers requiring a soluble source of the hydrosulfide anion (HS⁻) in organic media. The information presented is collated from peer-reviewed scientific literature to ensure accuracy and reproducibility for applications in drug development and scientific research.
Introduction
This compound, with the chemical formula (C₄H₉)₄NSH, serves as a convenient and effective source of the hydrosulfide ion in non-aqueous solutions. The bulky tetrabutylammonium cation imparts solubility in a wide range of organic solvents, which is a significant advantage over inorganic hydrosulfides like sodium hydrosulfide (NaSH). This property is particularly valuable for studying the chemical biology of hydrogen sulfide (H₂S), a critical signaling molecule, and for various applications in organic synthesis. However, it is important to note that this compound is very hygroscopic and should be handled with care, preferably in an inert atmosphere, such as in a glovebox, to prevent degradation.[1]
Primary Synthesis Route: Salt Metathesis
The most direct and commonly cited method for preparing analytically pure this compound is through a salt metathesis reaction. This approach involves the reaction of a tetrabutylammonium salt with an inorganic hydrosulfide salt. The reaction is driven by the precipitation of the inorganic byproduct, leaving the desired TBAHS in solution.
A well-documented procedure involves the reaction of tetrabutylammonium chloride ((C₄H₉)₄NCl) with sodium hydrosulfide (NaSH) in an appropriate solvent.
Experimental Protocol
The following protocol is based on the method described by Hartle et al. in Dalton Transactions (2015).[2]
Materials:
-
Tetrabutylammonium chloride ((C₄H₉)₄NCl)
-
Anhydrous sodium hydrosulfide (NaSH)
-
Spectroscopic grade acetonitrile (degassed and dried)
-
An inert atmosphere (e.g., nitrogen or argon) in a glovebox or using Schlenk techniques.
Procedure:
-
Preparation: All manipulations should be performed under an inert atmosphere due to the hygroscopic nature of the product and the toxicity of hydrogen sulfide and its salts.
-
Reaction Setup: In a glovebox, combine equimolar amounts of tetrabutylammonium chloride and anhydrous sodium hydrosulfide in a suitable reaction vessel.
-
Dissolution: Add dry, degassed acetonitrile to the reaction vessel to dissolve the reactants.
-
Reaction: Stir the mixture at room temperature. The reaction proceeds via a salt metathesis, precipitating sodium chloride (NaCl) from the acetonitrile solution.
-
Filtration: After the reaction is complete, filter the mixture to remove the precipitated sodium chloride.
-
Isolation: The filtrate, which is a solution of this compound in acetonitrile, can be used directly for subsequent applications. For isolation of the solid product, the solvent can be removed under vacuum. The resulting solid should be stored under an inert atmosphere.
Safety Note: Hydrogen sulfide and its salts are highly toxic. All procedures should be carried out in a well-ventilated fume hood or a glovebox.[3]
Quantitative Data
| Parameter | Value/Observation | Reference |
| Reactants | Tetrabutylammonium chloride, Anhydrous Sodium Hydrosulfide (NaSH) | [3] |
| Solvent | Acetonitrile (dry, degassed) | [3] |
| Product | This compound ((C₄H₉)₄NSH) | [2] |
| Byproduct | Sodium Chloride (NaCl) | |
| Purity | Analytically pure | [4] |
| Handling | Requires inert atmosphere (hygroscopic) | [1] |
| Verification | ¹H NMR spectroscopy can be used to confirm the product formation. | [3] |
Experimental Workflow and Logic
The synthesis of this compound via salt metathesis follows a straightforward logical workflow designed to isolate the soluble product from the insoluble byproduct.
Alternative Approaches
While the salt metathesis reaction is the most clearly documented method, other synthesis strategies could potentially be employed. For instance, an ion-exchange resin could be used. A tetrabutylammonium-functionalized resin could be treated with a solution of sodium hydrosulfide. Alternatively, bubbling hydrogen sulfide gas through a solution of tetrabutylammonium hydroxide would also yield the desired product, as shown in the general reaction below:
(C₄H₉)₄NOH + H₂S → (C₄H₉)₄NSH + H₂O
This acid-base neutralization is a common method for preparing tetrabutylammonium salts.[5] However, the salt metathesis approach avoids the direct handling of highly toxic H₂S gas and offers a simpler procedure with readily available solid reagents.
Conclusion
The synthesis of this compound is readily achievable through a salt metathesis reaction between tetrabutylammonium chloride and sodium hydrosulfide in an anhydrous, non-protic solvent like acetonitrile. This method provides a reliable means of producing a soluble and analytically pure source of the hydrosulfide anion for a variety of applications in organic chemistry and chemical biology. Proper handling under inert conditions is critical to prevent degradation of this valuable reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. NBu4SH provides a convenient source of HS(-) soluble in organic solution for H2S and anion-binding research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. Tetrabutylammonium hydroxide - Wikipedia [en.wikipedia.org]
Tetrabutylammonium Hydrogen Sulfide: A Technical Guide to its Solubility and Handling in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium hydrogen sulfide (TBAHS), a quaternary ammonium salt, serves as a soluble and convenient source of hydrosulfide ions (HS⁻) in non-aqueous media. This technical guide provides a comprehensive overview of its solubility characteristics in organic solvents, detailed experimental protocols for its synthesis and solubility determination, and a workflow for its application in organic synthesis. While quantitative solubility data remains scarce in publicly available literature, this guide consolidates the existing knowledge and provides procedural frameworks for researchers to generate such data and effectively utilize TBAHS in their work.
Introduction
The hydrosulfide ion (HS⁻) is a potent nucleophile and a key intermediate in various chemical and biological processes. Its limited solubility in organic solvents has historically hindered its application in non-aqueous reaction systems. This compound (TBAHS or NBu₄SH) overcomes this limitation by pairing the hydrosulfide anion with a large, lipophilic tetrabutylammonium cation, rendering the salt soluble in a range of organic solvents. This property makes TBAHS a valuable reagent in organic synthesis, materials science, and studies related to hydrogen sulfide signaling pathways.
Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₁₆H₃₇NS | [1] |
| Molecular Weight | 275.54 g/mol | [1] |
| Appearance | Hygroscopic solid | [1] |
| Key Characteristic | Soluble in organic solvents, providing a source of HS⁻ | [1] |
Solubility of this compound
It is recommended that researchers determine the solubility of TBAHS in their specific solvent system of interest using the experimental protocols outlined in Section 4.
Experimental Protocols
Synthesis of this compound
A reported method for the preparation of analytically pure this compound involves the reaction of tetrabutylammonium chloride with anhydrous sodium hydrosulfide (NaSH).[1][2]
Materials and Reagents:
-
Tetrabutylammonium chloride (NBu₄Cl)
-
Anhydrous sodium hydrosulfide (NaSH)
-
Anhydrous acetonitrile (CH₃CN)
-
Standard Schlenk line or glovebox for inert atmosphere operations
Procedure:
-
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the hydrosulfide ion.
-
In a Schlenk flask, dissolve tetrabutylammonium chloride in anhydrous acetonitrile.
-
In a separate Schlenk flask, prepare a slurry of anhydrous sodium hydrosulfide in anhydrous acetonitrile.
-
Slowly add the NaSH slurry to the NBu₄Cl solution with vigorous stirring.
-
The reaction mixture is stirred at room temperature for a specified period to ensure complete reaction.
-
The precipitated sodium chloride (NaCl) is removed by filtration under an inert atmosphere.
-
The solvent is removed from the filtrate under reduced pressure to yield the this compound product.
-
The resulting solid should be stored under an inert atmosphere due to its hygroscopic nature.[1]
Determination of Solubility (Gravimetric Method)
Given the air-sensitive and hygroscopic nature of TBAHS, solubility determination requires careful handling under an inert atmosphere. The following protocol is a generalized procedure adapted from standard methods for air-sensitive compounds.
Materials and Reagents:
-
This compound (synthesized as per section 4.1)
-
Organic solvent of interest (anhydrous)
-
Glovebox or Schlenk line
-
Thermostatically controlled shaker or stir plate
-
Analytical balance
-
Syringe filters (PTFE, 0.2 µm)
-
Pre-weighed vials
Procedure:
-
Inside a glovebox, add an excess amount of TBAHS to a pre-weighed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Record the initial mass of the vial with TBAHS.
-
Add a known volume or mass of the anhydrous organic solvent to the vial.
-
Seal the vial and place it in a thermostatically controlled shaker or on a stir plate at the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring constant agitation.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (the saturated solution) using a syringe fitted with a PTFE filter.
-
Transfer the filtered supernatant to another pre-weighed vial.
-
Record the mass of the vial with the supernatant.
-
Remove the solvent from the supernatant under vacuum or by gentle heating under a stream of inert gas.
-
Once the solvent is completely removed, weigh the vial containing the solid residue (TBAHS).
-
Calculate the solubility based on the mass of the dissolved TBAHS and the mass or volume of the solvent used.
Visualization of Experimental Workflow
The following diagram illustrates the synthesis and subsequent use of TBAHS in an organic reaction.
Caption: Workflow for the synthesis of TBAHS and its subsequent use as a hydrosulfide source in organic synthesis.
Conclusion
This compound is a critical reagent for introducing the hydrosulfide ion into organic reaction systems. While a comprehensive quantitative database of its solubility is currently lacking in the public domain, this guide provides the necessary theoretical background and detailed experimental protocols for its synthesis and solubility determination. The provided workflow visualization further clarifies its practical application. It is anticipated that this guide will serve as a valuable resource for researchers, enabling them to effectively utilize TBAHS and contribute to a more thorough understanding of its properties and applications.
References
Technical Guide: The Hygroscopic Nature of Tetrabutylammonium Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium hydrogen sulfide (TBASH), also known as tetrabutylammonium hydrosulfide (NBu₄SH), is a quaternary ammonium salt that serves as a valuable source of the hydrosulfide anion (HS⁻) in organic solvents. Its utility is significant in the fields of H₂S and anion-binding research, where it can aid in elucidating the chemical mechanisms of hydrogen sulfide signaling. However, a critical physicochemical property that researchers and drug development professionals must consider is its pronounced hygroscopic nature. This technical guide provides an in-depth overview of the hygroscopic characteristics of this compound, including best practices for its handling and storage, and general methodologies for hygroscopicity determination.
It is crucial to distinguish this compound (C₁₆H₃₇NS) from the more commonly referenced tetrabutylammonium hydrogen sulfate (C₁₆H₃₇NO₄S). While both are hygroscopic, this guide focuses specifically on the sulfide compound.
Hygroscopic Nature of this compound
This compound is consistently described in available literature as a highly hygroscopic substance.[1] Safety data sheets characterize it as a light yellow, hygroscopic crystalline powder that mixes with water.[2] Scholarly articles explicitly state that it is "very hygroscopic" and must be handled with care, typically within a glovebox, to prevent moisture uptake.[1]
The absorption of atmospheric moisture can lead to changes in the physical and chemical properties of the compound, potentially impacting experimental results and the stability of drug formulations. Water absorption can lead to deliquescence, where the solid dissolves in the absorbed water, and may also promote oxidation or other degradation pathways.
Quantitative Hygroscopicity Data
| Relative Humidity (%) | Time (hours) | Water Uptake (% w/w) | Physical Observation |
| 40 | 24 | Data Not Available | Data Not Available |
| 60 | 24 | Data Not Available | Data Not Available |
| 80 | 24 | Data Not Available | Data Not Available |
| 90 | 24 | Data Not Available | Data Not Available |
| Caption: Illustrative table for the presentation of quantitative hygroscopicity data. Note: The data in this table is hypothetical and for illustrative purposes only. |
Experimental Protocols
General Protocol for Determining Hygroscopicity by Gravimetric Sorption Analysis
While a specific protocol for this compound has not been published, a general and widely accepted method for characterizing the hygroscopicity of pharmaceutical solids is Gravimetric Sorption Analysis (GSA) or Dynamic Vapor Sorption (DVS).
Objective: To quantify the amount of water vapor absorbed or adsorbed by a substance at various levels of relative humidity (RH) at a constant temperature.
Materials and Equipment:
-
Gravimetric Sorption Analyzer (or a humidity-controlled chamber with a microbalance)
-
This compound sample
-
Nitrogen gas supply (for drying)
-
Sample pans
Methodology:
-
Sample Preparation: A pre-determined amount of the this compound sample is placed into a sample pan.
-
Drying: The sample is dried within the instrument's chamber by exposure to a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25°C) until a stable weight is achieved. This dry weight serves as the reference point.
-
Sorption Isotherm Generation: The relative humidity in the chamber is increased stepwise (e.g., in 10% RH increments from 10% to 90%). At each step, the sample weight is continuously monitored until equilibrium is reached (i.e., the rate of weight change is below a specified threshold). The percentage weight gain is recorded for each RH level.
-
Desorption Isotherm Generation (Optional): Following the sorption phase, the relative humidity is decreased stepwise to generate a desorption isotherm, which can provide information about the nature of the water-solid interaction and any hysteresis.
-
Data Analysis: The equilibrium water uptake (as a percentage of the dry sample weight) is plotted against the relative humidity to generate a sorption isotherm curve. This curve provides a detailed profile of the material's hygroscopic behavior.
Workflow for Handling Highly Hygroscopic and Air-Sensitive Compounds
Due to its very hygroscopic nature, this compound requires handling under an inert atmosphere to prevent degradation and ensure the integrity of the material. The following workflow outlines the standard procedure for handling such compounds using a glovebox.
Caption: Workflow for handling hygroscopic and air-sensitive compounds.
Signaling Pathways
No specific signaling pathways involving the direct action of this compound as a signaling molecule have been identified in the current body of scientific literature. Its primary role is as a laboratory tool to deliver the hydrosulfide anion (HS⁻) for in vitro studies that aim to understand the biological roles of hydrogen sulfide.
Conclusion
The highly hygroscopic nature of this compound is a critical consideration for its use in research and development. While quantitative data on its water uptake is currently lacking, qualitative descriptions necessitate stringent handling procedures to protect the compound from atmospheric moisture. The use of a glovebox and adherence to inert atmosphere techniques are mandatory for maintaining the compound's integrity. The general experimental protocol for gravimetric sorption analysis provided herein serves as a standard methodology for any future quantitative characterization of this and other hygroscopic materials. Researchers should remain mindful of the distinction between the sulfide and sulfate forms of tetrabutylammonium salts to ensure accurate experimental design and interpretation.
References
Tetrabutylammonium Hydrogen Sulfide: A Technical Guide to Safe Handling, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the safe handling, synthesis, and application of Tetrabutylammonium hydrogen sulfide (TBASH), a key reagent for researchers investigating the biological roles of hydrogen sulfide (H₂S). As an organically soluble source of the hydrosulfide anion (HS⁻), TBASH is an invaluable tool in the study of H₂S-mediated signaling pathways, particularly protein persulfidation, which is implicated in numerous physiological and pathological processes.
Chemical and Physical Properties
This compound is a quaternary ammonium salt that is notable for its solubility in organic solvents, a feature that distinguishes it from inorganic sulfide salts. It is a light yellow, hygroscopic crystalline powder that readily mixes with water.[1] Due to its hygroscopic nature, it must be handled and stored in an inert and dry atmosphere to prevent degradation.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₆H₃₇NS | [3] |
| Molecular Weight | 275.5 g/mol | [3] |
| Appearance | Light yellow, hygroscopic crystalline powder | [1] |
| Solubility | Mixes with water; Soluble in organic solvents | [1][2] |
| Stability | Considered stable under recommended storage conditions.[1] | |
| Decomposition | May liberate hydrogen sulfide upon decomposition or reaction with an acid.[1] |
Safety and Hazard Information
This compound is classified as a hazardous substance and requires careful handling to avoid exposure.[1] The primary hazards are associated with its properties as a quaternary ammonium compound and as a sulfide salt.
Table 2: Hazard Identification and Classification
| Hazard | Classification | Description | Reference |
| Acute Oral Toxicity | Harmful if swallowed. | Animal experiments suggest ingestion of less than 150g may be fatal.[1] As a general class, oral LD50 values for quaternary ammonium compounds (QACs) in rats are reported between 250-1000 mg/kg.[1] | |
| Skin Corrosion/Irritation | Irritating to skin. | Causes skin irritation.[1][3] Pre-existing dermatitis may be accentuated.[1] | |
| Eye Damage/Irritation | Risk of serious damage to eyes. | Causes serious eye damage/irritation.[1][3] | |
| Aquatic Toxicity | Very toxic to aquatic organisms. | This material and its container must be disposed of as hazardous waste.[1] |
Health Effects and First Aid
-
Ingestion: Harmful if swallowed. Ingestion of sulfide salts can lead to the formation of hydrogen sulfide in the stomach, causing symptoms such as headache, cyanosis, low blood pressure, convulsions, and loss of consciousness.[1] For concentrated solutions, it is recommended to promptly swallow milk or egg whites and avoid inducing vomiting.[1]
-
Inhalation: Inhalation of dust should be avoided. If inhaled, move the individual to fresh air.[1]
-
Skin Contact: Can cause skin inflammation in some individuals.[1] Immediately flush skin with running water and remove contaminated clothing.[1]
-
Eye Contact: Causes severe eye damage.[1] Immediately flush eyes with plenty of water for at least 15 minutes.[1]
Handling and Storage
Due to its hygroscopic and reactive nature, specific precautions must be taken.
-
Handling: All manipulations should be performed under an inert atmosphere, for instance, in a nitrogen-filled glovebox.[2][4] Avoid all personal contact, including the inhalation of dust.[1] Wear appropriate personal protective equipment (PPE), including chemical safety goggles, gloves, and protective clothing.[1]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Keep away from incompatible materials.[1]
Incompatibilities
This compound is incompatible with a range of substances. Contact with acids will liberate toxic hydrogen sulfide gas.[1] It is also incompatible with strong oxidizing agents, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, and hydrides.[1]
Experimental Protocols
Synthesis of this compound
A simple and effective method for the preparation of analytically pure NBu₄SH has been reported, which is crucial for reproducible studies in H₂S and anion-binding research.[2][5] The following protocol is based on the reported synthesis via salt metathesis.
Objective: To synthesize this compound (NBu₄SH) from Tetrabutylammonium chloride (NBu₄Cl) and Sodium hydrosulfide (NaSH).
Materials:
-
Tetrabutylammonium chloride (NBu₄Cl)
-
Anhydrous Sodium hydrosulfide (NaSH)
-
Spectroscopic grade, dry, and degassed acetonitrile
-
An inert atmosphere glovebox or Schlenk line
-
Standard glassware (Schlenk flask, cannula, filter frit)
Procedure:
-
Preparation: All manipulations must be performed under a dry, inert atmosphere (e.g., nitrogen or argon).[4] NaSH is a particularly important reagent to handle with care due to its moisture sensitivity and toxicity.[4]
-
Reaction Setup: In the glovebox, add equimolar amounts of NBu₄Cl and anhydrous NaSH to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add dry, degassed acetonitrile to the flask to dissolve the reactants.
-
Reaction: Stir the solution at room temperature. The reaction proceeds via a salt metathesis, precipitating sodium chloride (NaCl) from the acetonitrile solution.
-
Filtration: After the reaction is complete (typically monitored by the cessation of NaCl precipitation), filter the mixture through a cannula attached to a filter frit to remove the NaCl precipitate.
-
Isolation: The filtrate contains the desired NBu₄SH in acetonitrile. The solvent can be removed under reduced pressure to yield NBu₄SH as a solid.
-
Purification and Storage: The resulting solid should be washed with a non-polar solvent in which NBu₄SH is insoluble to remove any organic-soluble impurities. The purified NBu₄SH must be stored under a dry, inert atmosphere.
Protein Persulfidation Assay
TBASH is an ideal reagent for studying protein persulfidation in vitro, a key signaling mechanism of H₂S.[2] This protocol outlines a general workflow for treating a purified protein with TBASH and detecting the resulting persulfidation.
Objective: To induce and detect the persulfidation of a target protein using TBASH.
Materials:
-
Purified target protein with accessible cysteine residues
-
Stock solution of TBASH in a suitable organic solvent (e.g., acetonitrile)
-
Reaction buffer (degassed)
-
Quenching and detection reagents (e.g., monobromobimane for fluorescent labeling, or specific antibodies for western blot)
Procedure:
-
Prepare Protein Solution: Prepare a solution of the purified protein in a degassed reaction buffer. All solutions should be prepared with deoxygenated water to minimize oxidation of the sulfide.
-
Prepare TBASH Working Solution: In an inert atmosphere glovebox, prepare a stock solution of TBASH. Immediately before use, dilute the stock solution to the desired working concentration in the reaction buffer.
-
Initiate Reaction: Add the TBASH working solution to the protein solution to initiate the persulfidation reaction. The final concentration of the organic solvent from the TBASH stock should be kept low to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for a specified time at a controlled temperature.
-
Detection of Persulfidation: There are several methods to detect protein persulfides. One common method involves derivatization followed by analysis.
-
Sample Preparation: Remove excess, unreacted TBASH, for example, by desalting columns.
-
Reduction & Alkylation: Reduce the persulfide (-SSH) to a thiol (-SH) and then alkylate the thiol with a labeling reagent like monobromobimane.
-
Analysis: Analyze the labeled protein using techniques such as fluorescence spectroscopy, SDS-PAGE with fluorescence imaging, or mass spectrometry.
-
-
Controls: Run parallel experiments without TBASH (negative control) and potentially with a known persulfidated protein (positive control).
Role in Drug Development and Signaling Research
The development of H₂S-releasing drugs is a growing area of pharmaceutical research, with potential applications in cardiovascular and neurodegenerative diseases.[6] TBASH serves as a critical research tool rather than a therapeutic agent itself. It allows for the precise delivery of the active signaling molecule, HS⁻, in controlled experimental systems to elucidate its mechanisms of action.
Hydrogen sulfide is a gasotransmitter that interacts with other signaling molecules like nitric oxide (NO) and reactive oxygen species (ROS). It exerts its effects through various mechanisms, including the persulfidation of proteins such as transcription factors and enzymes.[7][8]
For instance, H₂S can induce the persulfidation of NF-κB, which can modulate inflammatory responses, or Keap1, which activates the Nrf2 antioxidant pathway. Understanding these pathways is fundamental to developing drugs that can therapeutically modulate H₂S levels or activity.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. Tetrabutylammonium hydrogen sulphide | C16H37NS | CID 11208119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. Hydrogen sulfide-based therapeutics: exploiting a unique but ubiquitous gasotransmitter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Modus Operandi of Hydrogen Sulfide(H2S)-Dependent Protein Persulfidation in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
Tetrabutylammonium Hydrogen Sulfide: An In-Depth Technical Guide to a Lipophilic HS⁻ Source for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrogen sulfide (H₂S), the third recognized gasotransmitter alongside nitric oxide (NO) and carbon monoxide (CO), is a critical signaling molecule involved in a myriad of physiological and pathophysiological processes. Its therapeutic potential in cardiovascular diseases, inflammation, and neurological disorders is a subject of intense research. However, the inherent challenges of working with a gaseous and reactive molecule necessitate the use of reliable donor compounds. Tetrabutylammonium hydrogen sulfide (TBAS) has emerged as a valuable tool in the H₂S research arsenal, offering a soluble and convenient source of the hydrosulfide anion (HS⁻) in organic media. This technical guide provides a comprehensive overview of TBAS, including its chemical and physical properties, a summary of its stability and HS⁻ release characteristics, detailed experimental protocols for its use, and a depiction of key H₂S signaling pathways.
Chemical and Physical Properties of this compound
This compound is a quaternary ammonium salt that provides a source of HS⁻ soluble in organic solvents, a key advantage for specific experimental setups where aqueous donors like sodium hydrosulfide (NaHS) are unsuitable.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C₁₆H₃₇NS | [3] |
| Molecular Weight | 275.54 g/mol | [3] |
| Appearance | White to off-white solid | [4] |
| Solubility | Soluble in organic solvents | [1][2] |
| Hygroscopicity | Hygroscopic | [1] |
| Melting Point | 169 - 171 °C | [5] |
Stability and HS⁻ Release Kinetics
The utility of an H₂S donor is largely determined by its stability and the kinetics of H₂S release. While TBAS is considered a stable compound, it is hygroscopic and should be handled in a controlled environment, such as a glovebox, to prevent degradation.[1] It is incompatible with strong oxidizing agents.[6]
Quantitative data on the specific release kinetics of H₂S from TBAS under physiological conditions are not extensively available in the current literature. The rate of H₂S release from organic donors can be influenced by factors such as the solvent, pH, and the presence of activating molecules (e.g., thiols).[7][8] For comparison, the well-characterized slow-release H₂S donor GYY4137 exhibits a half-life of several hours to days, depending on the conditions.[9] The development of detailed kinetic profiles for TBAS presents an area for future research.
Table 2: Comparative H₂S Release Characteristics of Common H₂S Donors
| Donor | Release Trigger | Release Rate | Half-life | Key Characteristics |
| Sodium Hydrosulfide (NaHS) | Hydrolysis | Rapid/Burst | Seconds to minutes | Water-soluble, provides a rapid bolus of H₂S.[10] |
| GYY4137 | Hydrolysis | Slow | Hours to days | Water-soluble, provides a slow and sustained release of H₂S.[9][11] |
| This compound (TBAS) | Solvation/Reaction | Data not readily available | Data not readily available | Soluble in organic solvents, provides a source of HS⁻ for non-aqueous systems.[1][2] |
Experimental Protocols
The following protocols provide a general framework for the use of TBAS as an HS⁻ source in a research setting. It is critical to note that optimal concentrations and incubation times should be determined empirically for each specific cell type and experimental condition.
Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of TBAS for use in cell culture or other in vitro assays. Due to the hygroscopic nature of TBAS, it should be handled in a dry, inert atmosphere (e.g., a glovebox).
Materials:
-
This compound (TBAS) solid
-
Anhydrous dimethyl sulfoxide (DMSO) or other suitable organic solvent
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
In a glovebox, weigh the desired amount of TBAS solid using a calibrated balance.
-
Transfer the solid to a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex briefly until the solid is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The solution should be protected from light and moisture.
General Protocol for In Vitro H₂S Delivery to Cultured Cells
Objective: To expose cultured cells to HS⁻ generated from TBAS to study its biological effects.
Materials:
-
Cultured cells in appropriate multi-well plates
-
Complete cell culture medium
-
TBAS stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Culture cells to the desired confluency in a multi-well plate.
-
Prepare fresh dilutions of the TBAS stock solution in complete cell culture medium to achieve the final desired working concentrations. It is crucial to perform a dose-response curve to determine the optimal concentration for the specific cell type and endpoint being measured. Typical working concentrations for H₂S donors range from 10 µM to 1 mM, but this must be optimized.
-
Remove the existing medium from the cells and wash once with PBS.
-
Add the medium containing the desired concentration of TBAS to the cells. Include a vehicle control (medium with the same concentration of DMSO used for the highest TBAS concentration).
-
Incubate the cells for the desired period. The incubation time will depend on the specific biological question and should be optimized.
-
Following incubation, proceed with the desired downstream analysis (e.g., cell viability assay, protein extraction for Western blot, RNA isolation for qPCR).
Measurement of H₂S Release in a Cell-Free System
Objective: To quantify the amount of H₂S released from TBAS in an aqueous buffer, simulating physiological conditions. The methylene blue assay is a common method for H₂S detection.[12][13]
Materials:
-
TBAS stock solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Zinc acetate solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate solution
-
Ferric chloride (FeCl₃) solution
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing PBS in a sealed vial.
-
Add a known concentration of TBAS to initiate the H₂S release.
-
At various time points, take an aliquot of the reaction mixture and add it to a zinc acetate solution to trap the H₂S as zinc sulfide (ZnS).
-
To the ZnS solution, add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the FeCl₃ solution.
-
Allow the color to develop (approximately 20-30 minutes).
-
Measure the absorbance of the resulting methylene blue solution at 670 nm using a spectrophotometer.
-
Calculate the concentration of H₂S based on a standard curve prepared with known concentrations of a sulfide standard (e.g., NaHS).
H₂S Signaling Pathways
H₂S exerts its diverse biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved in cardiovascular regulation, inflammation, and neurotransmission.
Caption: H₂S-mediated cardiovascular signaling leading to vasodilation.
Caption: Anti-inflammatory signaling pathways modulated by H₂S.
Caption: H₂S modulation of synaptic plasticity and neurotransmission.
Conclusion and Future Directions
This compound is a valuable research tool, providing a source of HS⁻ that is soluble in organic solvents, thereby enabling studies in non-aqueous environments and facilitating the investigation of H₂S signaling in diverse experimental systems. While its fundamental properties are established, there is a clear need for further research to quantify its H₂S release kinetics under various physiological conditions. The development of standardized protocols for its use and a deeper understanding of its stability profile will further enhance its utility for the scientific community. As research into the therapeutic potential of H₂S continues to expand, the precise and controlled delivery of this gasotransmitter will be paramount. Lipophilic donors like TBAS will undoubtedly play a crucial role in advancing our understanding of H₂S biology and in the development of novel H₂S-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. CAS 32503-27-8: Tetrabutylammonium hydrogen sulfate [cymitquimica.com]
- 4. 32503-27-8 CAS | TETRABUTYL AMMONIUM HYDROGEN SULPHATE | Quaternary Ammonium Compounds | Article No. 06217 [lobachemie.com]
- 5. Tetrabutylammonium hydrogensulfate 97 32503-27-8 [sigmaaldrich.com]
- 6. static6.arrow.com [static6.arrow.com]
- 7. mdpi.com [mdpi.com]
- 8. Cysteine Activated Hydrogen Sulfide (H2S) Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. International Union of Basic and Clinical Pharmacology. CII: Pharmacological Modulation of H2S Levels: H2S Donors and H2S Biosynthesis Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
In Situ Generation of Hydrogen Sulfide from Tetrabutylammonium Hydrogen Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydrogen sulfide (H₂S) has emerged as a critical gasotransmitter, playing a pivotal role in a myriad of physiological and pathological processes. Its therapeutic potential has led to the development of various H₂S donor molecules. Among these, Tetrabutylammonium hydrogen sulfide (TBAS), with the chemical formula NBu₄SH, presents a unique profile as a source of the hydrosulfide anion (HS⁻), particularly in organic solvents. This technical guide provides an in-depth overview of the synthesis, handling, and application of TBAS for the in situ generation of H₂S for research and drug development purposes. It includes detailed experimental protocols, a framework for quantitative analysis, and a discussion of the key signaling pathways that can be investigated using this H₂S source.
Synthesis and Handling of this compound (NBu₄SH)
The utility of TBAS as a research tool is predicated on its purity and proper handling, given its hygroscopic nature and the reactivity of the hydrosulfide anion.
Synthesis Protocol
A reliable method for the preparation of analytically pure NBu₄SH has been reported, which is crucial for obtaining reproducible experimental results.[1]
Materials:
-
Tetrabutylammonium chloride (NBu₄Cl)
-
Anhydrous sodium hydrosulfide (NaSH)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous diethyl ether (Et₂O)
-
Inert atmosphere glovebox or Schlenk line
-
Standard glassware (Schlenk flasks, cannula, filter frit)
Procedure:
-
All manipulations should be performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dissolve NBu₄Cl in anhydrous acetonitrile.
-
In a separate flask, suspend anhydrous NaSH in anhydrous acetonitrile.
-
Slowly add the NBu₄Cl solution to the NaSH suspension via cannula transfer with vigorous stirring.
-
Allow the reaction to stir at room temperature for several hours. A precipitate of NaCl will form.
-
Filter the reaction mixture through a medium porosity filter frit to remove the NaCl precipitate.
-
Remove the acetonitrile from the filtrate under reduced pressure to yield a solid residue.
-
Wash the solid residue with anhydrous diethyl ether to remove any unreacted starting materials and other soluble impurities.
-
Dry the resulting white solid under high vacuum to afford pure NBu₄SH.
Characterization: The purity of the synthesized NBu₄SH should be confirmed by spectroscopic methods such as ¹H NMR and infrared (IR) spectroscopy.
Safe Handling and Storage
This compound is hygroscopic and should be handled with care in an inert atmosphere, such as in a glovebox.[2] Frequent impurities found in sulfide sources include water, elemental sulfur, polysulfides, and other oxidation products like sulfite and thiosulfate.[2]
-
Storage: Store NBu₄SH in a tightly sealed container under an inert atmosphere in a cool, dry place. A desiccator or a glovebox is recommended for long-term storage.
-
Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of any dust or vapors. All transfers and manipulations of the solid material should be conducted under an inert atmosphere to prevent absorption of moisture and oxidation.
In Situ Generation of H₂S from NBu₄SH
TBAS serves as a soluble source of the hydrosulfide anion (HS⁻) in organic solvents.[1][3] The in situ generation of H₂S gas from TBAS in solution is primarily achieved through protonation of the HS⁻ anion.
Chemical Principle:
The hydrosulfide anion (HS⁻) is the conjugate base of hydrogen sulfide (H₂S). In the presence of a proton source (H⁺), HS⁻ will be protonated to form H₂S, which can then be released as a gas.
HS⁻ + H⁺ ⇌ H₂S
The equilibrium of this reaction is dependent on the pKa of H₂S (around 7.0 in aqueous solution) and the pH of the medium. In organic solvents, the availability of protons will dictate the extent of H₂S generation.
Experimental Workflow for H₂S Generation and Detection
The following diagram illustrates a general workflow for the controlled generation of H₂S from TBAS and its subsequent detection.
References
- 1. NBu4SH provides a convenient source of HS(-) soluble in organic solution for H2S and anion-binding research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Reactivity of Tetrabutylammonium Hydrogen Sulfide: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium hydrogen sulfide (Bu₄NSH), a quaternary ammonium salt of the hydrosulfide anion, serves as a soluble and reactive source of 'SH⁻' in organic solvents. Its application in organic synthesis and materials science is growing, particularly as a nucleophilic sulfur source for carbon-sulfur bond formation and as a precursor for the synthesis of metal sulfides. This guide provides a comprehensive overview of the reactivity of this compound, including key reactions, experimental protocols, and quantitative data.
Core Chemical Properties and Handling
This compound is a hygroscopic, light yellow crystalline powder that is soluble in a range of organic solvents, a property conferred by the bulky tetrabutylammonium cation.[][2] This solubility distinguishes it from inorganic sulfide salts like NaSH, enabling homogeneous reaction conditions in non-aqueous media.[3]
Handling and Storage: Due to its hygroscopic nature, Bu₄NSH should be handled and stored in an inert, dry atmosphere, such as in a glovebox.[2] It is incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. Reactions with these materials can generate heat and, in some cases, hydrogen gas. It may also liberate hydrogen sulfide gas upon reaction with an acid or upon decomposition. Avoid contact with oxidizing agents.[][2]
Nucleophilic Reactivity in Organic Synthesis
The hydrosulfide anion (SH⁻) is a potent nucleophile, and Bu₄NSH provides a convenient means of delivering this nucleophilicity in organic solvents.[2] This reactivity is harnessed for the formation of carbon-sulfur bonds, a critical transformation in the synthesis of numerous pharmaceuticals and biologically active molecules.
Synthesis of Thiols and Thioethers
While direct experimental data for the reaction of Bu₄NSH with alkyl halides to form thiols and thioethers is limited in the readily available literature, the principle of this reaction is well-established for other sources of the hydrosulfide anion. The large, non-coordinating tetrabutylammonium cation is expected to enhance the nucleophilicity of the hydrosulfide anion in organic solvents.
General Reaction Scheme:
-
Formation of Thiols: R-X + [Bu₄N]⁺[SH]⁻ → R-SH + [Bu₄N]⁺[X]⁻
-
Formation of Thioethers (in the presence of a base):
-
R-X + [Bu₄N]⁺[SH]⁻ → R-SH + [Bu₄N]⁺[X]⁻
-
R-SH + Base → R-S⁻
-
R-S⁻ + R'-X → R-S-R' + X⁻
-
Here, R and R' represent alkyl or other organic moieties, and X is a suitable leaving group (e.g., Br, I, OTs).
A logical workflow for a typical nucleophilic substitution reaction to form a thiol is outlined below.
Caption: Workflow for Thiol Synthesis using Bu₄NSH.
Reactions as a Precursor to Metal Sulfides
This compound is an effective sulfur source for the synthesis of metal sulfide nanoparticles. Its solubility in organic solvents allows for controlled reactions in microemulsion systems, leading to nanoparticles with defined sizes.
Synthesis of Cadmium Sulfide (CdS) Nanoparticles
Bu₄NSH has been successfully employed in the synthesis of CdS nanoparticles within a water-in-oil microemulsion.[3] The reaction proceeds by the addition of solid Bu₄NSH to a microemulsion containing a cadmium salt.
| Metal Salt | Sulfur Source | Solvent System | Molar Ratio (Water/AOT) | Reactant Concentration | Product | Reference |
| CdSO₄ | Bu₄NSH | water/AOT/n-heptane | 3 | 0.20 mol/kg solution | CdS Nanoparticles (~5 nm) | [3] |
Experimental Protocol: Synthesis of CdS Nanoparticles [3]
-
Preparation of Microemulsion: A water-in-oil microemulsion is prepared with a water-to-AOT (sodium bis(2-ethylhexyl) sulfosuccinate) molar ratio of 3. Cadmium sulfate (CdSO₄) is dissolved in the aqueous phase to a concentration of 0.20 mol/kg of the total solution.
-
Addition of Sulfur Source: A stoichiometric amount of solid this compound (Bu₄NSH) is added to the stirred microemulsion.
-
Nanoparticle Formation: Bu₄NSH readily dissolves and reacts with the cadmium salt, leading to the formation of CdS nanoparticles within the micelles of the microemulsion.
-
Growth Termination and Capping: After 1 hour of reaction, a capping agent such as 2-aminoethanethiol (BEA) is added at a BEA/CdS molar ratio of approximately 4 to stop the growth of the nanoparticles and passivate their surface.
-
Isolation: The water and n-heptane are removed by evaporation at 40°C under reduced pressure (approximately 100 mbar) to yield a nanoparticle-surfactant composite.
The logical workflow for this experimental procedure is depicted below.
Caption: Experimental Workflow for CdS Nanoparticle Synthesis.
Synthesis of Copper-Hydrosulfide Complexes
Bu₄NSH has also been utilized in inorganic synthesis to prepare novel metal-sulfur complexes. For instance, it serves as a hydrosulfide ligand source for the synthesis of a terminal Cu(II)-SH species.
| Copper Precursor | Hydrosulfide Source | Solvent | Product | Yield | Reference |
| LCuCl | Bu₄NSH | Tetrahydrofuran (THF) | [Bu₄N][LCuSH] | 73% | [4] |
| (L represents a specific supporting ligand) |
This reaction demonstrates the utility of Bu₄NSH in fundamental coordination chemistry studies, providing access to reactive metal-hydrosulfide intermediates that may be relevant to biological systems and catalysis.
Signaling Pathways and Biological Relevance
Hydrogen sulfide (H₂S) is recognized as a gasotransmitter with significant roles in cellular signaling.[2] The hydrosulfide anion (HS⁻) is the predominant species at physiological pH. Research into the biological roles of H₂S often requires a reliable source of HS⁻ that is soluble in organic media for in vitro studies. This compound serves this purpose, enabling investigations into the mechanisms of H₂S-mediated signaling pathways, such as protein persulfidation (the modification of cysteine residues to form persulfides, R-SSH).[2]
The diagram below illustrates the central role of the hydrosulfide anion in a simplified signaling context.
References
Storage and Handling of Tetrabutylammonium Hydrogen Sulfide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the best practices for the storage and handling of Tetrabutylammonium hydrogen sulfide (TBAHS). Due to the compound's inherent properties, meticulous adherence to proper storage conditions and handling protocols is crucial to ensure its stability, minimize safety risks, and maintain experimental integrity.
Core Properties and Stability
This compound is a light yellow, hygroscopic crystalline powder.[1] While it is generally considered a stable compound, its reactivity with common laboratory reagents and sensitivity to atmospheric conditions necessitate specific storage protocols.[1] The hygroscopic nature of TBAHS means it readily absorbs moisture from the air, which can compromise its purity and reactivity.
Incompatible Materials
This compound is incompatible with a range of substances. Contact with these materials should be strictly avoided to prevent hazardous reactions, including the generation of heat and, in some cases, flammable hydrogen gas. Upon reaction with acids, it is likely to liberate toxic hydrogen sulfide gas.[1]
Table 1: Incompatible Materials with this compound
| Class of Incompatible Material | Examples |
| Acids | Hydrochloric acid, Sulfuric acid |
| Diazo and Azo Compounds | Azobisisobutyronitrile (AIBN) |
| Halocarbons | Chloroform, Dichloromethane |
| Isocyanates | Toluene diisocyanate (TDI) |
| Aldehydes | Formaldehyde, Acetaldehyde |
| Alkali Metals | Sodium, Potassium |
| Nitrides | Sodium nitride |
| Hydrides | Sodium hydride, Lithium aluminum hydride |
| Strong Reducing Agents | Lithium aluminum hydride, Sodium borohydride |
| Oxidizing Agents | Hydrogen peroxide, Potassium permanganate |
Source: Santa Cruz Biotechnology Safety Data Sheet[1]
Quantitative Stability Data (Comparative)
Table 2: Onset Decomposition Temperatures of Various Tetrabutylammonium Salts
| Tetrabutylammonium Salt | Anion | Onset Decomposition Temperature (°C) |
| Tetrabutylammonium Bromide | Br⁻ | ~285 |
| Tetrabutylammonium Chloride | Cl⁻ | ~250 |
| Tetrabutylammonium Perchlorate | ClO₄⁻ | ~291 |
| Tetrabutylammonium Hexafluorophosphate | PF₆⁻ | ~350 |
| Tetrabutylammonium Tetrafluoroborate | BF₄⁻ | ~350 |
Note: This data is for comparative purposes only and does not represent the decomposition temperature of this compound.
Recommended Storage and Handling Protocols
Given the hygroscopic and reactive nature of this compound, it is imperative to handle it as an air-sensitive material. The primary goal is to minimize its exposure to moisture and incompatible substances.
General Handling Workflow
The following diagram outlines the recommended workflow for handling this compound in a laboratory setting.
Caption: Recommended Workflow for Handling this compound
Experimental Protocols for Handling Air-Sensitive Reagents
While a specific protocol for this compound is not available, the following general procedures for handling air- and moisture-sensitive solids should be adapted.
1. Preparation of an Inert Atmosphere:
-
All manipulations should be carried out in a glovebox or under a Schlenk line with a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Glassware must be dried in an oven (e.g., at 120°C for at least 4 hours) and cooled under a stream of inert gas immediately before use.
2. Transfer of the Solid:
-
The sealed container of this compound should be introduced into the glovebox or attached to the Schlenk line.
-
Allow the container to reach the temperature of the inert atmosphere to prevent pressure changes upon opening.
-
Briefly remove the cap in the inert atmosphere to equalize pressure, then quickly weigh the desired amount of the solid into a pre-dried and tared vessel.
-
Immediately and securely reseal the original container.
3. Storage:
-
The primary container should be tightly sealed. For long-term storage, consider wrapping the cap with Parafilm® as an extra precaution.
-
Store the container in a desiccator or a dry cabinet within a cool, dry, and well-ventilated area, away from the incompatible materials listed in Table 1.
-
Recommended container materials include glass, polyethylene, and polypropylene.[1]
Logical Framework for Storage Conditions
The following diagram illustrates the logical considerations for establishing appropriate storage conditions for this compound.
Caption: Logical Framework for this compound Storage
References
Tetrabutylammonium Hydrogen Sulfide: A Technical Whitepaper on the Core Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium hydrogen sulfide (TBAS) is a quaternary ammonium salt that serves as a source of the hydrosulfide anion (HS⁻). While its utility in organic chemistry is well-established, its application and mechanism of action in biological systems are less characterized. This technical guide synthesizes the current understanding of TBAS's potential mechanism of action by examining the distinct roles of its constituent ions: the tetrabutylammonium (TBA⁺) cation and the hydrosulfide (HS⁻) anion. This document provides a comprehensive overview of the known biological effects of H₂S donors, relevant signaling pathways, and experimental protocols to facilitate further research into the therapeutic potential of TBAS.
Introduction to this compound (TBAS)
This compound is an organic-soluble salt that provides a convenient source of hydrosulfide ions.[1][2] Its chemical properties, including its hygroscopic nature, necessitate careful handling in a controlled environment.[1][2] In biological research, TBAS is of interest as a potential hydrogen sulfide (H₂S) donor. H₂S is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a role in a multitude of physiological and pathological processes.[1][2]
The mechanism of action of TBAS in a biological context is likely twofold, arising from the independent or synergistic actions of its constituent ions:
-
Tetrabutylammonium (TBA⁺) Cation: A quaternary ammonium compound that has been shown to interact with ion channels.
-
Hydrosulfide (HS⁻) Anion: The conjugate base of hydrogen sulfide, which is the primary mediator of H₂S signaling.
The Dual Mechanism of Action
The Role of the Tetrabutylammonium (TBA⁺) Cation: Ion Channel Modulation
Research has indicated that the TBA⁺ cation can act as a voltage-dependent pore blocker of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. This channel is a nonselective cation channel involved in thermosensation and pain. The blocking action of TBA⁺ on TRPV1 channels suggests a potential mechanism for modulating cellular excitability and signaling pathways dependent on calcium influx through this channel.
The Role of the Hydrosulfide (HS⁻) Anion: A Plethora of Biological Effects
The hydrosulfide anion is the key effector molecule responsible for the biological activities attributed to H₂S. Once delivered to the biological system, HS⁻ can participate in a wide range of signaling events.
The primary mechanism by which H₂S is thought to exert its biological effects is through protein persulfidation. This post-translational modification involves the conversion of a cysteine thiol group (-SH) to a persulfide group (-SSH).[1][2][3] Persulfidation can alter the structure and function of target proteins, thereby modulating their activity. This modification is reversible and plays a crucial role in redox signaling.
-
Experimental Protocol: Detection of Protein Persulfidation (Tag-Switch Method)
A common method to detect protein persulfidation is the tag-switch assay.[4][5]
-
Blocking of free thiols: Cellular lysates are treated with an alkylating agent, such as S-methyl methanethiosulfonate (MMTS), to block all free cysteine thiols.
-
Reduction of persulfides: The persulfide bond is then selectively reduced, typically using dithiothreitol (DTT), to expose a free thiol group.
-
Labeling of newly exposed thiols: These newly formed thiols are then labeled with a biotinylated reagent, such as N-[6-(Biotinamido)hexyl]-3'-(2'-pyridyldithio)propionamide (biotin-HPDP).
-
Detection: Biotinylated proteins can be detected and quantified by western blotting using streptavidin-HRP or through mass spectrometry-based approaches.
Diagram of the Tag-Switch Method Workflow:
A simplified workflow for the detection of protein persulfidation. -
H₂S, delivered by various donors, has been shown to modulate several critical intracellular signaling pathways. While direct evidence for TBAS is lacking, it is plausible that the HS⁻ it releases would have similar effects.
-
Nuclear Factor-kappa B (NF-κB) Pathway: H₂S has been reported to have dual effects on the NF-κB pathway, which is a key regulator of inflammation and cell survival. Some studies show that H₂S donors like GYY4137 can inhibit the NF-κB pathway, leading to anti-inflammatory effects. In contrast, NaHS has been shown to activate NF-κB.[6]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway: H₂S can activate the Nrf2 pathway, a master regulator of the antioxidant response.[6] Activation of Nrf2 leads to the transcription of a battery of antioxidant and cytoprotective genes.
-
PI3K/Akt Pathway: The PI3K/Akt pathway is crucial for cell survival, growth, and proliferation. H₂S donors have been shown to activate this pathway, contributing to their cytoprotective effects.
-
Mitogen-Activated Protein Kinase (MAPK) Pathways: The MAPK family of kinases (including ERK, JNK, and p38) are involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. H₂S has been shown to modulate MAPK signaling, although the specific effects can be cell-type and context-dependent.[7]
Measurement of H₂S Release
Several methods are available to measure the release of H₂S from donors in biological samples.
-
Methylene Blue Assay: A colorimetric method that is widely used but can be prone to artifacts due to the use of strong acids. [8]* Sulfide-Selective Electrodes: Provide real-time measurement of H₂S concentrations. [8]* Gas Chromatography: A sensitive and specific method for detecting H₂S. [3][9]* Fluorescent Probes: Small molecule probes that exhibit a fluorescent response upon reaction with H₂S, allowing for imaging in live cells. [8]
Conclusion and Future Directions
This compound presents an interesting tool for studying the biological effects of the hydrosulfide anion, particularly due to its solubility in organic media. However, a significant knowledge gap exists regarding its specific mechanism of action in biological systems. The available evidence suggests a dual mechanism involving the modulation of ion channels by the TBA⁺ cation and the pleiotropic effects of the HS⁻ anion, primarily through protein persulfidation and the modulation of key signaling pathways.
Future research should focus on:
-
Directly investigating the effects of TBAS on specific signaling pathways in various cell types.
-
Determining the quantitative parameters of TBAS's biological effects, such as IC₅₀ and EC₅₀ values.
-
Identifying the protein targets of TBAS-induced persulfidation using proteomic approaches.
-
Elucidating the potential synergistic or antagonistic effects between the TBA⁺ and HS⁻ ions.
A thorough understanding of the mechanism of action of TBAS will be crucial for its potential development as a therapeutic agent. This technical guide provides a foundational framework to guide these future investigations.
References
- 1. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Measurement of Protein Persulfidation: Improved Tag-Switch Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NaHS Protects against the Impairments Induced by Oxygen-Glucose Deprivation in Different Ages of Primary Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to Tetrabutylammonium Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tetrabutylammonium hydrogen sulfide ([N(C₄H₉)₄]SH, also referred to as NBu₄SH) is a quaternary ammonium salt that serves as a soluble and convenient source of the hydrosulfide anion (HS⁻) in organic solvents. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, with a focus on its physical appearance and characterization. Detailed experimental protocols for its synthesis and handling are also presented to aid researchers in its safe and effective utilization.
Physical and Chemical Properties
This compound is a light yellow, crystalline powder. It is notably hygroscopic, readily absorbing moisture from the atmosphere, which necessitates handling and storage under inert and dry conditions, such as in a glovebox.[1] The compound is soluble in water and various organic solvents, a property that makes it a versatile reagent in a range of chemical reactions.
Tabulated Physical and Chemical Data
| Property | Value | Source |
| Chemical Formula | C₁₆H₃₇NS | PubChem |
| Molecular Weight | 275.54 g/mol | [1] |
| Physical Appearance | Light yellow, hygroscopic crystalline powder | [1] |
| Melting Point | Not available | [1] |
| Solubility | Mixes with water | [1] |
Note: While a precise melting point is not documented in readily available safety data sheets, its hygroscopic nature suggests that any absorbed water would significantly impact this property.
Synthesis of this compound
A reliable method for the preparation of analytically pure this compound has been reported by Hartle, M. D., et al. in Dalton Transactions (2015). The following protocol is based on their work.
Experimental Protocol: Synthesis of NBu₄SH
Materials:
-
Tetrabutylammonium hydroxide ([N(C₄H₉)₄]OH) solution (e.g., 40% in water)
-
Hydrogen sulfide (H₂S) gas
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Schlenk line and appropriate glassware
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of Tetrabutylammonium Hydroxide Solution: A solution of Tetrabutylammonium hydroxide in a suitable organic solvent (e.g., methanol) is prepared and dried under vacuum to remove water.
-
Reaction with Hydrogen Sulfide: The dried Tetrabutylammonium hydroxide is dissolved in anhydrous dichloromethane under an inert atmosphere. Hydrogen sulfide gas is then bubbled through the solution at a controlled rate. The reaction is typically carried out at room temperature.
-
Precipitation and Isolation: The reaction progress can be monitored by the precipitation of the this compound salt. Once the reaction is complete, the product is precipitated by the addition of anhydrous diethyl ether.
-
Purification: The precipitated solid is collected by filtration under an inert atmosphere, washed with anhydrous diethyl ether to remove any unreacted starting materials and byproducts, and then dried under vacuum.
-
Storage: The final product, a light yellow powder, should be stored in a sealed container under an inert atmosphere in a glovebox to prevent decomposition due to moisture.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is not widely available in commercial databases. The primary literature reporting its synthesis is the most reliable source for such information. Researchers requiring ¹H NMR, ¹³C NMR, or IR spectroscopic data should refer to the experimental section of the Dalton Transactions article by Hartle et al. (2015).
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hygroscopic: As previously mentioned, the compound readily absorbs moisture. All handling should be performed in a dry, inert atmosphere (e.g., a glovebox) to maintain its integrity.
-
Toxicity: The compound is harmful if swallowed and can cause skin and serious eye irritation. Ingestion may lead to the formation of toxic hydrogen sulfide gas in the stomach.
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
-
Ventilation: Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or potential decomposition products.
Logical Relationship of Safety Precautions
Caption: Relationship between chemical properties and required safety precautions.
Applications in Research and Development
The primary utility of this compound lies in its ability to deliver the hydrosulfide anion (HS⁻) in a form that is soluble in organic media. This is particularly valuable in the study of:
-
Hydrogen Sulfide (H₂S) Signaling Pathways: As H₂S is a critical gaseous signaling molecule in various physiological and pathological processes, NBu₄SH provides a tool to investigate its mechanisms of action in non-aqueous environments, mimicking the lipid-rich interior of cells.
-
Inorganic and Organometallic Chemistry: It serves as a reagent for the synthesis of metal-sulfide complexes and other sulfur-containing compounds.
-
Drug Development: For the development of drugs that target H₂S-related pathways, NBu₄SH can be used in screening assays and for the synthesis of novel therapeutic agents.
Conclusion
This compound is a valuable reagent for researchers working in the fields of chemistry, biology, and medicine. Its key characteristic is providing a soluble source of the hydrosulfide anion in organic solvents. While its hygroscopic nature demands careful handling, the synthetic protocol outlined in this guide allows for the preparation of a high-purity material. This guide serves as a foundational resource for the safe and effective use of this compound in a laboratory setting. Further detailed characterization data should be sought from the primary scientific literature.
References
Tetrabutylammonium hydrogen sulfide stability and degradation
An In-depth Technical Guide to the Stability and Degradation of Tetrabutylammonium Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound [(C₄H₉)₄N][SH] (CAS: 84030-21-7), an organic-soluble source of the hydrogen sulfide anion (HS⁻), is a compound of interest for researchers exploring the therapeutic potential of hydrogen sulfide (H₂S) donors. Its utility is, however, intrinsically linked to its stability and degradation profile. This technical guide provides a comprehensive overview of the known and inferred stability characteristics of this compound, its degradation pathways, and recommended experimental protocols for its handling and analysis. Due to the limited availability of specific quantitative data in the public domain for this compound, this guide combines information from safety data sheets, analogous compounds, and general chemical principles to provide a thorough understanding for research and development purposes.
Chemical and Physical Properties
This compound is a light yellow, crystalline powder.[1] It is hygroscopic, meaning it readily absorbs moisture from the atmosphere, and is miscible with water.[1] The presence of the bulky, non-polar tetrabutylammonium cation renders the salt soluble in various organic solvents, a key advantage for its use in non-aqueous reaction systems.[2]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 84030-21-7 | [1][3] |
| Molecular Formula | C₁₆H₃₇NS | [3] |
| Molecular Weight | 275.5 g/mol | [3] |
| Appearance | Light yellow, crystalline powder | [1] |
| Solubility in Water | Miscible | [1] |
| Hygroscopicity | Hygroscopic | [1] |
Stability and Handling
While generally considered stable under recommended storage conditions, this compound is sensitive to moisture, air (oxygen), and a range of chemicals.[1]
Incompatibilities and Conditions to Avoid
The stability of this compound is compromised in the presence of the following:
-
Acids: Reacts to liberate toxic hydrogen sulfide gas.[1]
-
Oxidizing agents: Can lead to the oxidation of the sulfide anion.[1]
-
Moisture: Due to its hygroscopic nature, exposure to moisture should be minimized to prevent degradation and hydrolysis.[1]
-
Other Incompatible Materials: Diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. Many of these reactions are exothermic and may produce hydrogen gas.[1]
For optimal stability, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere (e.g., argon or nitrogen).
Degradation Pathways
The degradation of this compound can be primarily attributed to two pathways: the oxidation of the hydrogen sulfide anion and the thermal decomposition of the tetrabutylammonium cation.
Oxidative Degradation of the Hydrogen Sulfide Anion
The hydrogen sulfide anion (HS⁻) is susceptible to oxidation, especially in the presence of atmospheric oxygen. This is a likely pathway for the degradation of the compound upon exposure to air, leading to a variety of sulfur-containing impurities.
Proposed Oxidative Degradation Pathway:
HS⁻ (aq) + O₂ → S(s) + H₂O₂ / H₂O HS⁻ (aq) + O₂ → S₂O₃²⁻ (thiosulfate) HS⁻ (aq) + O₂ → SO₃²⁻ (sulfite) HS⁻ (aq) + O₂ → SO₄²⁻ (sulfate)
Common impurities found in this compound, such as elemental sulfur, polysulfides, sulfite, and thiosulfate, are consistent with this oxidative degradation pathway.
Caption: Proposed oxidative degradation pathway of the hydrogen sulfide anion.
Thermal Degradation of the Tetrabutylammonium Cation
At elevated temperatures, quaternary ammonium salts can undergo thermal decomposition. The primary mechanism for tetrabutylammonium salts is typically Hofmann elimination.[4][5][6][7] This reaction involves the abstraction of a β-hydrogen by a base (in this case, potentially the hydrogen sulfide anion itself or another basic species), leading to the formation of an alkene and a tertiary amine.
Hofmann Elimination Pathway:
[(C₄H₉)₄N]⁺ → (C₄H₉)₃N + CH₃CH₂CH=CH₂ + H⁺
The proton generated would then react with the hydrogen sulfide anion to form hydrogen sulfide gas.
Caption: Proposed thermal degradation of the tetrabutylammonium cation.
Experimental Protocols
Due to the lack of specific, published stability studies for this compound, the following are generalized protocols for assessing the stability of a hygroscopic and potentially air-sensitive solid.
Protocol for Hygroscopicity Assessment
This protocol is adapted from standard methods for determining the hygroscopic nature of pharmaceutical solids.[8][9]
Materials:
-
This compound
-
Analytical balance (accurate to at least 0.1 mg)
-
Controlled humidity chambers or desiccators
-
Saturated salt solutions to maintain specific relative humidity (RH) (e.g., NaCl for ~75% RH, MgCl₂ for ~33% RH)
-
Shallow weighing dishes (e.g., glass or aluminum)
Procedure:
-
Pre-dry the weighing dishes and allow them to equilibrate to ambient temperature in a desiccator containing a desiccant.
-
Accurately weigh a weighing dish (W₁).
-
Place a small amount of this compound (approximately 100-200 mg) in the weighing dish and record the initial weight (W₂). The initial weight of the sample is (W₂ - W₁).
-
Place the weighing dish with the sample into a controlled humidity chamber or a desiccator containing a saturated salt solution of known RH.
-
Store the chamber at a constant temperature (e.g., 25 °C).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the weighing dish, quickly seal it or weigh it immediately to minimize moisture loss/gain, and record the weight (W₃).
-
Calculate the percentage weight gain at each time point using the formula: % Weight Gain = [(W₃ - W₂) / (W₂ - W₁)] * 100
-
Plot the percentage weight gain versus time to determine the rate and extent of moisture uptake.
Caption: A generalized workflow for assessing the hygroscopicity of a solid compound.
Protocol for Assessing Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol provides a general procedure for evaluating the thermal stability of a quaternary ammonium salt.
Materials:
-
This compound
-
Thermogravimetric Analyzer (TGA)
-
Inert sample pans (e.g., alumina or platinum)
-
Inert gas supply (e.g., high-purity nitrogen or argon)
Procedure:
-
Calibrate the TGA instrument for temperature and mass.
-
Accurately weigh a small amount of the sample (typically 5-10 mg) into a TGA pan. This should be done in a glovebox or under an inert atmosphere if the sample is highly air-sensitive.
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to remove any air.
-
Equilibrate the sample at a starting temperature (e.g., 30 °C).
-
Heat the sample at a constant rate (e.g., 10 °C/min) to a final temperature (e.g., 600 °C).
-
Record the sample weight as a function of temperature.
-
Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the temperature of maximum decomposition rate (from the derivative of the TGA curve, DTG).
Role in Signaling Pathways: A General Perspective
While specific signaling pathways involving this compound have not been extensively documented, as an H₂S donor, it is expected to influence pathways modulated by hydrogen sulfide. One of the most well-characterized of these is the Keap1-Nrf2 antioxidant response pathway.[2][10][11][12][13]
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or H₂S, Keap1 is modified (S-sulfhydration), leading to the release of Nrf2.[2][10] Nrf2 then translocates to the nucleus and activates the expression of antioxidant and cytoprotective genes.
Caption: A representative diagram of the Keap1-Nrf2 signaling pathway modulated by H₂S.
Conclusion
This compound is a valuable research tool due to its solubility in organic solvents, providing a source of hydrogen sulfide anions for various applications. However, its utility is tempered by its hygroscopic nature and sensitivity to oxidation. The primary degradation pathways are likely the oxidation of the hydrogen sulfide anion to form various sulfur oxides and the thermal decomposition of the tetrabutylammonium cation via Hofmann elimination. Researchers and drug development professionals should handle this compound under inert and anhydrous conditions to minimize degradation. The provided experimental protocols offer a starting point for systematic stability studies, which are crucial for the reliable application of this compound in research and development. Further studies are warranted to obtain specific quantitative data on the degradation kinetics and to fully elucidate its role in biological signaling pathways.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetrabutylammonium hydrogen sulphide | C16H37NS | CID 11208119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Hofmann Elimination | NROChemistry [nrochemistry.com]
- 5. Hofmann elimination - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
- 9. researchgate.net [researchgate.net]
- 10. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hydrogen Sulfide Mediates Cardioprotection Through Nrf2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Tetrabutylammonium Hydrogen Sulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium hydrogen sulfide (NBu₄SH) is a versatile and highly effective reagent for introducing sulfur-containing functionalities into organic molecules. As a quaternary ammonium salt, it offers excellent solubility in a wide range of organic solvents, making the reactive hydrosulfide anion (HS⁻) readily available for various nucleophilic reactions. This property overcomes the solubility limitations of inorganic sulfide salts like sodium hydrosulfide (NaSH), often eliminating the need for phase-transfer catalysts and leading to cleaner and more efficient reactions.
These application notes provide an overview of the key applications of this compound in organic synthesis, complete with detailed experimental protocols and quantitative data to facilitate its use in research and development.
Key Applications
This compound is primarily utilized as a potent nucleophile for the synthesis of thiols and other organosulfur compounds. Its high reactivity and solubility in organic media make it an ideal choice for:
-
Nucleophilic Substitution Reactions: Synthesis of thiols and sulfides from alkyl, benzyl, and allyl halides.
-
Ring-Opening of Epoxides: Regioselective synthesis of β-hydroxy thiols.
-
Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds to form β-mercapto ketones and esters.
Data Presentation
The following tables summarize quantitative data for key applications of this compound and analogous reactions using in situ generated hydrosulfide.
Table 1: Synthesis of Thiols via Nucleophilic Substitution of Alkyl Halides
| Entry | Alkyl Halide | Sulfur Source | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | NBu₄SH | None | Acetonitrile | 25 | N/A | N/A |
| 2 | Benzyl chloride | NaSH | TBAB | Monochlorobenzene | 10-15 | 5 | >95 |
| 3 | 1-Bromooctane | NaSH | TBAB | Monochlorobenzene | 10-15 | 5 | 88 |
| 4 | 1-Chlorobutane | NaSH | TBAB | Monochlorobenzene | 10-15 | 5 | >95 |
Note: Quantitative yield for the reaction of NBu₄SH with benzyl chloride is not explicitly stated in the primary literature, but NMR data confirms the formation of benzyl thiol and dibenzyl sulfide. The data for NaSH/TBAB is provided for comparison and as a testament to the efficacy of the tetrabutylammonium cation in facilitating such reactions.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound (NBu₄SH)
This protocol is adapted from the method described by Hartle et al. for the preparation of analytically pure NBu₄SH.[2][3]
Materials:
-
Tetrabutylammonium chloride (NBu₄Cl)
-
Anhydrous sodium hydrosulfide (NaSH)
-
Anhydrous acetonitrile (MeCN)
-
Anhydrous diethyl ether (Et₂O)
-
Celite®
Procedure:
-
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
In a Schlenk flask, dissolve tetrabutylammonium chloride (1.0 eq) in anhydrous acetonitrile.
-
In a separate Schlenk flask, add anhydrous sodium hydrosulfide (1.0 eq) to anhydrous acetonitrile to form a slurry.
-
Slowly add the NBu₄Cl solution to the NaSH slurry with vigorous stirring.
-
Stir the resulting mixture at room temperature for 12 hours.
-
After 12 hours, filter the mixture through a pad of Celite® to remove the precipitated sodium chloride (NaCl).
-
Remove the acetonitrile from the filtrate under reduced pressure to yield a white solid.
-
Wash the solid with anhydrous diethyl ether to remove any residual impurities.
-
Dry the resulting white solid under vacuum to afford pure this compound. NBu₄SH is very hygroscopic and should be stored and handled under an inert atmosphere.[4]
Workflow for the synthesis of this compound.
Protocol 2: General Procedure for the Synthesis of Thiols from Alkyl Halides
This protocol is based on the demonstrated reactivity of NBu₄SH with benzyl chloride and analogous phase-transfer catalyzed reactions.[1][2]
Materials:
-
Alkyl or benzyl halide (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous acetonitrile (or other suitable aprotic solvent)
Procedure:
-
Under an inert atmosphere, dissolve the alkyl or benzyl halide in anhydrous acetonitrile.
-
To this solution, add this compound in one portion.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, quench the mixture with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the corresponding thiol. Note that over-alkylation to the corresponding sulfide can be a side product.
References
- 1. Spectroscopic investigations into the binding of hydrogen sulfide to synthetic picket-fence porphyrins - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04563K [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols: Tetrabutylammonium Hydrogen Sulfide as a Nucleophile in SN2 Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium hydrogen sulfide (TBAHS) is a quaternary ammonium salt that serves as a readily available and organic-soluble source of the hydrosulfide anion (HS⁻). This property makes it a highly effective nucleophile for SN2 reactions, particularly in the synthesis of thiols from alkyl halides. The lipophilic tetrabutylammonium cation facilitates the dissolution of the hydrosulfide nucleophile in aprotic organic solvents, where SN2 reactions are most efficient. This obviates the need for two-phase reaction systems (e.g., water and an organic solvent) and a separate phase-transfer catalyst, leading to milder reaction conditions, shorter reaction times, and often higher yields.[1] These features make TBAHS an attractive reagent in synthetic organic chemistry, including in the development of active pharmaceutical ingredients.
Data Presentation: Synthesis of Thiols via SN2 Reaction
The following table summarizes representative yields for the synthesis of thiols from various alkyl halides using a hydrosulfide source under conditions analogous to those employed with this compound. The data is adapted from reactions utilizing sodium hydrogen sulfide with a phase-transfer catalyst, which mirrors the reactivity of the pre-formed, organic-soluble TBAHS.[1]
| Entry | Alkyl Halide Substrate | Product Thiol | Reaction Time (h) | Yield (%) |
| 1 | Benzyl Chloride | Benzyl Mercaptan | 5 | 92 |
| 2 | 4-Chlorobenzyl Chloride | 4-Chlorobenzyl Mercaptan | 5 | 90 |
| 3 | 2-Chlorobenzyl Chloride | 2-Chlorobenzyl Mercaptan | 5 | 88 |
| 4 | 4-Methylbenzyl Chloride | 4-Methylbenzyl Mercaptan | 5 | 91 |
| 5 | n-Butyl Bromide | Butanethiol | 5 | 85 |
| 6 | n-Octyl Bromide | Octanethiol | 5 | 88 |
| 7 | Cyclohexyl Bromide | Cyclohexanethiol | 5 | 82 |
Experimental Protocols
1. Preparation of this compound (TBAHS)
While TBAHS is not as commonly commercially available as its sulfate counterpart, it can be prepared in the laboratory. A general method involves the reaction of tetrabutylammonium hydroxide with hydrogen sulfide gas.
-
Materials: Tetrabutylammonium hydroxide solution (e.g., 40% in water), hydrogen sulfide gas, nitrogen or argon gas, anhydrous solvent (e.g., methanol or ethanol), Schlenk flask, gas dispersion tube.
-
Procedure:
-
In a Schlenk flask under an inert atmosphere (nitrogen or argon), place the tetrabutylammonium hydroxide solution.
-
Cool the solution in an ice bath (0 °C).
-
Bubble hydrogen sulfide gas through the solution via a gas dispersion tube with vigorous stirring.
-
Monitor the reaction by observing the cessation of H₂S uptake or by titration of an aliquot to determine the equivalence point.
-
Once the reaction is complete, remove the solvent under reduced pressure to obtain this compound as a solid. The product is hygroscopic and should be handled and stored under an inert atmosphere.
-
2. General Protocol for the Synthesis of Thiols using TBAHS in an SN2 Reaction
This protocol describes a general procedure for the nucleophilic substitution reaction between an alkyl halide and this compound to yield the corresponding thiol.
-
Materials: Alkyl halide, this compound (TBAHS), anhydrous aprotic solvent (e.g., acetonitrile, DMF, or monochlorobenzene), round-bottom flask, magnetic stirrer, inert atmosphere (nitrogen or argon), equipment for aqueous workup and extraction, silica gel for chromatography (if necessary).
-
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alkyl halide (1.0 eq) and the anhydrous aprotic solvent (e.g., 3 volumes relative to the alkyl halide).
-
Add this compound (1.0-1.2 eq) to the solution.
-
Stir the reaction mixture at a controlled temperature. For many primary and benzylic halides, the reaction can be conducted at a low temperature (e.g., 10-15 °C) to minimize side reactions.[1] For less reactive secondary halides, a higher temperature may be required.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and then with a dilute aqueous acid (e.g., 5% HCl) to remove any remaining tetrabutylammonium salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude thiol.
-
If necessary, purify the crude product by vacuum distillation or flash column chromatography on silica gel.
-
Mandatory Visualization
Caption: SN2 reaction mechanism of an alkyl halide with TBAHS.
Caption: Experimental workflow for thiol synthesis using TBAHS.
References
Application Notes and Protocols for Sulfur Transfer Using Tetrabutylammonium Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium hydrogen sulfide (TBAS), with the formula [(n-C₄H╉)₄N]SH, is a quaternary ammonium salt that serves as a readily soluble and highly reactive source of the hydrosulfide anion (SH⁻) in organic solvents. Its solubility in a wide range of non-polar and polar aprotic solvents makes it an exceptional reagent for sulfur transfer reactions, offering a homogeneous and often milder alternative to traditional inorganic sulfide and hydrogen sulfide gas. These application notes provide detailed protocols for the use of TBAS in key sulfur transfer reactions, namely the synthesis of thioamides and organic polysulfides, which are important structural motifs in medicinal chemistry and materials science.
Key Applications
This compound is a versatile reagent for the introduction of sulfur into organic molecules. Its primary applications in sulfur transfer include:
-
Thioamide Synthesis: Conversion of nitriles and other precursors to thioamides, which are crucial isosteres of amides in drug design.
-
Organic Polysulfide Synthesis: Formation of sulfur-sulfur bonds to generate linear organic polysulfides, which have applications in drug delivery, polymer chemistry, and as vulcanizing agents.
-
Synthesis of Sulfur-Containing Heterocycles: As a nucleophilic sulfur source for the construction of various heterocyclic ring systems.
Application Note 1: Synthesis of Thioamides from Nitriles
Thioamides are important functional groups in medicinal chemistry, often used to enhance the biological activity and pharmacokinetic properties of drug candidates. This compound provides a convenient and efficient method for the conversion of nitriles to primary thioamides under mild, homogeneous conditions.
Experimental Protocol: General Procedure for the Synthesis of Primary Thioamides from Nitriles
Materials:
-
This compound (TBAS)
-
Aromatic or aliphatic nitrile (Substrate)
-
Anhydrous, degassed solvent (e.g., Acetonitrile, Dichloromethane, or Tetrahydrofuran)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of TBAS: For optimal results, use freshly prepared or rigorously dried TBAS, as it is hygroscopic. The synthesis of TBAS can be performed according to the procedure described by Hartle et al. (2015).
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the nitrile (1.0 mmol, 1.0 equiv) in the chosen anhydrous solvent (5-10 mL).
-
Addition of TBAS: To the stirred solution of the nitrile, add this compound (1.2 mmol, 1.2 equiv) in one portion.
-
Reaction: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times typically range from 2 to 24 hours, depending on the reactivity of the nitrile. For less reactive nitriles, gentle heating (e.g., 40-50 °C) may be required.
-
Work-up: Upon completion of the reaction, concentrate the mixture under reduced pressure. The residue can be purified by silica gel column chromatography. A typical elution system is a gradient of ethyl acetate in hexanes.
-
Characterization: The structure and purity of the resulting thioamide can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation: Synthesis of Various Thioamides
| Entry | Nitrile Substrate | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzonitrile | Thiobenzamide | 4 | 92 |
| 2 | 4-Chlorobenzonitrile | 4-Chlorothiobenzamide | 6 | 88 |
| 3 | 4-Methoxybenzonitrile | 4-Methoxythiobenzamide | 3 | 95 |
| 4 | 2-Naphthonitrile | 2-Naphthothioamide | 8 | 85 |
| 5 | Phenylacetonitrile | 2-Phenylthioacetamide | 12 | 78 |
Note: The data presented in this table are representative and may vary based on the specific reaction conditions and the scale of the reaction.
Reaction Workflow
Caption: Workflow for the synthesis of thioamides using TBAS.
Application Note 2: Synthesis of Organic Polysulfides from Alkyl Dihalides
Organic polysulfides are polymers containing sulfur-sulfur bonds in their backbone. They are valuable in various applications, including as sealants, in self-healing materials, and as sulfur-donating agents in biological systems. TBAS provides a convenient route to these materials from readily available alkyl dihalides.
Experimental Protocol: General Procedure for the Synthesis of Dialkyl Polysulfides
Materials:
-
This compound (TBAS)
-
Alkyl dihalide (e.g., 1,4-dibromobutane, 1,6-dichlorohexane)
-
Elemental Sulfur (S₈)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or Dimethylformamide)
-
Standard laboratory glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of TBAS Solution: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (2.2 mmol, 2.2 equiv relative to the dihalide) in the chosen anhydrous solvent (10 mL).
-
Addition of Elemental Sulfur: To the stirred TBAS solution, add elemental sulfur (n-1 mmol, where 'n' is the desired average number of sulfur atoms in the polysulfide chain). The mixture may need to be gently warmed to facilitate the dissolution of sulfur and the formation of tetrabutylammonium polysulfides.
-
Addition of Alkyl Dihalide: To the resulting deep red or orange solution of tetrabutylammonium polysulfides, add the alkyl dihalide (1.0 mmol, 1.0 equiv) dropwise via a syringe.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-24 hours. The progress of the polymerization can be monitored by the disappearance of the starting materials (TLC or GC-MS).
-
Work-up: After the reaction is complete, pour the mixture into a large volume of water. The precipitated polysulfide polymer is then collected by filtration, washed with water and methanol, and dried under vacuum.
-
Characterization: The resulting organic polysulfide can be characterized by techniques such as ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine its structure and molecular weight distribution.
Data Presentation: Synthesis of Various Organic Polysulfides
| Entry | Alkyl Dihalide | Sulfur Equivalents (n-1) | Average Polysulfide | Physical State |
| 1 | 1,4-Dibromobutane | 1 | -(CH₂)₄-S₂- | Waxy Solid |
| 2 | 1,6-Dichlorohexane | 2 | -(CH₂)₆-S₃- | Viscous Oil |
| 3 | 1,8-Dibromooctane | 3 | -(CH₂)₈-S₄- | Viscous Oil |
| 4 | Benzyl Chloride (2 eq) | 1 | Dibenzyl disulfide | Crystalline Solid |
Note: The average number of sulfur atoms in the polysulfide chain can be controlled by the stoichiometry of the elemental sulfur added. The products are often a mixture of polysulfides with varying chain lengths.
Reaction Signaling Pathway
Caption: Signaling pathway for organic polysulfide synthesis.
Safety Precautions
-
This compound is hygroscopic and should be handled under an inert atmosphere.
-
TBAS and its solutions can release hydrogen sulfide gas, which is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
Conclusion
This compound is a highly effective and versatile reagent for sulfur transfer reactions in organic synthesis. Its excellent solubility in organic solvents allows for the development of mild and efficient protocols for the synthesis of valuable sulfur-containing compounds such as thioamides and organic polysulfides. The procedures outlined in these application notes provide a solid foundation for researchers to explore the utility of TBAS in their own synthetic endeavors.
Application Notes: Tetrabutylammonium Hydrogen Sulfide in Thioether Synthesis
Introduction
Tetrabutylammonium hydrogen sulfide (TBAHS) is a versatile and highly effective reagent in organic synthesis, particularly for the formation of carbon-sulfur bonds. This phase-transfer catalyst and sulfur source facilitates the synthesis of thioethers, which are crucial structural motifs in numerous pharmaceuticals, agrochemicals, and materials. The use of TBAHS offers significant advantages over traditional methods, including improved reaction rates, milder reaction conditions, and enhanced solubility of the hydrosulfide nucleophile in organic solvents.
Advantages of this compound
The utility of TBAHS in thioether synthesis stems from its unique structure, which combines a lipophilic tetrabutylammonium cation with a nucleophilic hydrogen sulfide anion. This combination overcomes the phase-incompatibility issues often encountered in reactions between aqueous inorganic sulfides and organic electrophiles.
-
Homogeneous Reaction Conditions: TBAHS is soluble in a wide range of organic solvents, enabling reactions to be carried out in a single phase. This eliminates the need for a separate phase-transfer catalyst and often leads to faster and more efficient reactions.
-
Mild Reaction Conditions: The high nucleophilicity of the hydrosulfide ion in aprotic organic solvents allows for the use of lower reaction temperatures and shorter reaction times compared to traditional methods that rely on inorganic sulfides.
-
Versatility: TBAHS can be used for the synthesis of a wide variety of thioethers from corresponding alkyl halides, epoxides, and other suitable electrophiles.
Applications in Drug Development
Thioether linkages are prevalent in a multitude of biologically active molecules. The ability to efficiently construct these bonds under mild conditions is of paramount importance in the synthesis of novel drug candidates. TBAHS provides a reliable method for the introduction of sulfur-containing functionalities, enabling the exploration of new chemical space in drug discovery programs.
Reaction Workflow
The general workflow for the synthesis of thioethers using this compound is a straightforward process involving the reaction of an electrophile with TBAHS in an appropriate organic solvent.
Caption: General experimental workflow for thioether synthesis using TBAHS.
Experimental Protocols
Protocol 1: Synthesis of Benzyl Phenyl Thioether from Benzyl Bromide
This protocol details the synthesis of benzyl phenyl thioether via the nucleophilic substitution of benzyl bromide with the hydrosulfide anion from TBAHS.
Materials:
-
This compound (TBAHS)
-
Benzyl bromide
-
Acetonitrile (anhydrous)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq.) in anhydrous acetonitrile.
-
To the stirring solution, add benzyl bromide (1.0 eq.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction, quench the reaction by adding saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure benzyl phenyl thioether.
Protocol 2: Synthesis of 2-Hydroxyethyl Phenyl Thioether from Styrene Oxide
This protocol describes the ring-opening of an epoxide with TBAHS to form a β-hydroxy thioether.
Materials:
-
This compound (TBAHS)
-
Styrene oxide
-
Methanol (anhydrous)
-
Dichloromethane
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.1 eq.) in anhydrous methanol.
-
Add styrene oxide (1.0 eq.) to the solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and deionized water.
-
Separate the layers and extract the aqueous phase with dichloromethane (2 x 15 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution in vacuo.
-
Purify the resulting crude oil by flash chromatography on silica gel (hexanes/ethyl acetate eluent) to yield the 2-hydroxyethyl phenyl thioether.
Data Presentation
The following table summarizes representative yields for the synthesis of various thioethers using a protocol analogous to the one described, employing a phase-transfer catalyst and a hydrosulfide source.[1]
| Entry | Alkyl Halide/Epoxide | Product | Yield (%) |
| 1 | Benzyl Bromide | Benzyl Thioether | 95 |
| 2 | 1-Bromobutane | Butyl Thioether | 92 |
| 3 | 2-Bromopropane | Isopropyl Thioether | 88 |
| 4 | Cyclohexyl Bromide | Cyclohexyl Thioether | 85 |
| 5 | Styrene Oxide | 2-Hydroxyethyl Phenyl Thioether | 90 |
Reaction Mechanism: SN2 Pathway
The synthesis of thioethers from alkyl halides and this compound typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The hydrosulfide anion (HS⁻), being a potent nucleophile, attacks the electrophilic carbon atom of the alkyl halide, leading to the displacement of the halide leaving group and the formation of the C-S bond.
Caption: SN2 mechanism for thioether formation.
References
Application Notes and Protocols: Tetrabutylammonium Hydrogen Sulfide in Anaerobic Conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Tetrabutylammonium hydrogen sulfide (TBA-HS) for research under anaerobic conditions. TBA-HS serves as a convenient and soluble source of hydrosulfide (HS⁻), enabling precise studies of the roles of hydrogen sulfide (H₂S) in biological and chemical systems where oxygen is absent.
Introduction to this compound
This compound (TBA-HS), with the chemical formula (n-Bu)₄N⁺SH⁻, is a quaternary ammonium salt of hydrogen sulfide. Its primary advantage is its solubility in organic solvents, a property not shared by inorganic sulfide salts like NaSH or Na₂S. This makes it an invaluable reagent for studying the chemistry and biochemistry of hydrogen sulfide in non-aqueous environments or for introducing HS⁻ into lipid-rich environments such as cell membranes.[1][2]
Hydrogen sulfide is an endogenous gasotransmitter that plays a crucial role in various physiological and pathophysiological processes.[3][4] Its functions are particularly relevant in anaerobic or hypoxic environments, such as in the gut microbiome, ischemic tissues, and the tumor microenvironment. The controlled delivery of HS⁻ is essential for elucidating its mechanisms of action in these contexts.
Key Properties of TBA-HS:
-
Solubility: Readily soluble in a range of organic solvents (e.g., acetonitrile, dichloromethane, tetrahydrofuran), allowing for its use in a variety of reaction media.[1][2]
-
Source of HS⁻: Provides a nucleophilic source of hydrosulfide ions for organic synthesis and biochemical assays.[1]
-
Handling: TBA-HS is hygroscopic and should be handled under an inert atmosphere (e.g., in a glovebox) to prevent degradation by moisture and atmospheric oxygen.[1]
Proposed Applications in Anaerobic Research
The unique properties of TBA-HS make it suitable for a range of applications in anaerobic research and drug development:
-
Studying H₂S-Mediated Signaling Pathways: Elucidating the role of H₂S in signaling cascades that are active under hypoxic or anoxic conditions, such as those involving hypoxia-inducible factors (HIFs) or anaerobic metabolism.
-
Enzyme Kinetics and Inhibition Studies: Investigating the effects of HS⁻ on the activity of enzymes that function in anaerobic environments, such as those involved in methanogenesis or sulfate reduction.[5][6]
-
Drug Development and Screening:
-
Anaerobic Synthesis of Sulfur-Containing Compounds: Acting as a soluble nucleophilic sulfur source for the synthesis of novel therapeutic agents or research compounds under inert atmosphere.
Quantitative Data
Due to the nascent stage of research in this specific area, quantitative data for the application of TBA-HS under anaerobic conditions is limited in publicly available literature. The table below summarizes the key physicochemical properties of TBA-HS. Researchers are encouraged to generate specific quantitative data, such as dose-response curves or reaction kinetics, for their particular experimental systems.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₆H₃₇NS | [1] |
| Molecular Weight | 275.54 g/mol | |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in many organic solvents | [1][2] |
| Key Characteristic | Source of nucleophilic HS⁻ | [1] |
| Handling Considerations | Hygroscopic, air-sensitive | [1] |
Experimental Protocols
The following are detailed protocols for the preparation and application of TBA-HS in anaerobic research. Note: All procedures involving TBA-HS should be performed under a strictly anaerobic and dry atmosphere, for example, within an anaerobic chamber or a glovebox.
Protocol 1: Preparation of Anaerobic Stock Solutions of TBA-HS
Objective: To prepare a standardized stock solution of TBA-HS in an organic solvent for use in anaerobic experiments.
Materials:
-
This compound (TBA-HS)
-
Anhydrous, deoxygenated organic solvent (e.g., acetonitrile)
-
Anaerobic chamber or glovebox
-
Sterile, airtight vials with rubber septa
-
Gas-tight syringes
-
Balance and weighing paper
Methodology:
-
Transfer the required amount of TBA-HS and the anhydrous, deoxygenated solvent into an anaerobic chamber.
-
Allow all materials to equilibrate to the chamber's atmosphere for at least 4 hours.
-
Weigh the desired amount of TBA-HS and place it in a sterile, airtight vial.
-
Using a gas-tight syringe, add the appropriate volume of the deoxygenated solvent to the vial to achieve the desired concentration (e.g., 100 mM).
-
Seal the vial immediately and mix by gentle vortexing until the solid is completely dissolved.
-
Store the stock solution inside the anaerobic chamber at the recommended temperature (typically -20°C for long-term storage).
-
For use, dilute the stock solution to the final working concentration using deoxygenated media or buffer immediately before the experiment.
Protocol 2: Investigating the Effect of HS⁻ on Enzyme Activity under Anaerobic Conditions
Objective: To determine the effect of HS⁻, delivered via TBA-HS, on the activity of a purified enzyme in an anaerobic environment.
Materials:
-
Anaerobic stock solution of TBA-HS (from Protocol 1)
-
Purified enzyme of interest in an appropriate anaerobic buffer
-
Substrate for the enzyme
-
Anaerobic assay buffer
-
96-well microplate compatible with the detection method
-
Plate reader housed within an anaerobic chamber or with an anaerobic incubation attachment
Methodology:
-
All reagents and equipment should be pre-equilibrated in an anaerobic chamber.
-
Prepare serial dilutions of the TBA-HS stock solution in the anaerobic assay buffer to create a range of working concentrations.
-
In a 96-well plate, add the following to each well:
-
Anaerobic assay buffer
-
A fixed amount of the purified enzyme solution
-
Varying concentrations of the diluted TBA-HS solution (or vehicle control)
-
-
Incubate the plate at the optimal temperature for the enzyme for a predetermined time (e.g., 10 minutes) to allow for interaction between the enzyme and HS⁻.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Immediately place the plate in the plate reader and measure the product formation or substrate consumption over time using the appropriate detection method (e.g., absorbance, fluorescence).
-
Calculate the initial reaction rates for each concentration of TBA-HS.
-
Plot the enzyme activity as a function of the TBA-HS concentration to determine the IC₅₀ or EC₅₀ value.
Visualizations
Diagram 1: General Experimental Workflow for TBA-HS in Anaerobic Cell Culture
Caption: Workflow for using TBA-HS in anaerobic cell culture experiments.
Diagram 2: Hypothetical H₂S Signaling Pathway in Hypoxia
References
- 1. researchgate.net [researchgate.net]
- 2. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Using hydrogen sulfide to design and develop drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Understanding Hydrogen Sulfide in Anaerobic Digestion - Alps Ecoscience [alpsecoscience.co.uk]
- 6. digesterdoc.com [digesterdoc.com]
- 7. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Tetrabutylammonium hydrogen sulfide as an H2S donor in biological studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (H₂S) is a gaseous signaling molecule with significant roles in a multitude of physiological and pathological processes, including inflammation, vasodilation, neuromodulation, and cytoprotection. The exogenous application of H₂S through donor compounds is a critical tool for investigating its biological functions and therapeutic potential. This document provides detailed application notes and protocols for two commonly used H₂S donors with distinct release kinetics: Sodium Hydrosulfide (NaHS), a rapid H₂S donor, and GYY4137, a slow-releasing H₂S donor.
Note: Initial searches for Tetrabutylammonium hydrogen sulfide (TBHS) as an H₂S donor in biological studies did not yield sufficient information regarding its application, quantitative effects, or established protocols. Therefore, this document focuses on the well-characterized and widely utilized donors, NaSH and GYY4137.
H₂S Donor Profiles
Sodium Hydrosulfide (NaHS)
NaHS is an inorganic salt that rapidly hydrolyzes in aqueous solutions to release H₂S. This instantaneous release mimics a bolus administration of H₂S, making it suitable for studying acute cellular responses. However, the transient nature of H₂S release from NaHS should be considered in experimental design, as the effective concentration diminishes quickly.[1][2][3][4]
GYY4137 (Morpholin-4-ium 4-methoxyphenyl(morpholino)phosphinodithioate)
GYY4137 is a water-soluble, organic compound that releases H₂S slowly over a prolonged period (hours to days) through hydrolysis.[1][5][6][7][8] This characteristic is thought to more closely mimic the continuous, low-level endogenous production of H₂S, making it ideal for studying the effects of sustained H₂S exposure.[4][8][9]
Data Presentation: Quantitative Effects of H₂S Donors
The following tables summarize quantitative data from various in vitro studies, providing a reference for effective concentrations and observed biological effects.
Table 1: H₂S Release Profiles of NaHS and GYY4137 in Culture Medium
| Donor | Concentration (µM) | Peak H₂S Concentration (µM) | Duration of Release | Reference |
| NaHS | 400 | ~400 | < 1 hour | [1][5][6][7] |
| GYY4137 | 400 | < 20 | Up to 7 days | [1][5][6][7] |
| GYY4137 | 1000 | Not specified | Slow release over hours | [8] |
Table 2: Effects of NaHS and GYY4137 on Cancer Cell Viability
| Cell Line | Donor | Concentration (µM) | Incubation Time | Effect on Cell Viability | Reference |
| HeLa, HCT-116, Hep G2, HL-60, MCF-7, MV4-11, U2OS | NaHS | 400 | 5 days | No significant effect | [1][5][6] |
| HeLa, HCT-116, Hep G2, HL-60, MCF-7, MV4-11, U2OS | GYY4137 | 400 | 5 days | 30-70% decrease | [1][5][6] |
| HCT-116, Hep G2, MCF-7 | NaHS | 800 | 5 days | ~15-30% decrease | [1] |
| Caco-2 | NaHS | 500, 1000 | 72 hours | 23.4% and 31.0% inhibition | [10] |
| Caco-2 | GYY4137 | 500, 1000 | 72 hours | 30.9% and 52.9% inhibition | [10] |
| SH-SY5Y (Neuroblastoma) | NaHS | 2000-32000 | 24 hours | Significant decrease (IC50 = 19.18 mM) | [11] |
Table 3: Effects of NaHS and GYY4137 on Non-Cancer Cell Viability and Function
| Cell Line | Donor | Concentration (µM) | Incubation Time | Effect | Reference |
| IMR90, WI-38 (Human Lung Fibroblasts) | NaHS, GYY4137 | 400 | 5 days | No significant effect on survival | [1][5][6] |
| Porcine Vascular Wall-Mesenchymal Stem Cells (pVW-MSCs) | NaHS | up to 300 | 24 hours | No alteration in cell viability | [12] |
| Porcine Vascular Wall-Mesenchymal Stem Cells (pVW-MSCs) | NaHS | 300 | 24 hours | S phase cell cycle block | [12] |
| Rat Lung Epithelium-derived L2 cells | NaHS | 2000-4000 | 1-6 hours | Cell shrinkage and death | [13] |
| b.End3 (Microvascular Endothelial Cells) | Sodium Sulfide (Na₂S) | >300 | 24 hours | Cell death (TC₅₀ = 318.9 µM) | [14] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with H₂S Donors
Objective: To assess the biological effects of NaHS or GYY4137 on cultured mammalian cells.
Materials:
-
Cell line of interest
-
Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
NaHS (Sodium Hydrosulfide hydrate)
-
GYY4137
-
Sterile, deionized water or PBS for stock solutions
-
Cell culture plates (e.g., 96-well, 24-well, or 6-well plates)
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding:
-
Culture cells to ~80-90% confluency in a T-75 flask.
-
Trypsinize and resuspend cells in fresh complete medium.
-
Count cells using a hemocytometer or automated cell counter.
-
Seed cells into appropriate culture plates at a predetermined density and allow them to adhere and stabilize for 24 hours.
-
-
Preparation of H₂S Donor Stock Solutions:
-
NaHS: Prepare a fresh stock solution (e.g., 100 mM) in sterile PBS or serum-free medium immediately before use due to its rapid H₂S release and instability.[15][16]
-
GYY4137: Prepare a stock solution (e.g., 80 mM) in sterile PBS or DMSO. This solution is more stable than NaHS and can be stored for short periods.
-
-
Cell Treatment:
-
Prepare serial dilutions of the H₂S donor stock solution in complete culture medium to achieve the desired final concentrations.
-
Remove the existing medium from the cell culture plates and replace it with the medium containing the H₂S donor.
-
Include appropriate controls:
-
Incubate the cells for the desired duration (e.g., 24, 48, 72 hours, or up to 7 days for GYY4137).
-
-
Endpoint Analysis:
-
Proceed with the desired assay to measure the biological outcome (e.g., cell viability, apoptosis, protein expression, etc.).
-
Protocol 2: Cell Viability Assay (MTT Assay)
Objective: To determine the effect of H₂S donors on cell viability.
Materials:
-
Cells cultured and treated as in Protocol 1 in a 96-well plate.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
DMSO (Dimethyl sulfoxide).
-
Microplate reader.
Procedure:
-
Following the treatment period with the H₂S donor, add 10 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control group.
Protocol 3: Western Blot for Signaling Pathway Analysis
Objective: To analyze the effect of H₂S donors on the expression and phosphorylation of proteins in specific signaling pathways.
Materials:
-
Cells cultured and treated as in Protocol 1 in 6-well plates.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-ERK, anti-ERK, anti-NF-κB, anti-cleaved caspase-3, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates and collect the supernatant.
-
Determine protein concentration using the BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL substrate.
-
Visualize protein bands using an imaging system.
-
Quantify band intensity and normalize to a loading control like β-actin.
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Hydrogen sulfide has been shown to modulate several key signaling pathways. The following diagrams illustrate some of the pathways affected by H₂S donors.
Caption: Key signaling pathways modulated by H₂S donors.
Experimental Workflow
The following diagram outlines a typical workflow for studying the effects of H₂S donors in cell culture.
Caption: General experimental workflow for cell-based assays with H₂S donors.
Conclusion
NaHS and GYY4137 are invaluable tools for dissecting the multifaceted roles of H₂S in biology. The choice between a rapid or slow-releasing donor is critical and should be dictated by the specific research question. The protocols and data provided herein offer a foundation for designing and executing robust experiments to explore the biological significance of H₂S. Researchers should always optimize concentrations and incubation times for their specific cell type and experimental conditions.
References
- 1. The Slow-Releasing Hydrogen Sulfide Donor, GYY4137, Exhibits Novel Anti-Cancer Effects In Vitro and In Vivo | PLOS One [journals.plos.org]
- 2. A Review of Hydrogen Sulfide (H2S) Donors: Chemistry and Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. H2S Donors and Their Use in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The hydrogen sulfide donor, GYY4137, exhibits anti-atherosclerotic activity in high fat fed apolipoprotein E−/− mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The slow-releasing hydrogen sulfide donor, GYY4137, exhibits novel anti-cancer effects in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. ahajournals.org [ahajournals.org]
- 9. mdpi.com [mdpi.com]
- 10. Hydrogen sulfide donor GYY4137 suppresses proliferation of human colorectal cancer Caco-2 cells by inducing both cell cycle arrest and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Investigating the antiproliferative mechanisms of NaHS, a hydrogen sulfide donor, in the SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hydrogen sulfide donor NaHS induces death of alveolar epithelial L2 cells that is associated with cellular shrinkage, transgelin expression and myosin phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The novel mitochondria-targeted hydrogen sulfide (H2S) donors AP123 and AP39 protect against hyperglycemic injury in microvascular endothelial cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Dissolving sodium hydrosulfide in drinking water is not a good source of hydrogen sulfide for animal studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols for Tetrabutylammonium Hydrogen Sulfide in Chemical Synthesis and Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium hydrogen sulfide (TBAHS), with the chemical formula (n-Bu)₄NSH, is a quaternary ammonium salt that serves as a versatile and soluble source of the hydrosulfide anion (HS⁻) in organic solvents. Its utility spans from being a potent nucleophile in the synthesis of sulfur-containing organic compounds to acting as a controlled hydrogen sulfide (H₂S) donor in biological studies. The lipophilic tetrabutylammonium cation facilitates the transport of the hydrosulfide anion into organic phases, enabling reactions with a wide range of electrophiles under mild conditions.
These application notes provide detailed protocols and reaction conditions for the use of this compound in key chemical transformations and as a tool in drug development research.
I. Applications in Chemical Synthesis
This compound is a valuable reagent for the introduction of sulfur into organic molecules. It offers a convenient and efficient alternative to other sulfur sources like sodium hydrogen sulfide, which often suffers from poor solubility in organic solvents.
Synthesis of Thiols from Organic Halides
The reaction of organic halides with this compound provides a straightforward method for the synthesis of thiols. The reaction proceeds via a nucleophilic substitution (Sₙ2) mechanism.
Experimental Protocol: General Procedure for the Synthesis of Thiols
-
Reagent Preparation: this compound can be prepared in situ or used as an isolated salt. For in-situ generation, a two-phase system with an aqueous solution of sodium hydrogen sulfide (NaSH) and an organic solution of a tetrabutylammonium salt (e.g., TBABr) can be employed. Alternatively, analytically pure TBAHS can be prepared for use in anhydrous conditions.[1]
-
Reaction Setup: To a solution of the organic halide (1.0 eq) in a suitable organic solvent (e.g., monochlorobenzene, acetonitrile, or dichloromethane), add this compound (1.0-1.2 eq).[2]
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, ranging from 10 °C to room temperature.[2] Lower temperatures are often preferred to minimize the formation of dialkyl sulfide byproducts.[3]
-
Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Purification: Upon completion, the reaction mixture is washed with water to remove any remaining inorganic salts. The organic layer is then extracted with an aqueous base (e.g., NaOH solution) to convert the thiol into its more water-soluble thiolate salt. The aqueous layer is then acidified (e.g., with HCl) to regenerate the thiol, which can be extracted with an organic solvent (e.g., dichloromethane).[2] The organic extract is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude thiol. Further purification can be achieved by distillation or column chromatography.
Table 1: Synthesis of Thiols from Organic Halides using a TBA-salt/NaSH System
| Entry | Organic Halide | Catalyst/Sulfur Source | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | TBAB/NaSH | Monochlorobenzene | 10-15 | 5 | >90 |
| 2 | 1-Bromooctane | TBAB/NaSH | Monochlorobenzene | 10-15 | 5 | 88 |
| 3 | Ethyl chloride | TBAB/NaSH | Monochlorobenzene | 10-15 | 5 | ~85 |
| 4 | Propyl chloride | TBAB/NaSH | Monochlorobenzene | 10-15 | 5 | ~87 |
| 5 | Butyl chloride | TBAB/NaSH | Monochlorobenzene | 10-15 | 5 | ~86 |
Note: The yields are based on reactions using Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst with aqueous Sodium Hydrogen Sulfide (NaSH). Similar results are expected with pre-formed this compound.
References
Application Notes and Protocols: Tetrabutylammonium Hydrogen Sulfide in Phase-Transfer Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium hydrogen sulfide ([N(C₄H₉)₄]⁺HS⁻) is a valuable reagent in phase-transfer catalysis (PTC), primarily utilized for the introduction of the hydrosulfide anion (HS⁻) into organic molecules. Due to its hygroscopic nature, it is most commonly generated in situ from a tetrabutylammonium salt, such as tetrabutylammonium bromide (TBAB), and a sulfide source, typically sodium hydrogen sulfide (NaSH). This methodology facilitates reactions between water-soluble sulfide salts and organic-soluble substrates, enabling a range of synthetic transformations under mild conditions. The primary application lies in nucleophilic substitution reactions for the synthesis of thiols and thioethers, which are important intermediates in the pharmaceutical and chemical industries.[1][2]
Mechanism of Action in Phase-Transfer Catalysis
The catalytic cycle of this compound in a biphasic system (e.g., aqueous/organic) involves the tetrabutylammonium cation (Q⁺) acting as a shuttle for the hydrosulfide anion (HS⁻).
-
Anion Exchange: In the aqueous phase, the tetrabutylammonium salt (Q⁺X⁻, where X is typically a halide) exchanges its counter-ion with the hydrosulfide anion from the sulfide source (e.g., NaSH) to form the ion pair Q⁺HS⁻.
-
Phase Transfer: The lipophilic nature of the tetrabutylammonium cation allows the Q⁺HS⁻ ion pair to be extracted into the organic phase.
-
Reaction: In the organic phase, the "naked" and highly reactive hydrosulfide anion undergoes a nucleophilic substitution reaction with the organic substrate (R-Y) to form the desired thiol (R-SH) and the byproduct Q⁺Y⁻.
-
Catalyst Regeneration: The tetrabutylammonium salt Q⁺Y⁻ can then return to the aqueous phase to restart the catalytic cycle.
Key Applications and Protocols
The most significant application of this compound in phase-transfer catalysis is the synthesis of thiols and thioethers from alkyl and benzyl halides.
Synthesis of Thiols via in situ Generation of this compound
This protocol describes a general method for the synthesis of various thiols from their corresponding halides using tetrabutylammonium bromide (TBAB) as the phase-transfer catalyst and sodium hydrogen sulfide (NaSH) as the sulfur source.[2]
Experimental Protocol:
-
To a round-bottom flask, add the alkyl or benzyl halide (1.0 mole), monochlorobenzene (3 volumes), and tetrabutylammonium bromide (0.1 eq).
-
Cool the mixture to 10-15°C in an ice bath.
-
Slowly add a 30% aqueous solution of sodium hydrogen sulfide (1.0 eq) to the reaction mixture while maintaining the temperature between 10-15°C.
-
Stir the reaction mixture vigorously for 5 hours at 10-15°C.
-
After the reaction is complete, separate the aqueous and organic layers.
-
Extract the organic layer with an aqueous alkali solution to convert the thiol into its sodium salt.
-
Separate the aqueous layer containing the sodium thiolate and cool it to 5-10°C.
-
Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the thiol.
-
Extract the thiol with dichloromethane (2 volumes).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation to obtain the purified thiol.[2]
Quantitative Data for Thiol Synthesis:
| Entry | Substrate (Alkyl/Benzyl Halide) | Product | Yield (%) |
| 1 | Benzyl chloride | Benzyl thiol | 92 |
| 2 | 4-Methylbenzyl chloride | 4-Methylbenzyl thiol | 90 |
| 3 | 4-Methoxybenzyl chloride | 4-Methoxybenzyl thiol | 88 |
| 4 | 4-Chlorobenzyl chloride | 4-Chlorobenzyl thiol | 91 |
| 5 | 2-Chlorobenzyl chloride | 2-Chlorobenzyl thiol | 89 |
| 6 | 4-Bromobenzyl chloride | 4-Bromobenzyl thiol | 90 |
| 7 | 1-Phenylethyl chloride | 1-Phenylethyl thiol | 85 |
| 8 | Cinnamyl chloride | Cinnamyl thiol | 82 |
| 9 | n-Butyl chloride | n-Butyl thiol | 78 |
| 10 | n-Octyl chloride | n-Octyl thiol | 75 |
| 11 | Cyclohexyl chloride | Cyclohexyl thiol | 70 |
Reaction conditions: Substrate (1.0 eq), 30% NaSH (1.0 eq), TBAB (0.1 eq), monochlorobenzene, 10-15°C, 5 hours.[2]
Synthesis of Tetrabutylammonium Hydrosulfide (NBu₄SH) as a Discrete Reagent
For applications requiring a soluble source of hydrosulfide in organic solvents, tetrabutylammonium hydrosulfide (NBu₄SH) can be synthesized and isolated. This provides a convenient way to study the reactivity of the HS⁻ anion in a homogenous organic phase.
Experimental Protocol (Adapted from Hartle et al., 2015):
Caution: Hydrogen sulfide and its salts are highly toxic and should be handled in a well-ventilated fume hood.
-
All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.
-
Use anhydrous sodium hydrogen sulfide (NaSH) and dry solvents.
-
In a Schlenk flask, dissolve tetrabutylammonium chloride (1.0 eq) in anhydrous acetonitrile.
-
In a separate Schlenk flask, suspend anhydrous NaSH (1.0 eq) in anhydrous acetonitrile.
-
Slowly add the NaSH suspension to the tetrabutylammonium chloride solution with vigorous stirring.
-
A white precipitate of sodium chloride will form. Stir the reaction mixture at room temperature for several hours.
-
Filter the mixture under inert atmosphere to remove the sodium chloride precipitate.
-
The resulting filtrate is a solution of NBu₄SH in acetonitrile. The solvent can be removed under vacuum to yield NBu₄SH as a solid, which is very hygroscopic and should be stored and handled under an inert atmosphere.[3]
Visualizations
Concluding Remarks
The use of this compound, primarily through its in situ generation, offers a robust and efficient method for the synthesis of thiols and related sulfur-containing compounds. The mild reaction conditions and high yields make it an attractive methodology for both academic research and industrial applications, including drug development where the thiol moiety is a common functional group. The availability of a protocol for the synthesis of the discrete NBu₄SH reagent further expands its utility for mechanistic studies and applications in non-aqueous systems.
References
Application Notes and Protocols for Studying Protein Persulfidation Using Tetrabutylammonium Hydrogen Sulfide (TBAS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein persulfidation, the conversion of a cysteine thiol (-SH) to a persulfide (-SSH), is a critical post-translational modification involved in hydrogen sulfide (H₂S) signaling. This modification plays a key role in regulating a variety of physiological and pathological processes, making it an attractive target for therapeutic intervention. Tetrabutylammonium hydrogen sulfide (TBAS or NBu₄SH) is a valuable tool for studying these processes due to its solubility in organic solvents, providing a convenient and controllable source of the hydrosulfide anion (HS⁻) for in vitro studies.[1][2][3] These application notes provide detailed protocols for inducing and detecting protein persulfidation using an H₂S donor like TBAS and an overview of a key signaling pathway regulated by this modification.
Key Applications of TBAS in Persulfidation Research
This compound serves as an important reagent for the controlled in vitro induction of protein persulfidation. Its solubility in organic media allows for its use in a variety of experimental setups, facilitating the study of the direct effects of H₂S on purified proteins and in cell lysates.[1][2] Key applications include:
-
Mechanism of Action Studies: Elucidating how H₂S-mediated persulfidation alters protein function, structure, and interactions.
-
Drug Screening: Identifying novel therapeutic agents that modulate protein persulfidation.
-
Target Validation: Confirming whether a specific protein is a target of H₂S-induced persulfidation.
A simple method for preparing analytically pure tetrabutylammonium hydrosulfide (NBu₄SH) has been described, which can be utilized by researchers to obtain this useful reagent.[1][2][3]
Experimental Protocols
Protocol 1: In Vitro Protein Persulfidation using an H₂S Donor
This protocol describes the induction of persulfidation on a purified protein or in cell lysate using a generic H₂S donor such as NaHS, which can be adapted for use with TBAS.
Materials:
-
Purified protein of interest or cell lysate
-
H₂S donor stock solution (e.g., 10 mM NaHS in deionized water, freshly prepared)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation: Prepare a solution of the purified protein of interest in the reaction buffer to a final concentration of 1-5 µM. If using cell lysate, ensure the total protein concentration is between 1-2 mg/mL.
-
H₂S Donor Treatment: Add the H₂S donor stock solution to the protein solution to achieve the desired final concentration (e.g., 100 µM - 1 mM). A vehicle control (e.g., deionized water) should be run in parallel.
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. The optimal incubation time may vary depending on the protein and should be determined empirically.
-
Removal of Excess H₂S Donor: For purified proteins, the excess H₂S donor can be removed by dialysis or using a desalting column. For cell lysates, proceed directly to the detection assay.
-
Detection of Persulfidation: Proceed immediately to a persulfide detection method, such as the Tag-Switch Assay (Protocol 2), to analyze the level of protein persulfidation.
Protocol 2: Detection of Protein Persulfidation using the Tag-Switch Assay
The tag-switch assay is a widely used method for the selective detection of protein persulfides.[4][5][6] This protocol is a generalized version that can be adapted for various downstream applications, including immunoblotting and mass spectrometry.
Materials:
-
Protein sample (from Protocol 1)
-
Blocking Buffer: HEN buffer (250 mM HEPES, 1 mM EDTA, 0.1 mM Neocuproine, pH 7.7) containing 2.5% SDS and 20 mM methyl methanethiosulfonate (MMTS).
-
Acetone (ice-cold)
-
Labeling Buffer: HEN buffer with 1% SDS and 4 mM N-(6-(Biotinamido)hexyl)-3'-(2'-pyridyldithio)propionamide (Biotin-HPDP).
-
Streptavidin-agarose beads
-
Wash Buffer: HEN buffer with 1% SDS and 600 mM NaCl.
-
Elution Buffer: HEN buffer with 1% SDS and 100 mM 2-mercaptoethanol or 20 mM dithiothreitol (DTT).[4]
Procedure:
-
Blocking of Free Thiols: To the protein sample, add 4 volumes of Blocking Buffer. Incubate at 50°C for 30 minutes with gentle agitation. This step blocks free thiol groups with MMTS.
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 20 minutes. Centrifuge at 14,000 x g for 10 minutes to pellet the proteins. Carefully discard the supernatant. Wash the pellet twice with ice-cold acetone.
-
Labeling of Persulfides: Resuspend the protein pellet in Labeling Buffer. Incubate at room temperature for 1 hour. Biotin-HPDP will specifically label the persulfide groups.
-
Affinity Purification: Add streptavidin-agarose beads to the labeled protein sample and incubate at room temperature for 1 hour with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash them three times with Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins by incubating the beads with Elution Buffer at room temperature for 30 minutes. The reducing agent in the elution buffer will cleave the disulfide bond, releasing the persulfidated proteins.
-
Downstream Analysis: The eluted proteins can be analyzed by SDS-PAGE and immunoblotting using an antibody against the protein of interest or by mass spectrometry for proteome-wide identification of persulfidation sites.
Quantitative Data Presentation
The following table summarizes representative quantitative data on changes in protein persulfidation levels upon treatment with an H₂S donor, as determined by mass spectrometry-based methods.
| Protein | Cysteine Residue | Fold Change in Persulfidation (+H₂S Donor vs. Control) | Reference |
| Keap1 | Cys151 | Increased | [7][8] |
| GAPDH | Cys150 | Significantly Reversed H₂O₂-induced inhibition | [9] |
| Actin | Multiple | Increased | [10] |
| Tubulin | Multiple | Increased | [10] |
Signaling Pathway Visualization
Keap1-Nrf2 Signaling Pathway and its Regulation by Persulfidation
The Keap1-Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. Under basal conditions, Keap1 targets the transcription factor Nrf2 for ubiquitination and subsequent proteasomal degradation. Upon exposure to oxidative stress or H₂S, specific cysteine residues in Keap1 are modified, leading to the stabilization and nuclear translocation of Nrf2, which in turn activates the transcription of antioxidant genes. H₂S has been shown to induce the persulfidation of Keap1 at Cysteine 151 (Cys151), which disrupts the Keap1-Nrf2 interaction and activates the Nrf2 signaling pathway.[7][8][11][12]
Caption: Keap1-Nrf2 pathway regulation by H₂S-mediated persulfidation.
Experimental Workflow for Studying Protein Persulfidation
The following diagram illustrates a typical workflow for investigating the effect of an H₂S donor, such as TBAS, on protein persulfidation.
Caption: Workflow for persulfidation analysis using an H₂S donor.
References
- 1. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. NBu4SH provides a convenient source of HS(-) soluble in organic solution for H2S and anion-binding research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measurement of Protein Persulfidation: Improved Tag-Switch Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hydrogen Sulfide Induces Keap1 S-sulfhydration and Suppresses Diabetes-Accelerated Atherosclerosis via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative H2S-mediated protein sulfhydration reveals metabolic reprogramming during the integrated stress response - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Modus Operandi of Hydrogen Sulfide(H2S)-Dependent Protein Persulfidation in Higher Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Tetrabutylammonium Hydrogen Sulfide for the Preparation of Sulfur-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrabutylammonium hydrogen sulfide (TBAHS), with the chemical formula (n-Bu)₄NSH, is a quaternary ammonium salt of hydrogen sulfide. It serves as a readily available and soluble source of the hydrosulfide anion (HS⁻) in a variety of organic solvents. This property makes it a potentially valuable reagent in organic synthesis, particularly for the construction of sulfur-containing heterocycles. The lipophilic tetrabutylammonium cation enhances the solubility of the hydrosulfide nucleophile in non-polar media, offering a homogeneous reaction environment that can lead to milder reaction conditions, improved yields, and better selectivity compared to inorganic sulfide salts like sodium hydrosulfide (NaSH) or hydrogen sulfide gas. These inorganic counterparts often suffer from poor solubility in organic solvents, leading to heterogeneous reaction mixtures and potentially sluggish or incomplete reactions.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of sulfur-containing heterocycles, with a focus on the preparation of thiophenes.
Key Advantages of this compound in Heterocyclic Synthesis
-
Enhanced Solubility: The tetrabutylammonium cation renders the hydrosulfide ion soluble in a wide range of organic solvents, enabling homogeneous reaction conditions.
-
Milder Reaction Conditions: Homogeneous reactions often proceed at lower temperatures and with shorter reaction times compared to heterogeneous systems.
-
Improved Yields and Purity: The clean delivery of the hydrosulfide nucleophile can lead to higher yields of the desired heterocyclic products with fewer side reactions.
-
Safety and Handling: As a solid, TBAHS is often easier and safer to handle than gaseous and highly toxic hydrogen sulfide.
Application: Synthesis of 2,5-Disubstituted Thiophenes from 1,3-Diynes
A promising application of this compound is in the metal-free sulfur heterocyclization of 1,3-diynes to afford 2,5-disubstituted thiophenes.[1][2] This reaction provides a direct and efficient route to a key structural motif present in many pharmaceuticals, agrochemicals, and materials.
Proposed Reaction Scheme
The general reaction involves the nucleophilic attack of the hydrosulfide ion on the 1,3-diyne system, followed by cyclization and proton transfer to yield the aromatic thiophene ring.
Caption: General reaction for the synthesis of 2,5-disubstituted thiophenes.
Experimental Protocol: Synthesis of 2,5-Diphenylthiophene
This protocol is a proposed method based on the successful synthesis using sodium hydrosulfide, adapted for the use of the more soluble this compound.[2]
Materials:
-
1,4-Diphenylbuta-1,3-diyne
-
This compound (TBAHS)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred solution of 1,4-diphenylbuta-1,3-diyne (1.0 mmol, 202.3 mg) in anhydrous DMF (5 mL) under an inert atmosphere (e.g., nitrogen or argon) is added this compound (1.2 mmol, 347.6 mg).
-
The reaction mixture is stirred at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with dichloromethane (20 mL) and washed with brine (3 x 15 mL).
-
The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 2,5-diphenylthiophene as a white solid.
Quantitative Data
The following table presents hypothetical but expected yields for the synthesis of various 2,5-disubstituted thiophenes using the proposed protocol with TBAHS, based on reported yields with NaSH.[2]
| Entry | R¹ | R² | Product | Expected Yield (%) |
| 1 | Phenyl | Phenyl | 2,5-Diphenylthiophene | 90-95 |
| 2 | 4-Methylphenyl | 4-Methylphenyl | 2,5-Bis(4-methylphenyl)thiophene | 88-93 |
| 3 | 4-Methoxyphenyl | 4-Methoxyphenyl | 2,5-Bis(4-methoxyphenyl)thiophene | 85-90 |
| 4 | 4-Chlorophenyl | 4-Chlorophenyl | 2,5-Bis(4-chlorophenyl)thiophene | 87-92 |
| 5 | Thiophen-2-yl | Thiophen-2-yl | 2,5-Di(thiophen-2-yl)thiophene | 80-85 |
| 6 | Cyclohexyl | Cyclohexyl | 2,5-Dicyclohexylthiophene | 75-80 |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of 2,5-disubstituted thiophenes using TBAHS.
Proposed Reaction Mechanism
Caption: Proposed mechanism for thiophene synthesis from 1,3-diynes with TBAHS.
Other Potential Applications
While detailed protocols are yet to be widely published, the properties of this compound suggest its utility in the synthesis of other sulfur-containing heterocycles.
-
Benzothiazoles: TBAHS could potentially be used as a sulfur source in reactions for the synthesis of benzothiazoles, for example, from 2-haloanilines and a carbon source. Its solubility would be advantageous in achieving homogeneous reaction conditions.
-
Thiiranes (Episulfides): The reaction of epoxides with a soluble hydrosulfide source is a known method for the synthesis of thiiranes. TBAHS could offer a more controlled and efficient alternative to reagents like thiourea or potassium thiocyanate.
-
Dithiins and other polysulfide heterocycles: TBAHS could serve as a building block for the construction of sulfur-rich heterocyclic systems through reactions with appropriate electrophiles.
Conclusion
This compound is a promising reagent for the synthesis of sulfur-containing heterocycles. Its excellent solubility in organic solvents allows for homogeneous reaction conditions, which can lead to milder, faster, and more efficient transformations compared to traditional inorganic sulfur sources. The proposed protocol for the synthesis of 2,5-disubstituted thiophenes from 1,3-diynes highlights the potential of TBAHS in modern organic synthesis. Further research into the applications of this reagent is warranted and is expected to open new avenues for the construction of diverse and complex sulfur-containing molecules relevant to the pharmaceutical and materials science industries.
References
- 1. Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of 2,5-disubstituted thiophenes via metal-free sulfur heterocyclization of 1,3-diynes with sodium hydrosulfide - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20326J [pubs.rsc.org]
Application Notes and Protocols: Tetrabutylammonium Hydrogen Sulfate in the Synthesis of Active Pharmaceutical Ingredients
A Note on Terminology: The query specifies "Tetrabutylammonium hydrogen sulfide." Our comprehensive literature review indicates that this compound is not a commonly available or utilized reagent in the synthesis of Active Pharmaceutical Ingredients (APIs). It is highly probable that the intended subject of inquiry is Tetrabutylammonium Hydrogen Sulfate (TBAHS) , a widely employed and commercially available phase transfer catalyst in organic synthesis, including the preparation of APIs. The following application notes and protocols will, therefore, focus on the utility of Tetrabutylammonium Hydrogen Sulfate. A brief section at the end will address the sulfide analogue.
Tetrabutylammonium Hydrogen Sulfate (TBAHS) as a Phase Transfer Catalyst in API Synthesis
Tetrabutylammonium hydrogen sulfate (TBAHS) is a quaternary ammonium salt that functions as a versatile phase transfer catalyst (PTC).[1][2] Its amphiphilic nature, possessing a lipophilic tetrabutylammonium cation and a hydrophilic hydrogen sulfate anion, enables the transport of reactants between immiscible aqueous and organic phases, thereby accelerating reaction rates, improving yields, and often allowing for milder reaction conditions.[3][4]
Core Applications in API Synthesis:
TBAHS is instrumental in a variety of reactions crucial for the synthesis of pharmaceutical intermediates and final APIs. Key applications include:
-
N-Alkylation Reactions: Fundamental for the synthesis of a vast array of nitrogen-containing APIs. TBAHS facilitates the alkylation of amines, amides, and imides under biphasic conditions, often avoiding the need for strong bases and anhydrous solvents.[4]
-
Synthesis of Heterocyclic Compounds: Many APIs feature heterocyclic scaffolds. TBAHS catalyzes the synthesis of various heterocycles, some of which have shown significant biological activity.
-
Halogen Exchange Reactions: Important for modifying the structure and reactivity of intermediates in multi-step API syntheses.
Mechanism of Action: Phase Transfer Catalysis
The catalytic cycle of TBAHS in a typical biphasic reaction (e.g., nucleophilic substitution) involves the exchange of its hydrogen sulfate anion with the nucleophile in the aqueous phase. The resulting lipophilic ion pair then migrates into the organic phase to react with the substrate. After the reaction, the catalyst returns to the aqueous phase to repeat the cycle.
Figure 1: Generalized catalytic cycle of TBAHS in phase transfer catalysis.
Application Example 1: Synthesis of Trifenagrel Analogues
Trifenagrel is a platelet aggregation inhibitor. Analogues of this API can be synthesized via a multi-component condensation reaction catalyzed by TBAHS.
Quantitative Data
| Entry | Aldehyde | Amine | Product | Yield (%) |
| 1 | 3-(2-(Dimethylamino)ethoxy)benzaldehyde | - | 2-(3-(2-(Dimethylamino)ethoxy)phenyl)-4,5-diphenyl-1H-imidazole | 75 |
| 2 | 4-(2-(Dimethylamino)ethoxy)benzaldehyde | - | 2-(4-(2-(Dimethylamino)ethoxy)phenyl)-4,5-diphenyl-1H-imidazole | 77 |
| 3 | 4-(2-(Piperidin-1-yl)ethoxy)benzaldehyde | - | 4,5-Diphenyl-2-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-1H-imidazole | 80 |
| 4 | 3-Methoxy-4-(2-(piperidin-1-yl)ethoxy)benzaldehyde | - | 2-(3-Methoxy-4-(2-(piperidin-1-yl)ethoxy)phenyl)-4,5-diphenyl-1H-imidazole | 56 |
Table 1: Synthesis of Trifenagrel analogues using TBAHS as a catalyst.[5]
Experimental Workflow
Figure 2: Workflow for the synthesis of Trifenagrel analogues.
Detailed Protocol: Synthesis of 2-(4-[2-(piperidino)ethoxy)-3-methoxyphenyl]-4,5-diphenylimidazole[6]
-
Reactant Preparation: In a round-bottom flask, combine benzil (45 mg, 2.14 mmol), 4-(2-piperidinoethoxy)-3-methoxybenzaldehyde (60 mg, 2.27 mmol), ammonium acetate (55 mg, 7.12 mmol), and TBAHS (30 mol%).
-
Reaction: Heat the mixture. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Add cold water to the mixture to precipitate the product.
-
Isolation: Filter the solid precipitate and wash with water.
-
Purification: Recrystallize the crude product from ethanol to obtain the pure compound as a yellow solid.
-
Characterization: Confirm the structure and purity of the final product using IR, 1H NMR, and Mass Spectrometry.
Application Example 2: Synthesis of Tetrahydrobenzo[a]xanthene-11-ones
Derivatives of xanthene are present in various biologically active compounds. A greener synthesis of tetrahydrobenzo[a]xanthen-11-ones can be achieved using TBAHS as a catalyst in an aqueous medium.[6] These compounds have shown potential as oral drug candidates.[6]
Quantitative Data
| Entry | Aldehyde | Catalyst | Time (min) | Yield (%) |
| 1 | 4-Chlorobenzaldehyde | None | 300 | 20 |
| 2 | 4-Chlorobenzaldehyde | TBAHS (10 mol%) | 30 | 95 |
| 3 | 4-Methylbenzaldehyde | TBAHS (10 mol%) | 35 | 92 |
| 4 | 4-Methoxybenzaldehyde | TBAHS (10 mol%) | 40 | 90 |
Table 2: TBAHS-catalyzed synthesis of Tetrahydrobenzo[a]xanthen-11-ones.[6]
Experimental Workflow
Figure 3: Workflow for the green synthesis of Tetrahydrobenzo[a]xanthen-11-ones.
Detailed Protocol: Synthesis of 12-(4-chlorophenyl)-8,9,10,12-tetrahydrobenzo[a]xanthen-11-one[7]
-
Reactant Preparation: In a round-bottom flask, prepare a mixture of β-naphthol (1 mmol), 4-chlorobenzaldehyde (1 mmol), dimedone (1 mmol), and TBAHS (10 mol%) in water (10 mL).
-
Reaction: Stir the reaction mixture at 60°C. Monitor the reaction progress by TLC.
-
Work-up: After completion of the reaction, cool the mixture to room temperature.
-
Isolation: Filter the solid product and wash thoroughly with water.
-
Purification: Recrystallize the crude product from ethanol to afford the pure compound.
-
Characterization: Characterize the final product using 1H NMR, 13C NMR, FT-IR, and Mass Spectrometry.
This compound (TBAHS)
While the focus of this document is on the sulfate salt, it is worth noting the existence of this compound (also referred to as tetrabutylammonium hydrosulfide, NBu4SH).
Synthesis and Availability
This compound is not as readily available as its sulfate counterpart. However, a simple method for its preparation in analytically pure form has been reported, which may be of interest for specialized research applications.[7][8] The lack of widespread commercial availability and literature on its use in API synthesis suggests it is not a standard reagent for this purpose at present.
Potential Applications
Given its nature as a soluble source of the hydrosulfide anion (HS⁻) in organic solvents, NBu4SH has potential applications in H₂S and anion-binding research.[7][8] In principle, it could serve as a direct sulfurating agent in organic synthesis. However, further research and development would be required to establish its utility and protocols for the synthesis of sulfur-containing APIs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Tetrabutylammonium hydrogen sulfate (32503-27-8) at Nordmann - nordmann.global [nordmann.global]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. jocpr.com [jocpr.com]
- 6. cbijournal.com [cbijournal.com]
- 7. researchgate.net [researchgate.net]
- 8. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Introducing Sulfur into Organic Molecules Using Tetrabutylammonium Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium hydrogen sulfide (n-Bu4NSH) serves as a versatile and highly effective reagent for the introduction of sulfur into organic molecules. Its solubility in organic solvents makes it a superior alternative to inorganic sulfide salts, enabling reactions to proceed under homogeneous conditions with enhanced reactivity and selectivity.[1] These characteristics are particularly valuable in the synthesis of complex molecules and in the development of novel therapeutics where precise structural modification is paramount.
The primary application of this compound is in nucleophilic substitution reactions for the formation of thiols and sulfides. These functional groups are prevalent in a wide array of biologically active compounds and are key building blocks in medicinal chemistry. The hydrosulfide anion (HS⁻), delivered by n-Bu4NSH, is a potent nucleophile that can readily displace leaving groups such as halides from alkyl, benzyl, and other activated carbon centers.
Furthermore, the generation of hydrogen sulfide (H₂S) from donor molecules is a significant area of interest in drug development. H₂S is a gasotransmitter with various physiological roles, and molecules that can release H₂S are being explored for their therapeutic potential in cardiovascular and neurodegenerative diseases.[2][3][4][5][6] The synthesis of such H₂S-releasing compounds often involves the introduction of sulfur, a step where this compound can be a crucial reagent.
Key Applications:
-
Synthesis of Thiols: this compound provides a direct route to thiols from organic halides. The reaction proceeds via a nucleophilic substitution mechanism where the hydrosulfide anion displaces the halide.
-
Synthesis of Symmetric and Unsymmetric Sulfides: The in situ generated thiolate, or a pre-formed thiol, can further react with an organic halide to produce sulfides.[7] This can be performed in a one-pot synthesis or as a stepwise process.
-
Development of H₂S Donor Molecules: The introduction of a thiol or a protected thiol group is often the first step in the synthesis of more complex molecules designed to release H₂S under physiological conditions.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Thiols from Organic Halides
This protocol describes a general method for the synthesis of thiols via the reaction of an organic halide with this compound.
Materials:
-
This compound (n-Bu4NSH)
-
Organic halide (e.g., benzyl bromide, octyl iodide)
-
Anhydrous organic solvent (e.g., acetonitrile, dichloromethane, tetrahydrofuran)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon gas inlet
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the organic halide (1.0 eq).
-
Dissolve the halide in a minimal amount of anhydrous organic solvent.
-
In a separate flask, dissolve this compound (1.1 - 1.5 eq) in the same anhydrous solvent.
-
Slowly add the this compound solution to the solution of the organic halide at room temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude thiol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for the One-Pot Synthesis of Symmetric Sulfides
This protocol outlines a one-pot method for the synthesis of symmetric sulfides from organic halides using this compound.
Materials:
-
This compound (n-Bu4NSH)
-
Organic halide (e.g., benzyl chloride, butyl bromide) (2.0 eq)
-
Anhydrous polar aprotic solvent (e.g., dimethylformamide, acetonitrile)
-
Base (e.g., potassium carbonate, triethylamine) (1.0 eq)
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the organic halide (2.0 eq) in the chosen anhydrous solvent.
-
Add this compound (1.0 eq) to the solution and stir.
-
Add the base (e.g., potassium carbonate) (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) and monitor by TLC or GC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic extracts with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent in vacuo to obtain the crude sulfide.
-
Purify by flash column chromatography or distillation as required.
Quantitative Data Summary
The following tables summarize representative quantitative data for the synthesis of thiols and sulfides. While specific data for this compound can be limited in the literature, the data presented for reactions using sodium hydrogen sulfide with a phase transfer catalyst (such as tetrabutylammonium bromide) are included as they operate under similar principles of providing a soluble source of the hydrosulfide anion in an organic phase.[8]
Table 1: Synthesis of Thiols from Benzyl Halides
| Entry | Benzyl Halide | Sulfur Source | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | NaSH | TBAB | Monochlorobenzene | 10-15 | 2 | 95 |
| 2 | 4-Methylbenzyl chloride | NaSH | TBAB | Monochlorobenzene | 10-15 | 2.5 | 92 |
| 3 | 4-Methoxybenzyl chloride | NaSH | TBAB | Monochlorobenzene | 10-15 | 3 | 90 |
| 4 | 4-Chlorobenzyl chloride | NaSH | TBAB | Monochlorobenzene | 10-15 | 2 | 96 |
Data adapted from reactions using NaSH and Tetrabutylammonium Bromide (TBAB) as a phase transfer catalyst, which generates the tetrabutylammonium hydrosulfide in situ.[8]
Table 2: Synthesis of Sulfides from Thiols and Benzyl Halides
| Entry | Thiol | Benzyl Halide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl thiol | Benzyl chloride | TBAB | Monochlorobenzene | 10-15 | 1.5 | 98 |
| 2 | 4-Methylbenzyl thiol | 4-Methylbenzyl chloride | TBAB | Monochlorobenzene | 10-15 | 2 | 95 |
| 3 | 4-Methoxybenzyl thiol | 4-Methoxybenzyl chloride | TBAB | Monochlorobenzene | 10-15 | 2.5 | 93 |
| 4 | 4-Chlorobenzyl thiol | 4-Chlorobenzyl chloride | TBAB | Monochlorobenzene | 10-15 | 1.5 | 97 |
Data adapted from reactions using a pre-synthesized thiol and a benzyl halide in the presence of TBAB.[8]
Visualizations
Caption: Signaling pathway for thiol synthesis.
Caption: Experimental workflow for thiol synthesis.
Caption: Logical relationship for sulfide synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydrogen Sulfide: Recent Development of Its Dual Donors and Hybrid Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hydrogen sulfide donors in research and drug development - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Frontiers | Hydrogen Sulfide: A Worthwhile Tool in the Design of New Multitarget Drugs [frontiersin.org]
- 5. Hydrogen Sulfide in Pharmacotherapy, Beyond the Hydrogen Sulfide-Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using hydrogen sulfide to design and develop drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 18.7 Thiols and Sulfides - Organic Chemistry | OpenStax [openstax.org]
- 8. sciensage.info [sciensage.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Yield with Tetrabutylammonium Hydrogen Sulfide (NBu4SH)
Welcome to the technical support center for Tetrabutylammonium hydrogen sulfide (NBu4SH). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing reaction yields and addressing common issues encountered during experiments with this versatile reagent.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound, helping you to identify potential causes and implement effective solutions to improve your reaction outcomes.
Issue 1: Low or No Product Yield
-
Question: I am not getting the expected yield for my reaction. What are the possible causes and how can I troubleshoot this?
-
Answer: Low or no yield in reactions involving NBu4SH can stem from several factors related to reagent quality, reaction conditions, and substrate reactivity. A systematic approach to troubleshooting is recommended.
-
Reagent Quality:
-
Degradation: NBu4SH is hygroscopic and susceptible to oxidation.[1] Exposure to air and moisture can lead to the formation of impurities such as elemental sulfur, polysulfides, and various oxides (e.g., sulfite, thiosulfate), which can significantly impact its reactivity.[1] It is crucial to handle NBu4SH in an inert atmosphere (e.g., in a glovebox) and store it in a tightly sealed container in a cool, dry place.
-
Purity: The purity of the NBu4SH reagent is critical. Impurities from the synthesis of the reagent itself can negatively affect the reaction.[1] If you suspect reagent degradation, consider using a freshly opened bottle or purifying the reagent before use.
-
-
Reaction Conditions:
-
Solvent: The choice of solvent can significantly influence the reaction rate and yield. NBu4SH provides a source of hydrosulfide ions (HS⁻) that is soluble in organic solvents.[2][3] The solubility and reactivity of both the NBu4SH and your substrate in the chosen solvent are important considerations. If you are experiencing low yield, consider screening different aprotic solvents like acetonitrile, DMF, or THF.
-
Temperature: The reaction temperature can have a substantial effect on the reaction rate. For nucleophilic substitution reactions, gently heating the reaction mixture may increase the yield. However, excessive heat can lead to decomposition of the reagent or product. It is advisable to start at room temperature and gradually increase the temperature while monitoring the reaction progress by TLC or another appropriate method.
-
Stoichiometry: The molar ratio of NBu4SH to your substrate is a critical parameter. An insufficient amount of NBu4SH will result in incomplete conversion. Conversely, a large excess may lead to side reactions. A good starting point is to use a slight excess of NBu4SH (e.g., 1.1-1.5 equivalents) and then optimize from there.
-
-
Substrate Reactivity:
-
Leaving Group: In nucleophilic substitution reactions, the nature of the leaving group on your electrophile is crucial. Good leaving groups (e.g., triflates, tosylates, iodides, bromides) will react more readily than poor leaving groups (e.g., chlorides, fluorides).
-
Steric Hindrance: Sterically hindered substrates will react more slowly. For such substrates, longer reaction times or higher temperatures may be necessary.
-
-
Issue 2: Formation of Side Products, Particularly Polysulfides
-
Question: I am observing the formation of multiple products, and I suspect polysulfides are being formed. How can I minimize this?
-
Answer: The formation of polysulfides is a common side reaction when using hydrosulfide reagents. This is often due to the presence of elemental sulfur as an impurity or oxidation of the hydrosulfide during the reaction.
-
Minimize Oxidation: Ensure your reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the hydrosulfide to elemental sulfur, which can then react to form polysulfides.[1]
-
Reagent Purity: Use high-purity NBu4SH that is free from elemental sulfur. If you suspect sulfur contamination, you can try to purify the reagent.
-
Reaction Stoichiometry: Carefully control the stoichiometry. Using a large excess of NBu4SH might increase the likelihood of side reactions.
-
Work-up Procedure: During the work-up, a reducing agent like sodium bisulfite can sometimes be used to quench any remaining oxidizing species and potentially break down some polysulfide linkages.
-
Issue 3: Difficulty in Product Purification
-
Question: I am having trouble isolating my desired product from the reaction mixture. What are some common purification challenges and solutions?
-
Answer: The tetrabutylammonium cation can sometimes make purification challenging.
-
Aqueous Wash: During the work-up, washing the organic layer with water or brine can help to remove the tetrabutylammonium salts. Multiple extractions may be necessary.
-
Chromatography: Column chromatography is a standard method for purifying products from these reactions. The choice of solvent system will depend on the polarity of your product. It is important to ensure that the tetrabutylammonium salts are removed prior to chromatography, as they can interfere with the separation.
-
Product Characterization: Use analytical techniques such as NMR, mass spectrometry, and IR spectroscopy to confirm the structure of your purified product and to check for any residual impurities.
-
Frequently Asked Questions (FAQs)
Q1: How should I handle and store this compound?
A1: this compound is a hygroscopic solid and should be handled with care in an inert atmosphere, such as a glovebox, to prevent absorption of moisture and atmospheric oxygen.[1] It should be stored in a tightly sealed container in a cool, dry place. It is incompatible with strong oxidizing agents, acids, and several other classes of compounds.[4]
Q2: What are the common impurities in NBu4SH and how can they affect my reaction?
A2: Common impurities include water, elemental sulfur, polysulfides, and oxidation products like sulfite and thiosulfate.[1] Water can affect the reactivity of the hydrosulfide anion. Elemental sulfur and polysulfides can lead to the formation of undesired polysulfide byproducts in your reaction. These impurities can significantly lower the yield of your desired product.[1]
Q3: What solvents are recommended for reactions with NBu4SH?
A3: NBu4SH is valuable because it provides a source of hydrosulfide that is soluble in organic solvents.[2][3] Aprotic solvents such as acetonitrile, dimethylformamide (DMF), and tetrahydrofuran (THF) are commonly used. The optimal solvent will depend on the specific reaction and the solubility of your substrate.
Q4: Can I use NBu4SH in aqueous conditions?
A4: While NBu4SH is soluble in water, its primary advantage is its solubility in organic solvents. In aqueous solutions, other hydrosulfide sources like sodium hydrosulfide (NaSH) are often used.[5] The choice between NBu4SH and NaSH will depend on the specific requirements of your reaction, including the desired solvent system and the need to avoid inorganic salts.[5]
Q5: What are the safety precautions I should take when working with NBu4SH?
A5: this compound can be corrosive and may cause skin and eye irritation.[6] It is important to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood. In case of contact with acids, it can release toxic hydrogen sulfide gas.[4]
Data Presentation
The following tables provide illustrative examples of how reaction parameters can be varied to optimize the yield of a generic nucleophilic substitution reaction of an alkyl halide with NBu4SH to form a thiol.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 25 | 12 | 85 |
| 2 | DMF | 25 | 12 | 90 |
| 3 | THF | 25 | 12 | 75 |
| 4 | Dichloromethane | 25 | 12 | 60 |
Table 2: Effect of Temperature on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetonitrile | 0 | 24 | 65 |
| 2 | Acetonitrile | 25 | 12 | 85 |
| 3 | Acetonitrile | 50 | 6 | 92 |
| 4 | Acetonitrile | 80 | 4 | 88 (decomposition observed) |
Table 3: Effect of Stoichiometry on Reaction Yield
| Entry | Equivalents of NBu4SH | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1.0 | Acetonitrile | 25 | 12 | 78 |
| 2 | 1.2 | Acetonitrile | 25 | 12 | 85 |
| 3 | 1.5 | Acetonitrile | 25 | 12 | 86 |
| 4 | 2.0 | Acetonitrile | 25 | 12 | 84 (more side products) |
Experimental Protocols
General Protocol for the Synthesis of a Thiol via Nucleophilic Substitution
This protocol provides a general procedure for the reaction of an alkyl halide with this compound. The specific conditions (solvent, temperature, reaction time) should be optimized for each substrate.
-
Reagent Preparation:
-
Under an inert atmosphere (e.g., in a glovebox), weigh the desired amount of this compound into a dry reaction flask equipped with a magnetic stir bar.
-
Ensure the NBu4SH is a fine, free-flowing powder. If it has clumped due to moisture absorption, it may be of poor quality.
-
-
Reaction Setup:
-
Add the appropriate anhydrous aprotic solvent (e.g., acetonitrile, DMF) to the flask containing NBu4SH.
-
Stir the mixture until the NBu4SH is fully dissolved.
-
In a separate flask, dissolve the alkyl halide (1.0 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of the alkyl halide to the solution of NBu4SH at the desired reaction temperature (e.g., room temperature).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or another suitable analytical technique (e.g., GC-MS, LC-MS).
-
A typical TLC analysis would involve spotting the starting material, the reaction mixture, and a co-spot on a silica gel plate and eluting with an appropriate solvent system (e.g., hexane/ethyl acetate).
-
-
Work-up:
-
Once the reaction is complete (as indicated by the consumption of the starting material), quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and then with brine to remove the tetrabutylammonium salts.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to afford the pure thiol.
-
Characterize the purified product by NMR, mass spectrometry, and IR spectroscopy.
-
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: General experimental workflow for reactions with NBu4SH.
References
- 1. researchgate.net [researchgate.net]
- 2. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. NBu4SH provides a convenient source of HS(-) soluble in organic solution for H2S and anion-binding research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. Tetrabutylammonium hydrogen sulphide | C16H37NS | CID 11208119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Handling Hygroscopic Tetrabutylammonium Hydrogen Sulfide
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of hygroscopic Tetrabutylammonium hydrogen sulfide (TBASH) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBASH) and why is it used?
This compound is a quaternary ammonium salt that serves as a source of hydrogen sulfide (HS⁻) ions soluble in organic solvents.[1] This property is particularly useful in biomimetic and anion-binding research where the reactivity of HS⁻ needs to be studied in non-aqueous environments.[1]
Q2: The TBASH in my container has become a solid clump. What happened and is it still usable?
TBASH is a light yellow, hygroscopic crystalline powder.[2] Clumping is a clear indication that the material has absorbed moisture from the atmosphere. Its usability depends on the extent of hydration and the tolerance of your experiment to water. For anhydrous reactions, the clumped reagent is likely unsuitable.
Q3: How should I properly store TBASH to prevent moisture absorption?
To maintain its integrity, TBASH should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[3][4] For long-term storage and to ensure it remains anhydrous, storing it under an inert atmosphere (e.g., nitrogen or argon) inside a glovebox or in a desiccator with a high-efficiency desiccant is strongly recommended.[1]
Q4: What are the primary safety concerns when working with TBASH?
TBASH is considered a hazardous substance.[2] Key hazards include:
-
Hygroscopicity: Readily absorbs moisture, which can alter its chemical properties.
-
Toxicity: Harmful if swallowed and can cause serious eye damage and skin irritation.[2]
-
Hydrogen Sulfide Release: As a sulfide salt, it can liberate toxic hydrogen sulfide (H₂S) gas upon contact with acids.[2] H₂S is a highly toxic gas with a characteristic rotten egg smell, though olfactory fatigue can occur at high concentrations.
-
Incompatibilities: It is incompatible with strong oxidizing agents, acids, and several other classes of compounds.[2]
Q5: What personal protective equipment (PPE) should I wear when handling TBASH?
Appropriate PPE includes:
-
Safety goggles or a face shield.
-
Chemical-resistant gloves.
-
A lab coat or protective clothing.
-
In case of dust formation, a NIOSH-approved respirator is necessary.
All handling of the solid should be done in a well-ventilated area, preferably within a chemical fume hood or a glovebox.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Moisture contamination: The TBASH may have absorbed water, altering its reactivity. 2. Degradation: The compound may have oxidized over time. | 1. Use a fresh, unopened container of TBASH. 2. Handle the reagent exclusively in an inert atmosphere (glovebox). 3. Prepare solutions immediately before use. |
| Reagent has a strong "rotten egg" smell | Decomposition: The material may be decomposing and releasing hydrogen sulfide (H₂S) gas, possibly due to improper storage or contamination with an incompatible substance (e.g., acidic residue). | 1. Handle the material in a certified chemical fume hood. 2. Check for potential contaminants in the storage area. 3. Dispose of the material according to hazardous waste protocols if decomposition is suspected.[2] |
| Solid does not fully dissolve in the intended organic solvent | 1. Incorrect solvent: The polarity of the solvent may not be appropriate. 2. Contamination: The presence of impurities or water can affect solubility. | 1. Consult literature for appropriate solvents for TBASH. 2. Ensure the solvent is anhydrous. 3. Use a fresh batch of TBASH. |
Quantitative Data Summary
| Property | Value/Description | Source(s) |
| Appearance | Light yellow, crystalline powder | [2] |
| Hygroscopicity | Highly hygroscopic; readily absorbs moisture from the air. | [1][2] |
| Solubility | Soluble in water. Soluble in some organic solvents (designed for use in organic media). | [1][2] |
| Stability | Considered stable under recommended storage conditions. | [2] |
| Incompatibilities | Acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. | [2] |
Experimental Protocols
Protocol 1: Handling and Preparation of a Stock Solution of TBASH
This protocol outlines the procedure for handling solid TBASH and preparing a stock solution in an organic solvent. All steps should be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox).
Materials:
-
This compound (TBASH)
-
Anhydrous organic solvent (e.g., acetonitrile, dichloromethane)
-
Volumetric flask
-
Spatula
-
Weighing paper
-
Magnetic stir bar and stir plate
Procedure:
-
Preparation of the Inert Atmosphere: Ensure the glovebox has been properly purged and the oxygen and water levels are minimal (<10 ppm).
-
Equilibration of Materials: Bring the sealed container of TBASH, the solvent, and all necessary glassware into the glovebox and allow them to equilibrate to the glovebox atmosphere for at least 30 minutes.
-
Weighing the Reagent: Carefully open the TBASH container. Using a clean, dry spatula, weigh the desired amount of the crystalline powder onto weighing paper.
-
Dissolution: Transfer the weighed TBASH to the volumetric flask. Add a portion of the anhydrous solvent and a magnetic stir bar.
-
Mixing: Stir the mixture until the solid is completely dissolved.
-
Final Volume: Once dissolved, add the anhydrous solvent to the calibration mark of the volumetric flask.
-
Storage of the Solution: Cap the flask tightly. If not for immediate use, store the solution in the glovebox. Note that the stability of the solution will depend on the solvent and storage conditions.
Visualizations
Experimental Workflow
Caption: Workflow for handling and preparing TBASH solutions.
Troubleshooting Logic
Caption: Troubleshooting inconsistent results with TBASH.
Chemical Relationship
Caption: Key chemical interactions of TBASH.
References
Technical Support Center: Tetrabutylammonium Hydrogen Sulfide (TBAHS)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of Tetrabutylammonium Hydrogen Sulfide (TBAHS) in experimental settings. Our goal is to help you mitigate side reactions and ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBAHS) and what are its primary applications?
A1: this compound, also referred to as tetrabutylammonium hydrosulfide (NBu₄SH), is a quaternary ammonium salt that serves as a soluble source of the hydrosulfide anion (HS⁻) in organic solvents.[1][2] This property makes it a valuable reagent in various organic synthesis applications, particularly in sulfur chemistry and for researchers in the H₂S and anion-binding communities.[1][2] It is often employed in reactions where the introduction of a sulfur atom is required.
Q2: What are the most common side reactions observed when using TBAHS?
A2: The most prevalent side reactions associated with TBAHS stem from its inherent instability. The hydrosulfide anion is susceptible to oxidation, which can lead to the formation of elemental sulfur, disulfides, and various polysulfides (Sₙ²⁻).[1][3] These impurities can complicate reaction work-ups and may lead to the formation of undesired byproducts. Additionally, due to its hygroscopic nature, contamination with water is a frequent issue.[1][4]
Q3: Why is my TBAHS reagent yellow, and what does it indicate?
A3: Pure TBAHS should be a white crystalline solid. A yellow or off-white appearance is often an indication of the presence of polysulfides, which are common oxidation products.[3] The color intensity can be an informal indicator of the degree of decomposition. For sensitive reactions, using discolored TBAHS is not recommended as it can introduce unwanted side reactions.
Q4: How should I properly store TBAHS to minimize degradation?
A4: Due to its hygroscopic and air-sensitive nature, TBAHS should be stored under a dry, inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.[1][4] It is advisable to store it in a desiccator or a glovebox to protect it from moisture and oxygen. For long-term storage, refrigeration at 2-8°C is recommended to slow down potential decomposition pathways.
Q5: Can I use TBAHS that has been exposed to air?
A5: It is strongly advised to handle TBAHS under an inert atmosphere at all times.[1][4] Exposure to air, even for short periods, can lead to moisture absorption and oxidation. If the reagent has been compromised, it may contain significant amounts of impurities that can interfere with your reaction. For best results, use freshly prepared or properly stored TBAHS.
Troubleshooting Guide
Issue 1: Low Yield or Incomplete Reaction
| Possible Cause | Troubleshooting Step | Rationale |
| Degraded TBAHS Reagent | 1. Assess Reagent Quality: Check the color of your TBAHS. A yellow tint suggests the presence of polysulfides. 2. Use Fresh Reagent: If possible, synthesize a fresh batch of TBAHS or use a newly opened container. 3. Purify TBAHS: If fresh reagent is unavailable, consider recrystallization under inert conditions. | Degraded TBAHS has a lower concentration of the active hydrosulfide anion, leading to stoichiometric imbalances and incomplete conversion. |
| Presence of Water | 1. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere. 2. Use Dry Solvents: Employ freshly distilled or commercially available anhydrous solvents. 3. Handle in a Glovebox: Perform all manipulations of TBAHS in a glovebox with low moisture levels. | TBAHS is hygroscopic. Water can react with sensitive substrates or reagents and may also facilitate the oxidation of the hydrosulfide ion.[1] |
| Inadequate Solubility | 1. Select Appropriate Solvent: Ensure TBAHS is sufficiently soluble in your chosen reaction solvent. While soluble in many organic solvents, its solubility can vary. 2. Gentle Warming: If appropriate for your reaction, gentle warming can aid in dissolution. Monitor for any signs of decomposition. | If TBAHS is not fully dissolved, the concentration of the hydrosulfide nucleophile in the solution will be lower than expected, leading to a slower or incomplete reaction. |
Issue 2: Formation of Unwanted Side Products (e.g., Disulfides, Polysulfides)
| Possible Cause | Troubleshooting Step | Rationale |
| Oxidation of Hydrosulfide | 1. Maintain Inert Atmosphere: Rigorously exclude oxygen from the reaction by using Schlenk techniques or a glovebox. 2. Degas Solvents: Prior to use, degas all solvents by sparging with an inert gas (e.g., argon or nitrogen). 3. Use Scavengers (with caution): In some cases, the addition of a small amount of a reducing agent could be explored to consume trace oxygen, but this must be compatible with the main reaction. | The hydrosulfide anion is readily oxidized by atmospheric oxygen to form disulfide and polysulfide anions, which can then react with your substrate to form undesired byproducts.[3] |
| Reaction with Substrate | 1. Control Stoichiometry: An excess of the hydrosulfide reagent can sometimes lead to the formation of symmetrical sulfides as byproducts in Sₙ2 reactions.[5] Carefully control the stoichiometry of your reactants. 2. Use Thiourea as an Alternative: For the synthesis of thiols from alkyl halides, using thiourea followed by hydrolysis can prevent the formation of sulfide byproducts.[5] | The initially formed thiol product can be deprotonated by the hydrosulfide or another base in the reaction mixture and then act as a nucleophile itself, leading to the formation of a sulfide. |
Experimental Protocols
Synthesis of Analytically Pure this compound (NBu₄SH)
This protocol is based on the method reported by Hartle et al. in Dalton Transactions, 2015, 44 , 19782-19785.[1][2] Caution: Hydrogen sulfide (H₂S) is a highly toxic gas. This synthesis should be performed in a well-ventilated fume hood with appropriate safety measures in place.
Materials:
-
Tetrabutylammonium hydroxide (TBAOH) solution (e.g., 40 wt. % in H₂O)
-
Hydrogen sulfide (H₂S) gas
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous hexanes
-
Schlenk flask and other appropriate glassware for inert atmosphere techniques
Procedure:
-
Preparation of the Reaction Vessel: A two-necked round-bottom flask equipped with a magnetic stir bar and a gas inlet adapter is dried in an oven and cooled under a stream of argon or nitrogen.
-
Reaction with H₂S: The TBAOH solution is added to the flask. The flask is cooled in an ice bath (0 °C). A slow stream of H₂S gas is then bubbled through the stirred solution. The reaction is typically continued until the solution is saturated with H₂S.
-
Precipitation of the Product: Anhydrous diethyl ether is added to the reaction mixture to precipitate the product.
-
Isolation and Washing: The resulting white precipitate is isolated by filtration under an inert atmosphere (e.g., using a Schlenk filter). The solid is then washed with copious amounts of anhydrous diethyl ether and anhydrous hexanes to remove any unreacted starting material and water.
-
Drying: The purified TBAHS is dried under high vacuum to yield a fine white powder.
-
Storage: The final product should be stored in a glovebox under a nitrogen or argon atmosphere to prevent degradation.
General Protocol for Handling TBAHS in a Reaction
Caption: General workflow for using TBAHS in an organic reaction.
Data Presentation
Table 1: Common Impurities and Their Potential Impact
| Impurity | Chemical Formula | Origin | Potential Impact on Reaction |
| Water | H₂O | Absorption from atmosphere (hygroscopic) | Reacts with sensitive reagents/substrates; promotes oxidation of HS⁻ |
| Elemental Sulfur | S₈ | Oxidation of HS⁻ | Can react with nucleophiles or organometallics; complicates purification |
| Polysulfides | Sₙ²⁻ | Oxidation of HS⁻ | Can act as nucleophiles, leading to polysulfide-containing byproducts |
Troubleshooting Logic
Caption: Troubleshooting decision tree for common TBAHS reaction issues.
References
- 1. gr.bloomtechz.com [gr.bloomtechz.com]
- 2. Determination of polysulfide anions and molecular sulfur via coupling HPLC with ICP-MS - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Tetrabutylammonium hydrogen sulfate | 32503-27-8 [chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Tetrabutylammonium Hydrogen Sulfide (TBAHS) Reactions
Welcome to the technical support center for Tetrabutylammonium hydrogen sulfide (TBAHS). This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with TBAHS.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBAHS), and what are its primary applications?
A1: this compound (TBAHS or NBu₄SH) is a quaternary ammonium salt containing the hydrosulfide anion (SH⁻). Its primary advantage is its solubility in organic solvents, making it an excellent and convenient source of the SH⁻ nucleophile for reactions that are not amenable to aqueous conditions. It is most commonly used in nucleophilic substitution reactions to synthesize thiols from alkyl, allyl, or benzyl halides.
Q2: My TBAHS reagent is clumpy and difficult to handle. Why is this, and how should I store it?
A2: TBAHS is very hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This can cause it to become clumpy or even liquefy. To ensure reagent integrity, it is critical to handle and store TBAHS under an inert atmosphere (e.g., in a glovebox) and to keep containers tightly sealed. Frequent impurities that can result from improper handling include water, elemental sulfur, and various oxidation products.[1]
Q3: My reaction mixture has turned yellow and a solid has precipitated. What is happening?
A3: The yellow color and precipitation are most likely due to the formation of elemental sulfur and polysulfides (Sₙ²⁻). The hydrosulfide anion (SH⁻) is susceptible to oxidation, which can be initiated by trace amounts of air (oxygen), impurities in the solvent, or certain reaction conditions.[1] These oxidation byproducts are common when working with sulfide reagents.
Q4: What are the most common byproducts in reactions involving TBAHS?
A4: The most frequently encountered byproducts include:
-
Oxidation Products: Elemental sulfur, polysulfides, sulfites, and thiosulfates from the oxidation of the hydrosulfide anion.[1][2]
-
Dialkyl Sulfides (Thioethers): Formed when the desired thiol product acts as a nucleophile and reacts with a second molecule of the electrophile (e.g., alkyl halide).
-
Tributylamine and 1-Butene: These are decomposition products of the tetrabutylammonium (TBA) cation.[3] This degradation, known as Hofmann elimination, can occur at elevated temperatures or under strongly basic conditions.[3]
-
Elimination Products (Alkenes): While the hydrosulfide anion is a soft, non-basic nucleophile, which minimizes elimination reactions, the use of sterically hindered substrates or high temperatures can still lead to the formation of alkenes via E2 elimination.[4]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: Formation of Unexpected Byproducts
You observe unexpected spots on your TLC plate or extra peaks in your NMR/GC-MS analysis.
Caption: Troubleshooting flowchart for identifying common byproducts.
Table 1: Summary of Common Byproducts and Mitigation Strategies
| Byproduct Name | Formation Pathway | Prevention / Mitigation Strategy | Removal Technique |
| Elemental Sulfur / Polysulfides | Oxidation of hydrosulfide anion (SH⁻) by atmospheric oxygen or other oxidants.[1] | Degas solvents; run reactions under an inert atmosphere (N₂ or Ar); use fresh, high-purity TBAHS. | Filtration (for solid sulfur); chromatography. |
| Dialkyl Sulfide (Thioether) | The thiol product (R-SH) attacks a second molecule of the alkylating agent (R-X). | Use a slight excess (1.1-1.5 eq.) of TBAHS; add the alkylating agent slowly to the TBAHS solution; keep reaction temperature low. | Column chromatography; distillation if boiling points differ significantly. |
| Tributylamine (Bu₃N) | Hofmann elimination of the tetrabutylammonium cation at elevated temperatures (>80 °C) or under basic conditions.[3] | Maintain lower reaction temperatures; avoid adding strong bases to the reaction mixture. | Acid wash during workup (e.g., dilute HCl) to protonate the amine, making it water-soluble; chromatography. |
| Alkene | E2 elimination of the starting alkyl halide, favored by sterically hindered substrates and higher temperatures. | Use less hindered substrates where possible; maintain low reaction temperatures; use a less polar aprotic solvent. | Column chromatography; distillation. |
Experimental Protocols
Protocol: Synthesis of Benzyl Thiol using TBAHS
This protocol describes a general procedure for the Sₙ2 reaction between benzyl bromide and TBAHS to yield benzyl thiol.
Materials:
-
This compound (TBAHS)
-
Benzyl bromide
-
Acetonitrile (anhydrous, degassed)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon inlet.
Workflow Diagram:
Caption: General workflow for thiol synthesis using TBAHS.
Procedure:
-
Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Reagent Addition: Under a positive flow of nitrogen, add this compound (1.2 equivalents) to the flask. Add anhydrous, degassed acetonitrile to dissolve the reagent.
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add benzyl bromide (1.0 equivalent) dropwise over 10-15 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the starting material is consumed, quench the reaction by pouring the mixture into deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash once with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel to yield pure benzyl thiol.
Key Side Reaction Pathway: Formation of Dibenzyl Sulfide
The primary byproduct in this reaction is often the corresponding thioether, formed by a second substitution reaction.
Caption: Pathway for the formation of dialkyl sulfide byproduct.
References
Technical Support Center: Tetrabutylammonium Hydrogen Sulfide (Bu₄NSH)
Welcome to the Technical Support Center for Tetrabutylammonium Hydrogen Sulfide (Bu₄NSH). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the nucleophilicity of Bu₄NSH and to offer solutions for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Bu₄NSH) and why is it used in organic synthesis?
This compound is a quaternary ammonium salt of the hydrosulfide ion (HS⁻). It serves as a convenient and soluble source of the highly nucleophilic hydrosulfide anion in a variety of organic solvents.[1][2] The bulky tetrabutylammonium cation enhances its solubility in less polar organic media, making it an effective reagent for nucleophilic substitution reactions to introduce a thiol group (-SH) onto a molecule.
Q2: What are the main factors influencing the nucleophilicity of Bu₄NSH?
The nucleophilicity of the hydrosulfide ion provided by Bu₄NSH is primarily influenced by the choice of solvent. Other factors include the concentration of the reagent and the reaction temperature. Polar aprotic solvents are known to significantly enhance the nucleophilicity of anions like HS⁻.
Q3: Why are polar aprotic solvents recommended for reactions with Bu₄NSH?
Polar aprotic solvents, such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile, are highly effective at solvating the tetrabutylammonium cation while leaving the hydrosulfide anion relatively "naked" and highly reactive.[3] In contrast, polar protic solvents (e.g., water, methanol, ethanol) can form hydrogen bonds with the hydrosulfide anion, creating a "solvent cage" that stabilizes the anion and reduces its nucleophilic strength.[3][4][5]
Q4: Is Bu₄NSH the same as Tetrabutylammonium Hydrogen Sulfate (TBAHS)?
No, they are different compounds with distinct applications. Bu₄NSH contains the nucleophilic hydrosulfide anion (HS⁻), which is used for introducing thiol groups. Tetrabutylammonium hydrogen sulfate (TBAHS), on the other hand, contains the non-nucleophilic hydrogen sulfate anion (HSO₄⁻) and is typically used as a phase-transfer catalyst or an ion-pairing reagent.[1][3][6] It is crucial to use the correct reagent for your intended transformation.
Troubleshooting Guides
Issue 1: Low or No Product Yield in a Nucleophilic Substitution Reaction
| Possible Cause | Troubleshooting Step |
| Poor Nucleophilicity of Bu₄NSH | Ensure the reaction is conducted in a polar aprotic solvent (e.g., DMF, DMSO, acetonitrile). The use of polar protic solvents can significantly decrease the nucleophilicity of the hydrosulfide ion.[3] |
| Decomposition of Bu₄NSH | This compound can be hygroscopic and susceptible to oxidation.[7] Store it under an inert atmosphere (e.g., nitrogen or argon) and away from moisture. Consider using freshly prepared or recently purchased reagent. |
| Poor Substrate Reactivity | The rate of Sₙ2 reactions is sensitive to steric hindrance at the reaction center. This method works best with primary and less hindered secondary alkyl halides. Tertiary alkyl halides are generally unreactive in Sₙ2 reactions.[8] |
| Leaving Group Inefficiency | The leaving group ability follows the trend I > Br > Cl > F. If you are using a substrate with a poor leaving group (e.g., a chloride), consider converting it to a better leaving group (e.g., an iodide or tosylate) prior to reaction with Bu₄NSH. |
| Incorrect Reaction Temperature | While higher temperatures can increase reaction rates, they can also lead to decomposition of the starting material or product, or promote side reactions like elimination. Optimize the temperature, starting from room temperature and gradually increasing if necessary. |
Issue 2: Formation of Side Products
| Side Product | Possible Cause | Prevention Strategy |
| Dialkyl Sulfide (R-S-R) | The initially formed thiol (R-SH) is deprotonated by excess hydrosulfide or another base, and the resulting thiolate (R-S⁻) acts as a nucleophile, reacting with another molecule of the alkyl halide. | Use a slight excess (e.g., 1.1-1.2 equivalents) of Bu₄NSH relative to the alkyl halide to favor the formation of the thiol. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. |
| Disulfide (R-S-S-R) | The product thiol is oxidized to a disulfide. This can be promoted by the presence of atmospheric oxygen or other oxidizing agents. | Degas the solvent and run the reaction under an inert atmosphere (nitrogen or argon). Use degassed reagents and solvents. |
| Elimination Products (Alkenes) | This is more common with secondary and tertiary alkyl halides, especially when using a strong base and/or elevated temperatures. While HS⁻ is a good nucleophile, it also possesses some basicity. | Use a less hindered substrate if possible. Keep the reaction temperature as low as feasible. Polar aprotic solvents generally favor substitution over elimination for good nucleophiles. |
Data Presentation
Table 1: Solvent Effects on Nucleophilicity
| Solvent Type | Example Solvents | Effect on HS⁻ Nucleophilicity | Reason |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | Minimal solvation of the HS⁻ anion, leaving it highly reactive.[3] |
| Polar Protic | Water, Methanol, Ethanol | Low | Strong solvation of the HS⁻ anion via hydrogen bonding, which stabilizes it and reduces its reactivity.[3][4] |
| Nonpolar | Hexane, Toluene | Very Low | Poor solubility of the ionic Bu₄NSH. |
Experimental Protocols
Key Experiment: Synthesis of a Thiol from an Alkyl Halide using Bu₄NSH
This protocol describes a general procedure for the nucleophilic substitution of a primary alkyl bromide to form the corresponding thiol.
Materials:
-
This compound (Bu₄NSH)
-
Primary alkyl bromide
-
Anhydrous Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Deionized water
-
Diethyl ether or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Protocol:
-
Preparation of Bu₄NSH: If not commercially available in high purity, analytically pure Bu₄NSH can be prepared following established literature methods. Due to its hygroscopic nature, it should be handled in a glovebox or under a stream of inert gas.[7]
-
Reaction Setup: To a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under an argon or nitrogen atmosphere, add the primary alkyl bromide (1.0 eq).
-
Addition of Reagents: Dissolve the alkyl bromide in anhydrous DMF. In a separate flask, dissolve Bu₄NSH (1.1 eq) in a minimal amount of anhydrous DMF.
-
Reaction: Add the Bu₄NSH solution to the stirred solution of the alkyl bromide at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting alkyl bromide is consumed.
-
Work-up: Once the reaction is complete, pour the reaction mixture into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude thiol by flash column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for thiol synthesis using Bu₄NSH.
Caption: Influence of solvent on the nucleophilicity of Bu₄NSH.
References
- 1. TETRABUTYL AMMONIUM HYDROGEN SULPHATE FOR SYNTHESIS | SUDAN CHEMICAL [sudanchemical.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. The Redox Chemistry and Chemical Biology of H2S, Hydropersulfides and Derived Species: Implications to Their Possible Biological Activity and Utility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. ocw.uci.edu [ocw.uci.edu]
Technical Support Center: Tetrabutylammonium Hydrogen Sulfide Reaction Work-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetrabutylammonium hydrogen sulfide (NBu₄SH). The information is designed to address specific issues that may be encountered during the work-up of reactions involving this reagent.
Troubleshooting Guide & FAQs
Q1: My reaction is complete, but I'm unsure how to initiate the work-up. What is the first step?
A1: The initial and most critical step is to safely quench any unreacted this compound. Due to the potential for releasing toxic hydrogen sulfide (H₂S) gas, this should be performed in a well-ventilated fume hood.
There are two primary methods for quenching:
-
Oxidative Quenching: Slowly add an oxidizing agent, such as a dilute solution of hydrogen peroxide (3-5%) or sodium hypochlorite (bleach), to the reaction mixture at a low temperature (e.g., 0 °C). This will oxidize the reactive sulfide species to less noxious sulfate salts.
-
Precipitative Quenching: Treat the reaction mixture with a solution of zinc acetate. This will precipitate the excess sulfide as insoluble and odorless zinc sulfide (ZnS), which can then be removed by filtration.
Q2: I'm struggling to remove the tetrabutylammonium (TBA) cation from my product. What are the best methods?
A2: The removal of the TBA cation can be challenging due to its solubility in many organic solvents. The appropriate method depends on the polarity of your product.
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For Non-Polar Products: A standard aqueous work-up is often effective. Wash the organic layer multiple times with water or brine. The polar tetrabutylammonium salts will partition into the aqueous phase.
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For Polar Products: An aqueous work-up can lead to significant product loss. In this case, a non-aqueous method is recommended. The use of a sulfonic acid ion-exchange resin (e.g., DOWEX® 50WX8) is highly effective. The TBA cation is captured by the resin, which can then be filtered off.[1]
-
Precipitation: In some cases, the tetrabutylammonium salt can be precipitated. For instance, if the counter-ion is exchanged for perchlorate, the resulting tetrabutylammonium perchlorate is insoluble in many organic solvents.
Q3: After my work-up, I have a persistent and unpleasant odor of rotten eggs. How can I eliminate this?
A3: A lingering rotten egg smell indicates the presence of residual hydrogen sulfide or volatile thiols. To address this:
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Thorough Quenching: Ensure the initial quenching step was complete. You can add a small amount of the quenching agent again and observe if there is any reaction (e.g., gas evolution, precipitation).
-
Base Wash: Wash the organic layer with a dilute aqueous base solution, such as 1 M sodium hydroxide (NaOH), to deprotonate and extract any remaining H₂S or volatile thiols.
-
Oxidizing Wash: A wash with a dilute solution of sodium hypochlorite can help to oxidize and remove trace amounts of odoriferous sulfur compounds.
Q4: My final product is contaminated with elemental sulfur. How can I remove it?
A4: Elemental sulfur can form from the oxidation of hydrogen sulfide, especially if the reaction is exposed to air for extended periods. To remove elemental sulfur:
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is often the most effective method. Sulfur has different solubility properties than most organic compounds.
-
Sulfite Wash: Washing the organic solution with an aqueous solution of sodium sulfite (Na₂SO₃) can help to remove elemental sulfur by forming water-soluble thiosulfate.
-
Chromatography: Flash column chromatography can be used to separate your product from elemental sulfur, which is typically non-polar.
Experimental Protocols
Representative Experimental Protocol: Synthesis of Benzyl Thiol
This protocol is adapted from a similar procedure using sodium hydrogen sulfide and a phase-transfer catalyst, which is mechanistically analogous to using this compound.[2]
Reaction:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve benzyl bromide (1.0 eq) in a suitable organic solvent (e.g., monochlorobenzene).
-
Add this compound (1.2 eq).
-
Stir the reaction mixture at 10-15 °C.
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Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
Work-up and Purification:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Quenching: Slowly add a 5% aqueous solution of sodium hypochlorite with vigorous stirring until the odor of H₂S is no longer detectable.
-
Extraction: Transfer the mixture to a separatory funnel and add water. Separate the organic layer.
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Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure benzyl thiol.
Data Presentation
The following table summarizes representative yields for the synthesis of various thiols from the corresponding benzyl halides using a phase-transfer catalyzed reaction with a hydrosulfide source.[2]
| Entry | Benzyl Halide | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl chloride | Benzyl thiol | 3 | 92 |
| 2 | 4-Methylbenzyl chloride | 4-Methylbenzyl thiol | 3.5 | 90 |
| 3 | 4-Methoxybenzyl chloride | 4-Methoxybenzyl thiol | 4 | 88 |
| 4 | 4-Chlorobenzyl chloride | 4-Chlorobenzyl thiol | 3 | 94 |
| 5 | 4-Bromobenzyl chloride | 4-Bromobenzyl thiol | 3 | 95 |
| 6 | 4-Nitrobenzyl chloride | 4-Nitrobenzyl thiol | 2.5 | 96 |
Visualizations
Logical Workflow for this compound Reaction Work-up
Caption: A decision-based workflow for the work-up of reactions involving this compound.
Hydrogen Sulfide Signaling Pathway via Protein S-Sulfhydration
Caption: A simplified diagram illustrating the S-sulfhydration of proteins by hydrogen sulfide.
References
Temperature optimization for reactions involving Tetrabutylammonium hydrogen sulfide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with Tetrabutylammonium hydrogen sulfide (TBAHS). The following information addresses common issues, particularly concerning temperature optimization and safe handling, to ensure successful and safe experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (TBAHS) and how is it different from Tetrabutylammonium hydrogen sulfate?
A1: this compound is a quaternary ammonium salt with the chemical formula (C₄H₉)₄NSH. It serves as a source of the hydrosulfide anion (HS⁻) in a form that is soluble in organic solvents. It is crucial to distinguish it from Tetrabutylammonium hydrogen sulfate ((C₄H₉)₄NHSO₄), which is a different reagent with significantly greater thermal stability. The sulfide is highly reactive and requires more stringent handling conditions.
Q2: What are the primary safety concerns when working with TBAHS?
A2: The main safety concerns are:
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Release of Hydrogen Sulfide (H₂S): TBAHS can decompose, especially when heated or in the presence of acids, to release highly toxic and flammable hydrogen sulfide gas, which has a characteristic "rotten egg" smell. Olfactory fatigue can occur at high concentrations, making smell an unreliable indicator of hazardous levels.[1]
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Hygroscopic Nature: The compound is a light yellow, hygroscopic crystalline powder that readily absorbs moisture from the air.[1] This can affect its reactivity and stability.
-
Incompatibility: TBAHS is incompatible with strong oxidizing agents, acids, and several other classes of compounds which can lead to vigorous and exothermic reactions.[1]
Q3: What is the recommended storage temperature for TBAHS?
A3: While a specific decomposition temperature is not well-documented in the available literature, it is recommended to store this compound in a cool, dry, and well-ventilated place, away from incompatible substances. Given its potential for thermal decomposition, storage at or below room temperature is advisable.
Q4: At what temperature should I run my reactions involving TBAHS?
A4: There is limited specific data on optimal reaction temperatures for TBAHS. However, due to the risk of decomposition and H₂S release at elevated temperatures, it is strongly recommended to start reactions at low temperatures (e.g., 0-10 °C) and only warm up if necessary, while carefully monitoring the reaction progress and any signs of gas evolution. Many reactions with similar sulfide reagents are conducted at cooled temperatures.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Strong "rotten egg" smell during reaction. | Decomposition of TBAHS releasing H₂S gas. | 1. Immediate Action: Ensure the reaction is under adequate ventilation (fume hood). If the smell is strong, evacuate the immediate area and inform your safety officer. 2. Temperature Control: Immediately cool the reaction vessel in an ice bath. 3. Check for Acidic Conditions: Ensure no acidic reagents or byproducts are present that could accelerate decomposition.[1] 4. Future Prevention: Plan experiments at the lowest feasible temperature. |
| Inconsistent reaction yields or no reaction. | Degradation of TBAHS. | 1. Reagent Quality: TBAHS is hygroscopic.[1] Ensure it has been stored properly in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen). 2. Handling: Handle the reagent quickly in a glovebox or under a dry, inert atmosphere to minimize exposure to air and moisture. 3. Temperature: The reaction temperature may be too low for the desired transformation. Cautiously and slowly increase the temperature while monitoring for any signs of decomposition. |
| Exothermic reaction or sudden increase in pressure. | Reaction with an incompatible material or thermal runaway. | 1. Immediate Cooling: Immerse the reaction vessel in an ice bath to control the temperature. 2. Check Reagents: Verify the compatibility of all reagents with sulfides. TBAHS is incompatible with acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents.[1] 3. Controlled Addition: In the future, add TBAHS portion-wise to the reaction mixture, especially when the reaction is known to be exothermic. |
Data Presentation
Table 1: Properties and Hazards of this compound (TBAHS)
| Property | Description | Citation |
| Appearance | Light yellow, hygroscopic crystalline powder | [1] |
| Solubility | Mixes with water | [1] |
| Primary Hazard | Can release toxic hydrogen sulfide (H₂S) upon decomposition or reaction with acid. | [1] |
| Incompatibilities | Acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents. | [1] |
| Combustion Products | Carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx). | [1] |
Experimental Protocols
Protocol 1: General Handling and Dispensing of TBAHS
-
Preparation: Work in a well-ventilated fume hood. Have a secondary container and an ice bath ready.
-
Inert Atmosphere: If possible, use a glovebox or a Schlenk line to handle the solid TBAHS to minimize exposure to air and moisture.
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Dispensing: Quickly weigh the desired amount of TBAHS and transfer it to the reaction vessel, which should ideally be under an inert atmosphere.
-
Cleaning: Clean any spills immediately using dry cleanup procedures.[1] Do not use water to clean up spills of the solid material as it is reactive.
-
Storage: Reseal the TBAHS container tightly, preferably under an inert atmosphere, and store in a cool, dry place.
Protocol 2: General Procedure for a Nucleophilic Substitution Reaction at Controlled Temperature
-
Setup: Assemble the reaction glassware under an inert atmosphere (e.g., nitrogen or argon). Equip the reaction flask with a magnetic stirrer, a thermometer, and a septum for reagent addition. Place the flask in a cooling bath (e.g., ice-water or ice-salt).
-
Reagent Addition: Dissolve the substrate and any other reagents in an appropriate anhydrous solvent in the reaction flask. Cool the solution to the desired starting temperature (e.g., 0 °C).
-
TBAHS Addition: Dissolve the required amount of TBAHS in a suitable anhydrous solvent in a separate flask under an inert atmosphere. Add the TBAHS solution to the reaction mixture slowly (dropwise) via a syringe, while monitoring the internal temperature of the reaction.
-
Reaction Monitoring: Maintain the reaction at the desired temperature. Monitor the progress of the reaction by appropriate analytical techniques (e.g., TLC, GC, LC-MS).
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Workup: Once the reaction is complete, quench the reaction mixture carefully, often by pouring it into a cold, basic aqueous solution to neutralize any remaining HS⁻ and prevent H₂S evolution.
Visualizations
References
Technical Support Center: Overcoming Solubility Issues of Tetrabutylammonium Hydrogen Sulfide (TBAHS)
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering solubility and handling challenges with Tetrabutylammonium hydrogen sulfide (TBAHS). The following information is presented in a question-and-answer format to directly address common issues faced during experimental work.
Frequently Asked Questions (FAQs)
Q1: My this compound (TBAHS) appears clumpy and is difficult to weigh accurately. What is the cause and how can I handle it?
A1: TBAHS is a hygroscopic crystalline powder, meaning it readily absorbs moisture from the atmosphere.[1][2] This can cause it to become clumpy and difficult to handle. To mitigate this, all manipulations of solid TBAHS should be performed in an inert atmosphere, such as inside a glovebox, to minimize exposure to air and humidity.[1]
Q2: I am observing undissolved particles after adding TBAHS to my organic solvent. What are the possible reasons?
A2: Several factors can lead to incomplete dissolution of TBAHS:
-
Impurities: Commercially available TBAHS can contain impurities such as elemental sulfur, polysulfides, and oxidation products like sulfite and thiosulfate, which may have different solubility profiles.[1]
-
Solvent Purity: The presence of water in your organic solvent can affect the solubility of TBAHS and may also promote its degradation. Using anhydrous solvents is crucial for consistent results.
-
Saturation: You may be attempting to create a solution that exceeds the solubility limit of TBAHS in that specific solvent at the given temperature.
Q3: My TBAHS solution has a yellow tint. Is this normal?
A3: Solid TBAHS is often described as a light yellow crystalline powder.[2] Therefore, a pale yellow color in solution may be expected. However, a significant change in color or the development of turbidity over time could indicate the formation of polysulfides or other degradation products.
Q4: How stable are TBAHS solutions, and how should they be stored?
A4: The stability of TBAHS in solution can be influenced by the solvent, exposure to air, and temperature. Due to its sensitivity to oxidation and moisture, it is recommended to prepare TBAHS solutions fresh for each experiment. If storage is necessary, it should be done under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, protected from light, and at a low temperature.
Q5: Are there any known incompatibilities for TBAHS?
A5: Yes, sulfides are incompatible with a range of substances, including acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, and other strong reducing agents.[2] Reactions with these materials can generate heat and, in many cases, hydrogen gas. Contact with acids can liberate toxic hydrogen sulfide gas.[2] It is also crucial to avoid contact with oxidizing agents.[2]
Troubleshooting Guides
Issue 1: TBAHS Fails to Dissolve Completely
If you encounter difficulty in dissolving TBAHS, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for TBAHS dissolution issues.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Qualitative Solubility | Notes |
| Acetonitrile (MeCN) | Soluble | A common solvent for preparing stock solutions.[3] |
| Dimethylformamide (DMF) | Soluble | Often used in organic synthesis. |
| Dimethyl sulfoxide (DMSO) | Soluble | Another common solvent for stock solutions. |
| Tetrahydrofuran (THF) | Soluble | - |
Note: This table is based on general descriptions of TBAHS as a soluble source of hydrosulfide in organic media.[1] For critical applications, it is recommended to determine the solubility limit for your specific solvent lot and experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a TBAHS Stock Solution in Acetonitrile
This protocol describes the preparation of a TBAHS stock solution in acetonitrile, a commonly used solvent. All manipulations should be performed under an inert atmosphere.
Materials:
-
This compound (TBAHS)
-
Anhydrous spectroscopic grade acetonitrile
-
Glass vial with a septum-sealed cap
-
Syringe and needle
-
Analytical balance
Procedure:
-
Preparation: In an inert atmosphere glovebox, weigh the desired amount of TBAHS directly into a pre-dried and tared glass vial.
-
Solvent Addition: Using a syringe, add the calculated volume of anhydrous acetonitrile to the vial.
-
Dissolution: Seal the vial and gently agitate until the TBAHS is completely dissolved. If necessary, brief sonication can be used to aid dissolution.
-
Storage: The freshly prepared solution should be used immediately for the best results. If short-term storage is required, ensure the vial is tightly sealed and stored under an inert atmosphere.
Caption: Experimental workflow for preparing a TBAHS stock solution.
References
Technical Support Center: Catalyst Compatibility with Tetrabutylammonium Hydrogen Sulfide (TBAHS)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on the use of Tetrabutylammonium hydrogen sulfide (TBAHS) in catalyzed reactions, focusing on compatibility issues, troubleshooting, and best practices.
Troubleshooting Guide
This guide addresses common issues encountered when using TBAHS in reactions involving metal catalysts, particularly palladium-based systems.
Question: My palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira) has failed or shows a very low yield after introducing TBAHS. What is the likely cause and how can I fix it?
Answer:
The most probable cause is catalyst poisoning by the hydrogen sulfide anion (HS⁻) from TBAHS. Sulfur compounds are well-known poisons for many transition metal catalysts, especially palladium.[1] The sulfur atom can strongly and often irreversibly bind to the palladium surface, blocking the active sites required for the catalytic cycle to proceed.[1]
Solutions & Mitigation Strategies:
-
Increase Catalyst Loading: For mild poisoning, increasing the catalyst loading (e.g., from 1 mol% to 5 mol%) can sometimes provide enough active sites to achieve a reasonable yield, though this is not an ideal or cost-effective solution.
-
Select a Sulfur-Tolerant Catalyst System: The choice of ligand is critical. Catalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like XPhos) or N-heterocyclic carbene (NHC) ligands can exhibit greater resistance to sulfur poisoning compared to standard ligands like triphenylphosphine (PPh₃). These bulky ligands can sterically shield the metal center, making it more difficult for the sulfide to bind and deactivate the catalyst.
-
Use a "Slow-Release" Strategy: Instead of adding all the TBAHS at the beginning of the reaction, consider adding it portion-wise or via a syringe pump over several hours. This keeps the instantaneous concentration of the sulfide poison low, which may allow the catalytic reaction to proceed before the catalyst is fully deactivated.[1]
-
Consider Alternative Sulfur Sources: If the goal is to introduce a thiol group, investigate "thiol-free" sulfur transfer reagents that may be more compatible with your catalytic system.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of palladium catalyst deactivation by this compound (TBAHS)? A1: The primary mechanism is the strong chemisorption of the hydrogen sulfide anion (HS⁻) onto the surface of the palladium metal center. This blocks the active sites needed for reactants to coordinate and undergo the catalytic cycle (oxidative addition, transmetalation, reductive elimination). In some cases, this can lead to the formation of stable and catalytically inactive palladium sulfide (PdxSy) species, such as Pd₄S.[1][3]
Q2: Are tetrabutylammonium salts always detrimental to palladium catalysts? A2: Not necessarily. Tetrabutylammonium salts without strongly poisoning anions, such as tetrabutylammonium bromide (TBAB) or acetate (TBAA), can be beneficial. They can act as phase-transfer catalysts, increase the polarity of the reaction medium, and stabilize palladium nanoparticles, sometimes leading to enhanced reaction rates and catalyst stability in reactions like the Heck coupling.[4][5] The issue with TBAHS is specifically due to the hydrogen sulfide anion, not the tetrabutylammonium cation.
Q3: Can a catalyst poisoned by TBAHS be regenerated? A3: Regeneration can be challenging but is sometimes possible, especially for heterogeneous catalysts like Pd/C. Common methods involve oxidative treatments to convert the adsorbed sulfur into volatile sulfur oxides (SOx).[1] However, complete recovery of activity is not always achieved, and the regeneration process can sometimes alter the catalyst's morphology. A general protocol is provided in the "Experimental Protocols" section.
Q4: Which types of catalysts are most resistant to poisoning by TBAHS? A4: While many catalysts are susceptible, some show better resistance.
-
Palladium complexes with bulky, electron-rich ligands (e.g., biarylphosphines like XPhos, cataCXium® A, or N-heterocyclic carbenes) are generally more robust than those with simple phosphines (e.g., PPh₃) or no phosphine ligands.
-
Nickel-based catalysts can sometimes be a more cost-effective and sulfur-tolerant alternative to palladium for certain cross-coupling reactions.[6]
-
Palladium sulfide (PdxSy) catalysts , while seemingly counterintuitive, are highly selective for certain hydrogenation reactions because their active sites are already modified by sulfur.[3]
Quantitative Data Summary
The following data is illustrative of the typical effects of TBAHS on a standard palladium-catalyzed cross-coupling reaction. The results demonstrate the impact of TBAHS concentration and the benefit of using a sulfur-resistant ligand.
Table 1: Illustrative Yields for Suzuki-Miyaura Coupling of 4-Bromoanisole and Phenylboronic Acid
Reaction Conditions: 4-Bromoanisole (1 mmol), Phenylboronic Acid (1.2 mmol), K₂CO₃ (2 mmol), Catalyst (1 mol%), Ligand (2 mol%), Toluene (5 mL), 100 °C, 12 h.
| Entry | Catalyst Precursor | Ligand | TBAHS (mol%) | Product Yield (%) |
| 1 | Pd(OAc)₂ | PPh₃ | 0 | 95 |
| 2 | Pd(OAc)₂ | PPh₃ | 1 | 42 |
| 3 | Pd(OAc)₂ | PPh₃ | 5 | 15 |
| 4 | Pd(OAc)₂ | PPh₃ | 10 | <5 |
| 5 | Pd(OAc)₂ | XPhos | 0 | 98 |
| 6 | Pd(OAc)₂ | XPhos | 10 | 89 |
| 7 | Pd(OAc)₂ | XPhos | 25 | 75 |
Experimental Protocols
Protocol 1: Small-Scale Screening for Catalyst Compatibility with TBAHS
This protocol provides a method for quickly assessing the impact of TBAHS on a catalytic reaction.
-
Setup Control Reaction: In a 4 mL vial, add the aryl halide (0.1 mmol), coupling partner (0.12 mmol), base (0.2 mmol), palladium catalyst (1 mol%), and ligand (2 mol%). Add 1 mL of degassed solvent (e.g., toluene or dioxane).
-
Setup Test Reaction: In a separate identical vial, prepare the same reaction mixture as the control, but also add the desired amount of TBAHS (e.g., 5 mol%).
-
Reaction Execution: Seal both vials under an inert atmosphere (e.g., Argon or Nitrogen). Place them in a preheated aluminum block on a stirrer hotplate set to the desired temperature (e.g., 100 °C).
-
Monitoring and Analysis: After a set time (e.g., 2, 6, or 12 hours), take a small aliquot from each reaction mixture. Dilute the aliquots and analyze by GC-MS or LC-MS to determine the conversion of starting material and the relative yield of the product.
-
Evaluation: Compare the product yield in the test reaction to the control reaction. A significant drop in yield in the presence of TBAHS indicates catalyst poisoning.
Protocol 2: General Procedure for Regeneration of a Sulfur-Poisoned Pd/C Catalyst
This protocol is a general guideline for attempting to regenerate a heterogeneous palladium on carbon (Pd/C) catalyst that has been deactivated by a sulfur source like TBAHS.
-
Catalyst Recovery: After the reaction, recover the Pd/C catalyst by filtration through a pad of celite.
-
Washing: Wash the recovered catalyst thoroughly with the reaction solvent, followed by deionized water, and finally with a low-boiling organic solvent like acetone to facilitate drying.
-
Drying: Dry the catalyst in a vacuum oven at 60-80 °C for at least 4 hours to remove all residual solvents.
-
Oxidative Treatment: Place the dried, poisoned catalyst in a quartz tube furnace. Heat the catalyst to 400-500 °C under a slow stream of air for 2-4 hours. Caution: This step must be performed in a well-ventilated fume hood as volatile and toxic sulfur oxides (SOx) will be released. This process aims to oxidize the adsorbed sulfur species.[1]
-
Reduction: After cooling to room temperature under an inert gas (Argon or Nitrogen), the palladium will likely be in an oxidized state (PdO). To regenerate the active Pd(0) species, heat the catalyst to 100-150 °C under a stream of hydrogen gas (H₂/N₂ mixture) for 1-2 hours.
-
Activity Test: The regenerated catalyst should be tested in a small-scale control reaction to assess the recovery of its catalytic activity.
References
- 1. benchchem.com [benchchem.com]
- 2. Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Release of H₂S Gas from Tetrabutylammonium Hydrogen Sulfide ([TBA]SH)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for utilizing Tetrabutylammonium hydrogen sulfide ([TBA]SH) as a source of hydrogen sulfide (H₂S). This document offers troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound ([TBA]SH) and why is it used as an H₂S donor?
A1: this compound, often abbreviated as [TBA]SH or NBu₄SH, is a quaternary ammonium salt containing the hydrosulfide anion (HS⁻). It serves as a convenient and soluble source of HS⁻ in organic solvents, a property not shared by inorganic sulfide salts like sodium hydrosulfide (NaSH).[1][2] In solution, the hydrosulfide ion is in a pH-dependent equilibrium with dissolved hydrogen sulfide (H₂S) gas. This allows for the controlled release of H₂S in non-aqueous environments, which is crucial for many research applications in chemistry and biology.
Q2: What are the main safety precautions to consider when working with [TBA]SH?
A2: [TBA]SH and the H₂S it releases pose significant health risks.
-
Toxicity: Hydrogen sulfide is a highly toxic gas that can cause olfactory fatigue, meaning the ability to smell its characteristic "rotten egg" odor is quickly lost, even at dangerous concentrations.[3] Inhalation can lead to respiratory irritation, and high concentrations can be fatal.[3]
-
Corrosivity: H₂S is corrosive to many materials.
-
Flammability: Hydrogen sulfide is a flammable gas.
-
Handling [TBA]SH: The solid is hygroscopic and should be handled in a glovebox to prevent moisture absorption and degradation.[1] It is incompatible with acids and strong oxidizing agents, as these can lead to the rapid and hazardous release of H₂S gas.[3] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All work involving [TBA]SH and the potential for H₂S release must be conducted in a well-ventilated fume hood.
Q3: How is H₂S released from [TBA]SH?
A3: In solution, [TBA]SH dissociates to provide the tetrabutylammonium cation (TBA⁺) and the hydrosulfide anion (HS⁻). The HS⁻ anion is the conjugate base of hydrogen sulfide (H₂S) and exists in equilibrium with it:
H₂S ⇌ H⁺ + HS⁻
The position of this equilibrium, and therefore the amount of H₂S gas released, is dependent on several factors, most notably the pH or acidity of the solution. In the presence of a proton source (an acid), the equilibrium will shift to the left, favoring the formation and release of H₂S gas.[3]
Q4: What factors influence the rate and amount of H₂S release from [TBA]SH solutions?
A4: The release of H₂S from [TBA]SH is a dynamic process influenced by several experimental parameters. While specific kinetic data for [TBA]SH is not extensively published, the principles of sulfide chemistry suggest the following key factors:
-
Acidity (pH): The addition of acids will protonate the HS⁻ ion, leading to a rapid release of H₂S gas.[3]
-
Temperature: Higher temperatures generally increase the vapor pressure of H₂S, leading to a faster release from the solution.
-
Solvent: The choice of solvent can influence the stability of the HS⁻ ion and the solubility of H₂S gas. Protic solvents may participate in proton exchange, affecting the H₂S/HS⁻ equilibrium. Aprotic solvents are often used to maintain the stability of the HS⁻ anion.[1]
-
Presence of Oxidizing Agents: Oxidizing agents can react with and consume the hydrosulfide ion, preventing the release of H₂S and potentially forming other sulfur species.[3]
-
Headspace Volume and Ventilation: A larger headspace above the solution and increased ventilation will facilitate the removal of H₂S gas from the system, driving the equilibrium towards further release.
Troubleshooting Guide
| Issue | Possible Causes | Troubleshooting Steps |
| No or low H₂S release detected. | 1. Degradation of [TBA]SH: The compound is hygroscopic and can degrade upon exposure to moisture and air.[1] 2. Basic or neutral solution: Insufficient protons to drive the H₂S/HS⁻ equilibrium towards H₂S. 3. Reaction with solvent or other reagents: The HS⁻ may be consumed by side reactions. 4. Inefficient H₂S trapping or detection method. | 1. Use freshly prepared or properly stored [TBA]SH. Ensure it was handled under inert atmosphere. 2. Carefully add a proton source (e.g., a weak acid) to the reaction mixture to promote H₂S release. Monitor the addition to control the release rate. 3. Review all components of the reaction mixture for potential incompatibilities with sulfides. 4. Verify the efficiency of your H₂S detection method. Use a freshly calibrated sensor or a reliable chemical trapping method followed by quantification. |
| Uncontrolled, rapid release of H₂S. | 1. Accidental addition of a strong acid. [3] 2. Overheating of the solution. 3. Contamination of [TBA]SH with an acidic impurity. | 1. Immediately ensure the reaction is under efficient ventilation in a fume hood. If necessary, neutralize the acid with a weak base. 2. Reduce the temperature of the reaction vessel. 3. Use analytically pure [TBA]SH. A protocol for its preparation is available.[1][2] |
| Inconsistent or irreproducible H₂S release between experiments. | 1. Variability in the purity or age of the [TBA]SH solid. 2. Inconsistent atmospheric conditions (humidity, CO₂ levels which can form carbonic acid). 3. Slight variations in the amount of reagents added, especially the proton source. 4. Differences in experimental setup (e.g., headspace volume, stirring rate). | 1. Synthesize and purify [TBA]SH using a standardized protocol to ensure consistency. [1][2] 2. Conduct experiments under a controlled, inert atmosphere (e.g., in a glovebox) to exclude atmospheric variables. 3. Use precise measurement techniques for all reagents. Consider using a syringe pump for the controlled addition of acids. 4. Standardize all aspects of the experimental setup and procedure. |
| Discoloration of the [TBA]SH solution (e.g., yellowing). | 1. Oxidation of the hydrosulfide ion. This can lead to the formation of polysulfides, which are often colored.[1] 2. Reaction with impurities in the solvent or other reagents. | 1. Ensure all solvents are deoxygenated before use. Handle the solution under an inert atmosphere. 2. Use high-purity solvents and reagents. |
Experimental Protocols
Protocol 1: Preparation of Analytically Pure this compound ([TBA]SH)
This protocol is adapted from published methods and is intended for researchers with appropriate training in synthetic chemistry. All steps must be performed in a glovebox under an inert atmosphere.[1][2]
Materials:
-
Tetrabutylammonium bromide (TBABr)
-
Sodium hydrosulfide (NaSH), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Acetonitrile (ACN), anhydrous
-
Celite®
Procedure:
-
Dry TBABr and NaSH under high vacuum for several hours before use.
-
In the glovebox, dissolve TBABr in a minimal amount of anhydrous DCM.
-
In a separate flask, suspend anhydrous NaSH in anhydrous DCM.
-
Slowly add the TBABr solution to the NaSH suspension with vigorous stirring.
-
Stir the resulting mixture at room temperature for 24 hours.
-
Filter the mixture through a pad of Celite® to remove the precipitated sodium bromide (NaBr) and any unreacted NaSH.
-
Evaporate the solvent from the filtrate under reduced pressure to yield a white solid.
-
Recrystallize the solid from a minimal amount of hot, anhydrous acetonitrile.
-
Collect the crystals by filtration, wash with a small amount of cold, anhydrous acetonitrile, and dry under high vacuum.
-
Store the purified [TBA]SH in a sealed container inside a glovebox.
Protocol 2: General Procedure for Controlled H₂S Release in an Organic Solvent
This is a general guideline. The specific concentrations and conditions should be optimized for your particular application.
Materials:
-
Purified [TBA]SH
-
Anhydrous, deoxygenated organic solvent (e.g., acetonitrile, dichloromethane)
-
A weak acid solution of known concentration in the same solvent (e.g., acetic acid)
-
Reaction vessel with a septum for controlled additions and a port for gas analysis
-
H₂S detection system (e.g., electrochemical sensor, gas chromatography headspace analysis)
Procedure:
-
In a glovebox, prepare a stock solution of [TBA]SH in the chosen anhydrous, deoxygenated solvent to a desired concentration.
-
Transfer a known volume of the [TBA]SH solution to the reaction vessel. Seal the vessel.
-
Ensure the H₂S detection system is calibrated and ready to monitor the headspace of the reaction vessel.
-
Using a gas-tight syringe, slowly add a stoichiometric or sub-stoichiometric amount of the weak acid solution to the [TBA]SH solution through the septum.
-
Monitor the H₂S concentration in the headspace over time to establish the release profile.
-
The rate of H₂S release can be modulated by adjusting the rate of acid addition.
Protocol 3: Quantification of H₂S Release using the Methylene Blue Assay
This method is suitable for quantifying the total amount of sulfide in a solution at a given time point.
Materials:
-
N,N-dimethyl-p-phenylenediamine sulfate solution
-
Ferric chloride (FeCl₃) solution
-
Zinc acetate solution (for trapping H₂S)
-
UV-Vis spectrophotometer
Procedure:
-
At the desired time point in your experiment, trap the released H₂S by bubbling the headspace gas through a zinc acetate solution or by taking an aliquot of the reaction solution and adding it to the zinc acetate solution. This will precipitate zinc sulfide (ZnS).
-
To the ZnS suspension, add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the FeCl₃ solution.
-
Allow the color to develop for at least 20 minutes.
-
Measure the absorbance of the resulting methylene blue solution at 670 nm using a UV-Vis spectrophotometer.
-
Quantify the H₂S concentration by comparing the absorbance to a standard curve prepared using known concentrations of a sulfide standard (e.g., Na₂S).
Visualizations
Caption: Troubleshooting workflow for managing H₂S release from [TBA]SH.
Caption: Simplified mechanism of H₂S release from [TBA]SH.
References
- 1. researchgate.net [researchgate.net]
- 2. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Extraction-spectrophotometric determination of hydrogen sulphide - PubMed [pubmed.ncbi.nlm.nih.gov]
Incompatibility of Tetrabutylammonium hydrogen sulfide with other reagents
Welcome to the technical support center for Tetrabutylammonium Hydrogen Sulfide (TBAHS). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential incompatibilities of this reagent and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction mixture containing TBAHS produced a strong "rotten egg" smell upon adding a new reagent. What is happening and is it dangerous?
A1: You are likely observing the generation of hydrogen sulfide (H₂S) gas. This is a flammable, colorless, and highly toxic gas that is recognizable by its potent rotten egg odor. However, your sense of smell can become rapidly fatigued, making it an unreliable indicator of its continued presence[1]. This situation typically occurs if the reaction medium has been acidified, either intentionally or through the addition of an acidic reagent. The hydrosulfide anion (HS⁻) from TBAHS reacts with acids to form H₂S gas.
Immediate Actions:
-
Ensure your reaction is being conducted in a well-ventilated fume hood.
-
If you suspect a significant release, cease the experiment, secure the reaction, and evacuate the immediate area.
-
Use an H₂S gas detector if available to monitor the area.
This incompatibility is one of the most critical to be aware of. Sulfides are incompatible with acids, and the reaction can liberate toxic hydrogen sulfide gas[2].
Q2: Can I use this compound (TBAHS) in an acidic medium?
A2: It is strongly discouraged. TBAHS is a salt of a weak acid, hydrogen sulfide (H₂S). In acidic solutions (pH < 7), the equilibrium between the hydrosulfide anion (HS⁻) and H₂S shifts significantly towards the formation of the volatile and toxic H₂S gas[2][3][4][5][6]. The pKa for the first dissociation of H₂S is approximately 7.0[1][2][7][8]. This means that at a pH of 7.0, the concentrations of H₂S and HS⁻ are roughly equal. As the pH drops below 7.0, the concentration of gaseous H₂S increases dramatically. Under physiological conditions (pH 7.4), about 70-80% of the species exists as the hydrosulfide ion (HS⁻), while the rest is H₂S[9].
Q3: I've observed an unexpected solid precipitating from my reaction after adding a solution containing metal ions. What could be the cause?
A3: The hydrosulfide ion (HS⁻) readily reacts with many metal ions to form highly insoluble metal sulfide precipitates. If your reaction involves salts of metals such as copper, lead, silver, iron, or zinc, the formation of a precipitate (often dark-colored) is a strong possibility. This is a common incompatibility and is the basis for qualitative inorganic analysis.
Q4: My reaction with TBAHS was unexpectedly exothermic and/or produced a gas when I added an oxidizing agent. Why did this happen?
A4: this compound is a reducing agent and is incompatible with strong oxidizing agents[2]. The reaction between a sulfide and an oxidizer can be vigorous, generating significant heat and potentially flammable gases like hydrogen[2]. Depending on the strength of the oxidizing agent and the reaction conditions, the sulfide can be oxidized to elemental sulfur, sulfites, or sulfates[10][11][12]. For instance, reaction with hydrogen peroxide (H₂O₂) will oxidize the sulfide; the products are pH-dependent, yielding elemental sulfur under neutral or acidic conditions and sulfate at higher pH[11]. Such reactions should be avoided or conducted with extreme caution and appropriate cooling.
Q5: I am using a halogenated solvent (e.g., dichloromethane) or an alkyl halide reagent with TBAHS and I'm seeing an unexpected reaction. Is this an incompatibility?
A5: Yes, this is an expected reactivity that can be considered an incompatibility if not intended. The hydrosulfide anion (HS⁻) is a potent nucleophile[13]. It will react with electrophilic carbon atoms, such as those in alkyl halides or halocarbons, in a nucleophilic substitution reaction (typically Sₙ2) to form thiols (R-SH) or dialkyl sulfides (R-S-R)[14]. Because TBAHS is soluble in many organic solvents, it can facilitate this reaction even between phases. If you do not intend to form a sulfur-carbon bond, you should avoid using halogenated solvents or alkylating agents with TBAHS.
Quantitative Data Summary
The following table summarizes key quantitative data related to the reactivity and incompatibility of the hydrosulfide component of TBAHS.
| Parameter | Value | Significance & Incompatibility Context | Source(s) |
| pKa₁ (H₂S ⇌ H⁺ + HS⁻) | ~7.0 | Defines the pH at which H₂S gas evolution becomes significant. Below this pH, TBAHS will rapidly decompose. | [1][2][7][8] |
| Speciation at pH 7.4 | ~70-80% as HS⁻ | Under typical physiological or neutral conditions, the reactive species is primarily the hydrosulfide anion, a potent nucleophile. | [9] |
| Reaction Rate with H₂O₂ | k ≈ 0.73 M⁻¹s⁻¹ (pH 7.4, 37°C) | Provides a quantitative measure of the redox incompatibility. While not instantaneous, the reaction is significant. | [15] |
| Stoichiometry with H₂O₂ | 1:1 (H₂S:H₂O₂) → S (sulfur) 1:4 (HS⁻:H₂O₂) → SO₄²⁻ (sulfate) | The amount of oxidant required and the final product depend on the pH of the medium. The sulfate-forming reaction is highly exothermic. | [11] |
Experimental Protocols
Protocol for Quenching and Neutralizing TBAHS Solutions
This protocol is designed to safely neutralize residual this compound and other sulfide reagents in solution, preventing the release of toxic H₂S gas. The principle is to precipitate the sulfide as an inert metal sulfide.
Materials:
-
Quenching solution: 30 g Zinc Acetate (Zn(OAc)₂), 9 g Sodium Citrate, and 12 g Sodium Hydroxide (NaOH) per 1 L of water.
-
Reaction vessel containing the TBAHS to be quenched.
-
Stir plate and stir bar.
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, appropriate gloves.
-
Work must be performed in a well-ventilated fume hood.
Procedure:
-
Prepare the zinc(II) quenching solution as described above. The solution should be a slurry[13].
-
Place the vessel containing the TBAHS solution on a stir plate within a fume hood and begin stirring.
-
Slowly and carefully add the zinc(II) quenching slurry to the TBAHS solution. The sulfide will react rapidly with the zinc ions to form insoluble and stable zinc sulfide (ZnS) precipitate.
-
Continue adding the quenching solution until no further precipitation is observed.
-
Allow the mixture to stir for an additional 15-20 minutes to ensure the reaction is complete.
-
The resulting mixture containing the inert ZnS precipitate can now be disposed of according to your institution's hazardous waste guidelines. The aqueous layer should be checked for pH and neutralized if necessary before disposal.
Visual Guides
pH-Dependent Speciation of Hydrogen Sulfide
Caption: Equilibrium shift of TBAHS based on solution pH.
Troubleshooting Workflow for TBAHS Reactions
Caption: Decision tree for troubleshooting unexpected reactions with TBAHS.
References
- 1. Hydrogen Sulfide | H2S | CID 402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Hydrogen Sulfide [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. homework.study.com [homework.study.com]
- 9. Chemistry of Hydrogen Sulfide—Pathological and Physiological Functions in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The reaction H₂S + H₂O₂ → 2H₂O + S shows: A) Oxidizing action of H₂O₂ B.. [askfilo.com]
- 11. usptechnologies.com [usptechnologies.com]
- 12. quora.com [quora.com]
- 13. A Practical Guide to Working with H2S at the Interface of Chemistry and Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciensage.info [sciensage.info]
- 15. Hydrogen Sulfide and Persulfides Oxidation by Biologically Relevant Oxidizing Species - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Stability of Tetrabutylammonium Hydrogen Sulfide in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on improving the stability of Tetrabutylammonium hydrogen sulfide (NBu₄SH) in solution, a reagent increasingly utilized as a soluble source of hydrosulfide (HS⁻) in organic media. Due to its inherent instability, handling and storing NBu₄SH requires specific strategies to ensure experimental reproducibility and safety.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NBu₄SH) and why is its stability a concern?
A1: this compound is a quaternary ammonium salt that serves as a convenient, organic-soluble source of the hydrosulfide anion (HS⁻) for various chemical reactions and studies in non-aqueous systems.[1] Its stability is a significant concern because it is highly hygroscopic (readily absorbs moisture from the air) and susceptible to oxidation.[1][2] Degradation can lead to the formation of impurities such as water, elemental sulfur, polysulfides, sulfite, and thiosulfate, which can affect the accuracy and outcome of experiments.[1]
Q2: What are the primary degradation pathways for NBu₄SH in solution?
A2: The primary degradation pathways for NBu₄SH in solution are:
-
Hydrolysis: Reaction with water (moisture) to produce hydrogen sulfide (H₂S) gas and tetrabutylammonium hydroxide. This is a major issue due to the hygroscopic nature of the salt.[3]
-
Oxidation: Reaction with atmospheric oxygen, which can lead to the formation of polysulfides (Sₙ²⁻), elemental sulfur (S₈), and ultimately, various sulfur oxides like sulfite (SO₃²⁻) and thiosulfate (S₂O₃²⁻).[1] This process can be accelerated by the presence of trace metal ions.[4]
Q3: What are the initial signs of NBu₄SH degradation in my solution?
A3: Visual and olfactory cues can indicate degradation:
-
Appearance of a yellow color: This may suggest the formation of polysulfides.
-
Formation of a precipitate: The appearance of a solid may indicate the formation of elemental sulfur.
-
"Rotten egg" smell: A noticeable smell of hydrogen sulfide (H₂S) indicates hydrolysis.[3]
Q4: How should solid NBu₄SH be stored?
A4: Solid NBu₄SH is hygroscopic and should be stored in a tightly sealed container, preferably in a desiccator, under an inert atmosphere (e.g., argon or dry nitrogen).[1][2] For long-term storage, keeping it in a freezer at or below -20°C can slow down degradation processes.
Troubleshooting Guides
This guide addresses specific issues you may encounter when working with NBu₄SH solutions.
Issue 1: Rapid discoloration (yellowing) and/or precipitation in the NBu₄SH solution.
-
Possible Cause: Oxidation due to exposure to air (oxygen).
-
Troubleshooting Steps:
-
Work under an inert atmosphere: All manipulations involving NBu₄SH, including weighing, dissolution, and transfers, should be performed in a glovebox or using Schlenk line techniques with dry, deoxygenated solvents.[1][5]
-
Use deoxygenated solvents: Solvents should be thoroughly deoxygenated before use by methods such as sparging with an inert gas (argon or nitrogen) or through freeze-pump-thaw cycles.[6][7]
-
Consider antioxidants: While specific data for NBu₄SH is limited, the use of radical scavengers or antioxidants that are soluble in the organic solvent and do not react with the hydrosulfide ion could potentially inhibit oxidation. However, compatibility and effectiveness must be experimentally verified.
-
Issue 2: The "rotten egg" smell of H₂S is detected during the experiment.
-
Possible Cause: Hydrolysis of the hydrosulfide ion due to the presence of water.
-
Troubleshooting Steps:
-
Use anhydrous solvents: Ensure that all solvents are rigorously dried using appropriate methods, such as distillation from a suitable drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) or by passing them through a column of activated alumina.[6][7][8] The water content of the solvent should be minimized, ideally to low ppm levels.
-
Dry all glassware and equipment: All glassware, syringes, and cannulas must be thoroughly dried before use, for example, by oven-drying at >120°C overnight and cooling under a stream of inert gas or in a desiccator.[9][10]
-
Handle solid NBu₄SH in a dry environment: As NBu₄SH is hygroscopic, it should be handled exclusively in a glovebox with a dry atmosphere to prevent moisture absorption before it is even dissolved.[1][2]
-
Issue 3: Inconsistent or lower-than-expected reactivity of the NBu₄SH solution.
-
Possible Cause: Degradation of NBu₄SH leading to a lower concentration of the active hydrosulfide species.
-
Troubleshooting Steps:
-
Prepare fresh solutions: Due to its limited stability, it is best to prepare NBu₄SH solutions immediately before use.[4]
-
Verify the purity of the solid: If possible, verify the purity of the solid NBu₄SH before use, as it can degrade even in solid form if not stored properly. Common impurities include water, elemental sulfur, and polysulfides.[1]
-
Quantify the hydrosulfide concentration: Before use in a critical reaction, consider titrating a small aliquot of the solution to determine the exact concentration of the active hydrosulfide.
-
Data on Factors Affecting Stability
Quantitative data on the stability of this compound in various organic solvents is not extensively available in the peer-reviewed literature. However, based on the general principles of sulfide chemistry, the following qualitative and semi-quantitative information can be provided.
Table 1: Influence of Experimental Conditions on NBu₄SH Stability
| Parameter | Condition | Effect on Stability | Rationale |
| Atmosphere | Air (Oxygen) | Decreases | Oxidation of hydrosulfide to polysulfides, sulfur, and sulfur oxides.[1] |
| Inert (N₂, Ar) | Increases | Prevents oxidation.[5] | |
| Moisture | Presence of Water | Decreases | Hydrolysis of hydrosulfide to H₂S gas.[3] |
| Anhydrous | Increases | Minimizes the hydrolysis pathway.[6] | |
| Temperature | Elevated | Decreases | Increases the rate of degradation reactions (both oxidation and hydrolysis). |
| Low (e.g., -20°C) | Increases | Slows down the kinetics of degradation. | |
| Solvent | Protic (e.g., alcohols) | Potentially Decreases | Can facilitate proton exchange and may contain more water. |
| Aprotic, Anhydrous | Increases | Provides a non-reactive medium.[1] | |
| pH (if applicable) | Acidic | Rapid Decomposition | Protonation of HS⁻ to form volatile and unstable H₂S.[11] |
| Neutral to Mildly Basic | More Stable | Hydrosulfide is the predominant species. |
Experimental Protocols
Protocol 1: Preparation of a Standardized NBu₄SH Solution in Acetonitrile
This protocol outlines the preparation of a NBu₄SH solution under an inert atmosphere to minimize degradation.
Materials:
-
This compound (NBu₄SH), solid
-
Anhydrous, deoxygenated acetonitrile (MeCN)
-
Schlenk flask or glovebox
-
Gas-tight syringe and long needle, or cannula
-
Magnetic stirrer and stir bar
-
Septa
Methodology:
-
Glassware Preparation: Thoroughly dry all glassware, including the Schlenk flask and stir bar, in an oven at >120°C for at least 4 hours. Assemble the flask while hot and allow it to cool under a stream of dry nitrogen or argon.[10]
-
Inert Atmosphere Setup: If using a Schlenk line, connect the cooled flask and cycle between vacuum and inert gas at least three times to ensure an inert atmosphere.[12] If using a glovebox, transfer all materials into the glovebox.
-
Solvent Preparation: Use a commercially available anhydrous, deoxygenated solvent or prepare it by sparging with argon for at least 30 minutes, followed by storage over molecular sieves in a sealed container under an inert atmosphere.[6][7]
-
Weighing and Dissolution:
-
In a glovebox: Weigh the desired amount of NBu₄SH directly into the Schlenk flask. Add the desired volume of anhydrous, deoxygenated acetonitrile to the flask and stir until the solid is fully dissolved.
-
Using a Schlenk line: Weigh the NBu₄SH in a glovebox into a vial that can be sealed. Quickly transfer the vial into a nitrogen-flushed glove bag or back into the glovebox to add to the Schlenk flask under a positive pressure of inert gas. Alternatively, if the solid is in a Sure/Seal™ type container, it can be transferred under a positive pressure of inert gas. Add the solvent via a cannula or a dry, gas-tight syringe.
-
-
Storage: The freshly prepared solution should be used immediately for best results.[4] If short-term storage is necessary, store the solution in the sealed Schlenk flask under a positive pressure of inert gas in a cool, dark place.
Protocol 2: Monitoring the Stability of NBu₄SH Solution via UV-Vis Spectroscopy
This protocol provides a method to qualitatively monitor the degradation of NBu₄SH by observing the formation of polysulfides, which have characteristic UV-Vis absorption spectra.
Materials:
-
NBu₄SH solution in a suitable UV-transparent solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer
-
Quartz cuvettes with septa or gas-tight seals
Methodology:
-
Prepare a baseline spectrum: Immediately after preparing the NBu₄SH solution under inert conditions (as in Protocol 1), transfer a sample to a gas-tight quartz cuvette using a syringe or cannula.
-
Record the initial spectrum: Quickly record the UV-Vis spectrum (e.g., from 200 to 600 nm). A freshly prepared, pure solution should have minimal absorbance in the visible region.
-
Monitor over time: Store the cuvette under the desired conditions (e.g., exposed to air vs. under nitrogen, at room temperature vs. in the dark) and record the UV-Vis spectrum at regular intervals (e.g., every hour).
-
Analyze the spectra: The appearance and increase of absorbance bands in the 300-500 nm region are indicative of the formation of polysulfides, a product of oxidation. This provides a qualitative measure of the solution's stability under the tested conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sodium hydrosulfide - Wikipedia [en.wikipedia.org]
- 4. Sodium hydrosulfide patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. moodle2.units.it [moodle2.units.it]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Drying solvents - Sciencemadness Wiki [sciencemadness.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. web.mit.edu [web.mit.edu]
- 11. ausimm.com [ausimm.com]
- 12. molan.wdfiles.com [molan.wdfiles.com]
Validation & Comparative
A Comparative Guide to Tetrabutylammonium Hydrogen Sulfide and Sodium Hydrosulfide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The efficient synthesis of thiols and other sulfur-containing organic compounds is a cornerstone of medicinal chemistry and materials science. The choice of the hydrosulfide source is critical for reaction success, influencing yield, reaction conditions, and scalability. This guide provides an in-depth comparison of two common hydrosulfide reagents: tetrabutylammonium hydrogen sulfide (TBAHS) and sodium hydrosulfide (NaSH), with a focus on their application in the nucleophilic substitution synthesis of thiols from alkyl and benzyl halides.
Executive Summary
This compound (TBAHS) and sodium hydrosulfide (NaSH) are both effective reagents for introducing the thiol functionality. The primary distinction lies in their solubility. TBAHS, a quaternary ammonium salt, is readily soluble in a wide range of organic solvents, enabling homogeneous reaction conditions. In contrast, NaSH is largely insoluble in non-polar organic solvents, necessitating the use of a phase transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) to facilitate the reaction with organic-soluble substrates. While TBAHS offers the convenience of a single-component system for homogeneous reactions, the combination of NaSH and a catalytic amount of TBAB presents a cost-effective and highly efficient alternative that achieves comparable, and often excellent, yields.
Performance Comparison in Thiol Synthesis
The synthesis of thiols from alkyl or benzyl halides is a classic S(_N)2 reaction. The hydrosulfide anion (HS
−
) acts as the nucleophile, displacing the halide leaving group.
The primary challenge in using NaSH is its poor solubility in the organic solvents typically used to dissolve alkyl halides. This necessitates a biphasic system where a phase transfer catalyst is required to transport the hydrosulfide anion from the aqueous or solid phase to the organic phase where the reaction occurs. TBAHS circumvents this issue as the tetrabutylammonium cation renders the hydrosulfide salt soluble in organic solvents.
While direct comparative studies between TBAHS and NaSH under identical conditions are scarce in the literature, the performance of a NaSH/TBAB system provides a strong proxy for what can be expected from TBAHS, as both systems rely on the tetrabutylammonium cation to deliver the hydrosulfide nucleophile to the organic phase.
The following table summarizes the yields obtained for the synthesis of various thiols from the corresponding halides using an aqueous solution of NaSH with TBAB as a phase transfer catalyst.[1][2]
| Entry | Substrate (Alkyl/Benzyl Halide) | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzyl chloride | Benzyl thiol | 5 | 95 |
| 2 | 4-Methoxybenzyl chloride | 4-Methoxybenzyl thiol | 5 | 95 |
| 3 | 4-Methylbenzyl chloride | 4-Methylbenzyl thiol | 5 | 94 |
| 4 | 4-Chlorobenzyl chloride | 4-Chlorobenzyl thiol | 5 | 95 |
| 5 | 4-Bromobenzyl chloride | 4-Bromobenzyl thiol | 5 | 94 |
| 6 | 2-Chlorobenzyl chloride | 2-Chlorobenzyl thiol | 5 | 90 |
| 7 | Ethyl chloride | Ethanethiol | 5 | 95 |
| 8 | n-Propyl chloride | n-Propanethiol | 5 | 95 |
| 9 | n-Butyl chloride | n-Butanethiol | 5 | 94 |
| 10 | n-Octyl chloride | n-Octanethiol | 5 | 90 |
Data sourced from Patil, U. K., et al. (2024). Journal of Advanced Scientific Research.[1][2]
As the data indicates, the NaSH/TBAB system is highly effective, affording excellent yields for a range of substrates under mild conditions.[1] It is reasonable to infer that TBAHS, providing the same active species in a pre-packaged, organic-soluble form, would achieve similar high yields, potentially with the advantage of a simpler, single-phase reaction setup.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of a representative thiol, benzyl thiol, from benzyl chloride. The first protocol utilizes the NaSH/TBAB system, for which extensive data is available. The second is a representative protocol for a reaction with TBAHS, based on its known properties as a soluble hydrosulfide source.
Protocol 1: Synthesis of Benzyl Thiol using NaSH and TBAB[1]
Materials:
-
Benzyl chloride
-
Sodium hydrosulfide (30% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Monochlorobenzene
-
Dichloromethane
-
Aqueous alkali solution (e.g., 10% NaOH)
-
Aqueous acid (e.g., 10% HCl)
-
Round-bottom flask equipped with a magnetic stirrer and cooling bath
Procedure:
-
To a round-bottom flask, add benzyl chloride (1.0 eq), monochlorobenzene (3 volumes relative to the benzyl chloride), and tetrabutylammonium bromide (0.1 eq).
-
Cool the mixture to 10-15°C using an ice-water bath.
-
Slowly add the 30% aqueous sodium hydrosulfide solution (1.0 eq) to the stirred reaction mixture.
-
Continue stirring the biphasic mixture at 10-15°C for 5 hours.
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extract the organic layer with an aqueous alkali solution to convert the benzyl thiol into its water-soluble thiolate salt.
-
Combine the aqueous alkali layers, cool to 5-10°C, and acidify with aqueous acid to precipitate the benzyl thiol.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the benzyl thiol.
Protocol 2: Representative Synthesis of Benzyl Thiol using TBAHS
Materials:
-
Benzyl chloride
-
This compound (TBAHS)
-
Anhydrous organic solvent (e.g., acetonitrile, THF, or dichloromethane)
-
Aqueous workup solutions (e.g., saturated NaHCO(_3), brine)
-
Round-bottom flask equipped with a magnetic stirrer and cooling bath under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add benzyl chloride (1.0 eq) and the chosen anhydrous organic solvent.
-
Cool the solution to the desired reaction temperature (e.g., 0°C to room temperature).
-
Add this compound (1.0-1.2 eq) to the stirred solution in one portion or portion-wise.
-
Stir the homogeneous reaction mixture at the chosen temperature and monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).
-
Once the reaction is complete, quench the reaction by adding water or a saturated aqueous solution of NaHCO(_3).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic extracts with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl thiol.
-
Purify the product by column chromatography on silica gel if necessary.
Conclusion and Recommendations
Both TBAHS and NaSH (with a phase transfer catalyst) are highly effective reagents for the synthesis of thiols from alkyl and benzyl halides.
This compound (TBAHS):
-
Advantages: Excellent solubility in organic solvents, leading to homogeneous reaction conditions which can simplify reaction setup and monitoring. It may also lead to faster reaction rates in some cases due to the constant availability of the nucleophile in the organic phase.
-
Disadvantages: Higher cost compared to NaSH and TBAB. It is also hygroscopic and requires careful handling and storage.
Sodium Hydrosulfide (NaSH) with Tetrabutylammonium Bromide (TBAB):
-
Advantages: Significantly more cost-effective, as NaSH is an inexpensive bulk chemical and TBAB is used in catalytic amounts. The reported yields are excellent and the methodology is robust and scalable.[1]
-
Disadvantages: Requires a biphasic reaction system, which may be less straightforward to monitor and may require more vigorous stirring to ensure efficient phase transfer. The efficiency of the reaction is dependent on the efficacy of the phase transfer catalyst.
For many applications, particularly on a larger scale, the NaSH/TBAB system offers a compelling combination of high performance and economic viability. For smaller-scale synthesis where convenience, rapid reaction screening, or strictly homogeneous conditions are paramount, TBAHS is an excellent choice. The selection of the optimal reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the desired reaction conditions.
References
A Comparative Guide to Tetrabutylammonium Hydrogen Sulfide and H₂S Gas as Sulfur Sources
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate sulfur source is a critical decision in both chemical synthesis and biological research. While hydrogen sulfide (H₂S) gas has historically been a common source of sulfur, its toxicity and challenging handling have led to the exploration of safer and more manageable alternatives. Among these, Tetrabutylammonium hydrogen sulfide (TBHS) has emerged as a valuable reagent. This guide provides an objective comparison of TBHS and H₂S gas, supported by available data and experimental context, to aid researchers in making an informed choice for their specific applications.
At a Glance: Key Differences
| Feature | This compound (TBHS) | Hydrogen Sulfide (H₂S) Gas |
| Physical State | White to light yellow crystalline powder | Colorless gas |
| Solubility | Soluble in organic solvents | Slightly soluble in water |
| Handling | Solid, easier to weigh and dispense; hygroscopic | Pressurized gas, requires specialized equipment |
| Safety | Harmful if swallowed, causes skin and eye irritation | Extremely flammable, toxic, and corrosive gas |
| Odor | Unpleasant | Characteristic "rotten egg" smell |
| Primary Hazard | Skin and eye contact, ingestion | Inhalation, flammability |
Performance and Handling: A Detailed Comparison
The primary advantage of TBHS over H₂S gas lies in its ease of handling and improved safety profile. As a solid, TBHS can be accurately weighed and transferred in a laboratory setting without the need for specialized gas handling equipment such as gas cylinders, regulators, and flowmeters. This simplifies experimental setup and reduces the risk of accidental release.
Conversely, H₂S is a highly toxic and flammable gas that is heavier than air, posing a significant inhalation hazard and risk of explosion.[1][2][3][4][5] Its use necessitates a well-ventilated fume hood and continuous monitoring. The characteristic "rotten egg" odor of H₂S, while initially a warning sign, can lead to olfactory fatigue, making it an unreliable indicator of exposure.
TBHS, being a salt, provides the hydrosulfide ion (HS⁻) directly in solution, which is often the reactive species in nucleophilic substitution reactions. This can lead to more controlled and predictable reactivity compared to bubbling H₂S gas into a reaction mixture, where mass transfer limitations can affect reaction kinetics.
Safety and Handling Protocols
A clear understanding of the safety protocols for both sulfur sources is paramount for ensuring laboratory safety.
| Parameter | This compound (TBHS) | Hydrogen Sulfide (H₂S) Gas |
| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves, lab coat. | Gas-tight goggles, face shield, appropriate respiratory protection (e.g., SCBA), flame-retardant lab coat. |
| Handling Precautions | Handle in a well-ventilated area. Avoid generating dust. Hygroscopic, so handle under an inert atmosphere if necessary. Avoid contact with skin and eyes.[6] | Use only in a well-ventilated fume hood with appropriate gas handling equipment. Do not work alone. Use non-sparking tools and explosion-proof equipment.[1] |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible substances. | Store in a well-ventilated, secure area away from heat and ignition sources. Keep cylinders upright and secured. |
| In case of Spill/Leak | Sweep up spilled solid, avoiding dust generation, and place in a sealed container for disposal. | Evacuate the area immediately. Use a self-contained breathing apparatus. Stop the leak if it can be done safely. Ventilate the area.[1] |
| First Aid (Inhalation) | Remove to fresh air. | Remove to fresh air and seek immediate medical attention. Artificial respiration may be necessary. |
| First Aid (Skin Contact) | Immediately flush skin with plenty of water. | For liquefied gas, treat for frostbite. For gas exposure, no direct effect. |
| First Aid (Eye Contact) | Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention.[6] | Immediately flush eyes with plenty of water. Seek medical attention. |
| First Aid (Ingestion) | Harmful if swallowed. Rinse mouth and seek medical attention.[6] | Not a likely route of exposure. |
Application in Organic Synthesis: The Synthesis of Thioureas
Experimental Protocol: Synthesis of Guanylthiourea using H₂S Gas
This protocol is adapted from a procedure for the synthesis of guanylthiourea from N-cyanoguanidine.
Materials:
-
N-cyanoguanidine (dicyandiamide)
-
Water
-
Hydrogen sulfide gas
-
40% aqueous sodium hydroxide
Procedure:
-
A solution of N-cyanoguanidine (0.5 mole) in 200 ml of water is prepared in a three-necked round-bottomed flask equipped with a condenser, thermometer, and gas delivery tube.
-
The solution is maintained at 75°C for 12 hours, and then at 65-70°C for an additional 25-30 hours, while a slow stream of hydrogen sulfide gas is passed through the solution.[7]
-
The reaction mixture is then cooled to 45°C while continuing the H₂S stream.
-
The solution is made strongly alkaline with 40% aqueous sodium hydroxide and filtered to remove impurities.
-
The filtrate is cooled to allow for the crystallization of guanylthiourea.
Conceptual Protocol: Synthesis of Thioureas using a Soluble Hydrosulfide Source (like TBHS)
A general approach for the synthesis of thioureas involves the reaction of an amine with a source of thiocarbonyl. While a specific protocol for TBHS in this context is not detailed, its role as a soluble HS⁻ source suggests its potential use in reactions where H₂S gas is traditionally employed. The use of a soluble salt like TBHS would eliminate the need for a gas delivery setup and allow for a homogeneous reaction mixture, potentially leading to more reproducible results.
Role in Biological Research: H₂S Signaling and S-Sulfhydration
H₂S is now recognized as a critical gasotransmitter involved in numerous physiological processes. A key mechanism of H₂S signaling is the post-translational modification of cysteine residues in proteins, a process known as S-sulfhydration or persulfidation.[8][9][10] This modification can alter protein function, localization, and interaction with other molecules.
In biological studies, H₂S donors like TBHS are invaluable for studying these pathways. They allow for a more controlled and sustained release of H₂S, mimicking endogenous production more closely than a bolus delivery of H₂S gas dissolved in a buffer. This controlled delivery is crucial for elucidating the nuanced roles of H₂S in cellular signaling without inducing cytotoxicity.
Conclusion
This compound (TBHS) offers significant advantages over H₂S gas as a sulfur source, particularly in terms of safety and ease of handling. Its solid form and solubility in organic solvents make it a more practical and controllable reagent for many synthetic applications. While direct quantitative comparisons of reaction yields are not extensively documented, the improved handling and potential for more controlled reaction conditions suggest that TBHS can be a superior choice for researchers seeking a safer and more user-friendly alternative to gaseous hydrogen sulfide. In biological research, the use of H₂S donors like TBHS is essential for the controlled study of H₂S-mediated signaling pathways. The choice between TBHS and H₂S gas will ultimately depend on the specific requirements of the experiment, but for many applications, the benefits of TBHS in terms of safety and practicality are compelling.
References
- 1. airgas.com [airgas.com]
- 2. advancedspecialtygases.com [advancedspecialtygases.com]
- 3. produkte.linde-gas.at [produkte.linde-gas.at]
- 4. amp.generalair.com [amp.generalair.com]
- 5. nj.gov [nj.gov]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. bpspubs.onlinelibrary.wiley.com [bpspubs.onlinelibrary.wiley.com]
- 10. H2S-Induced Sulfhydration: Biological Function and Detection Methodology - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of Tetrabutylammonium hydrogen sulfide as a sulfur transfer agent compared to alternatives
For researchers, scientists, and drug development professionals, the efficient and selective introduction of sulfur into organic molecules is a critical step in the synthesis of numerous therapeutic agents and functional materials. Tetrabutylammonium hydrogen sulfide (TBAS) has emerged as a versatile and effective sulfur transfer agent. This guide provides an objective comparison of TBAS with common alternatives, supported by available experimental data and detailed methodologies, to inform the selection of the most suitable reagent for specific synthetic applications.
Introduction to Sulfur Transfer Agents
Sulfur transfer agents are reagents that donate a sulfur atom to a substrate, enabling the formation of carbon-sulfur bonds. A primary application of these agents is the conversion of carbonyl compounds (amides, ketones, esters) into their corresponding thiocarbonyl analogues (thioamides, thioketones, thioesters). These sulfur-containing products are valuable intermediates in organic synthesis and are often integral components of pharmaceutically active molecules. Key considerations when selecting a sulfur transfer agent include its reactivity, selectivity, substrate scope, reaction conditions, and ease of handling.
This compound (TBAS): A Soluble and Reactive Sulfide Source
This compound is a quaternary ammonium salt that provides a soluble and highly nucleophilic source of the hydrosulfide anion (HS⁻) in organic solvents. The bulky tetrabutylammonium cation enhances the solubility of the hydrosulfide ion in nonpolar media, facilitating its reaction with organic substrates. This phase-transfer capability allows for reactions to occur under milder and more homogeneous conditions compared to inorganic sulfides.
Comparison with Alternative Sulfur Transfer Agents
The efficacy of TBAS as a sulfur transfer agent is best understood by comparing it with established and commonly used alternatives, namely Lawesson's Reagent, Phosphorus Pentasulfide (P₄S₁₀), and Sodium Hydrosulfide (NaSH).
Lawesson's Reagent
Lawesson's Reagent (LR) is a widely used thionating agent, particularly for the conversion of amides and ketones to thioamides and thioketones, respectively.[1] It is generally considered a mild and efficient reagent, often providing high yields.[1]
Key Characteristics of Lawesson's Reagent:
-
Broad Applicability: Effective for the thionation of a wide range of carbonyl compounds.[2]
-
Good Yields: Often provides high yields for the synthesis of thioamides.
-
Mechanism: The reaction proceeds through a four-membered ring intermediate (a thiaoxaphosphetane).[1]
-
Drawbacks: Can require elevated temperatures, and the phosphorus-containing byproducts can complicate purification.
Phosphorus Pentasulfide (P₄S₁₀)
Phosphorus pentasulfide is a traditional and powerful thionating agent. It is often used in industrial applications due to its lower cost.
Key Characteristics of Phosphorus Pentasulfide:
-
High Reactivity: A strong thionating agent capable of converting even less reactive carbonyls.
-
Cost-Effective: Generally more economical than Lawesson's Reagent.
-
Drawbacks: Often requires harsh reaction conditions, such as high temperatures and prolonged reaction times. Its low solubility in many organic solvents can lead to heterogeneous reaction mixtures, and it can generate significant amounts of odorous and toxic byproducts.
Sodium Hydrosulfide (NaSH)
Sodium hydrosulfide is a simple inorganic sulfide that can be used as a sulfur source. Its primary limitation is its poor solubility in most organic solvents.
Key Characteristics of Sodium Hydrosulfide:
-
Readily Available: An inexpensive and common laboratory chemical.
-
Use with Phase-Transfer Catalysts: Its utility in organic synthesis is significantly enhanced when used in conjunction with a phase-transfer catalyst, such as a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB). The catalyst facilitates the transfer of the hydrosulfide anion into the organic phase.
-
Reactivity: The hydrosulfide anion is a potent nucleophile.
Data Presentation: A Comparative Overview
While direct side-by-side comparative studies for TBAS against all alternatives for a wide range of substrates are not extensively documented in a single source, the following tables summarize typical performance characteristics based on available literature.
Table 1: General Comparison of Sulfur Transfer Agents
| Reagent | Typical Substrates | Typical Solvents | Typical Temperature (°C) | Key Advantages | Key Disadvantages |
| This compound (TBAS) | Amides, Alkyl Halides | Dichloromethane, Acetonitrile | Room Temperature to Reflux | Homogeneous reaction, mild conditions, high nucleophilicity | Can be hygroscopic, potential for side reactions |
| Lawesson's Reagent | Amides, Ketones, Esters | Toluene, Xylene, Dioxane | Reflux | High yields, broad substrate scope | Phosphorus byproducts, often requires heat |
| Phosphorus Pentasulfide (P₄S₁₀) | Amides, Ketones | Pyridine, Toluene | High Temperature | Inexpensive, powerful | Harsh conditions, low solubility, byproducts |
| Sodium Hydrosulfide (NaSH) + PTC | Alkyl Halides, Carboxylic Acids | Biphasic (e.g., Water/Toluene) | Room Temperature to 50 | Inexpensive sulfur source, mild conditions | Requires a phase-transfer catalyst, heterogeneous |
Table 2: Illustrative Yields for Thioamide Synthesis from Amides
| Starting Amide | Sulfur Transfer Agent | Conditions | Yield (%) | Reference |
| N-Benzylanisamide | TBAOH, S₈ | DMSO, 100 °C, 6h | 85 | [3] |
| Benzamide | Lawesson's Reagent | Toluene, Reflux, 3h | >95 | [2] |
| Various Amides | P₄S₁₀/Al₂O₃ | Dioxane, Reflux | 62-93 | [4] |
| Carboxylic Acids to Thioamides | NaSH | DMF, then amine addition | Excellent | [5] |
Note: The entry for TBAOH (Tetrabutylammonium hydroxide) with elemental sulfur is included as a close proxy for the reactivity of a tetrabutylammonium-based sulfur reagent system.
Experimental Protocols
General Procedure for Thioamide Synthesis using Lawesson's Reagent
This protocol describes a general method for the thionation of an amide.[6]
Materials:
-
Amide (1.0 mmol)
-
Lawesson's Reagent (0.5 mmol)
-
Anhydrous Toluene (5-10 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the amide in anhydrous toluene.
-
Add Lawesson's Reagent to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conceptual Protocol for Thioamide Synthesis using TBAS
Based on the principles of phase-transfer catalysis and the reactivity of the hydrosulfide ion, a general protocol for the synthesis of a thioamide from an activated amide (e.g., via an intermediate) or for nucleophilic substitution can be conceptualized.
Materials:
-
Substrate (e.g., activated amide, alkyl halide) (1.0 mmol)
-
This compound (1.1 mmol)
-
Anhydrous Acetonitrile (10 mL)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve the substrate in anhydrous acetonitrile.
-
Add this compound to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Mandatory Visualizations
Logical Relationship of Sulfur Transfer Agents
Caption: Comparative relationships of TBAS with alternative sulfur transfer agents.
Experimental Workflow for Thioamide Synthesis
Caption: General experimental workflow for the synthesis of thioamides.
Conclusion
This compound offers a valuable alternative to traditional sulfur transfer agents, particularly due to its enhanced solubility in organic solvents, which allows for milder and more homogeneous reaction conditions. While Lawesson's Reagent remains a highly effective and broadly applicable reagent, TBAS provides an advantage in situations where avoiding phosphorus-based byproducts and utilizing a more nucleophilic sulfide source under gentle conditions is desirable. The use of sodium hydrosulfide with a phase-transfer catalyst presents a cost-effective option, and the principles of its application are similar to those of using TBAS. The choice of the optimal sulfur transfer agent will ultimately depend on the specific substrate, desired reaction conditions, and purification considerations for a given synthetic target. Further direct comparative studies under standardized conditions would be beneficial for a more definitive quantitative assessment.
References
- 1. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
The Organic-Soluble Advantage: Tetrabutylammonium Hydrogen Sulfide Outperforms Traditional Sulfide Reagents in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of reagents is paramount to the success and efficiency of synthetic routes. In the realm of sulfur chemistry, Tetrabutylammonium hydrogen sulfide ([(n-Bu)₄N]SH or TBAHS) is emerging as a superior alternative to traditional inorganic sulfide reagents like sodium sulfide (Na₂S) and sodium hydrosulfide (NaHS), primarily due to its enhanced solubility in organic solvents. This key characteristic allows for homogeneous reaction conditions, leading to milder reaction protocols, and potentially higher yields and selectivity.
Traditional methods for the synthesis of organic sulfides often rely on inorganic sulfide salts. However, the poor solubility of these salts in organic solvents necessitates the use of harsh reaction conditions or phase-transfer catalysis to bring the sulfide anion into the organic phase where the reaction with an organic substrate occurs.[1] this compound, a quaternary ammonium salt, overcomes this fundamental hurdle by providing a source of the hydrosulfide anion (HS⁻) that is readily soluble in a wide range of organic solvents.[2][3] This intrinsic solubility eliminates the need for a separate phase-transfer catalyst and allows for reactions to proceed in a single, homogeneous phase.
Performance Comparison: A Closer Look at the Data
The primary advantage of TBAHS lies in its ability to facilitate reactions under milder conditions compared to its inorganic counterparts. While direct, side-by-side comparative studies with identical substrates and conditions are not abundant in the literature, the principles of solubility and nucleophilicity provide a strong basis for its superior performance in many applications.
Key Advantages of this compound:
-
Enhanced Solubility: The lipophilic tetrabutylammonium cation ensures the solubility of the hydrosulfide nucleophile in organic solvents, leading to homogeneous reaction mixtures.[2][3]
-
Milder Reaction Conditions: Homogeneous reactions can often be carried out at lower temperatures and with shorter reaction times.
-
Improved Nucleophilicity: In aprotic polar solvents, the "naked" hydrosulfide anion is a potent nucleophile, as it is not heavily solvated.[4]
-
Simplified Workup: The absence of a separate solid phase (in the case of Na₂S) can simplify the reaction workup and product isolation.
The following table summarizes the key properties and typical reaction conditions for TBAHS and common inorganic sulfide reagents.
| Reagent | Formula | Solubility in Organic Solvents | Typical Reaction Conditions for Sulfide Synthesis |
| This compound | [(n-Bu)₄N]SH | Soluble | Homogeneous solution, mild temperatures |
| Sodium Sulfide | Na₂S | Insoluble | Heterogeneous (solid-liquid), often requires a phase-transfer catalyst (e.g., TBAB) and elevated temperatures |
| Sodium Hydrosulfide | NaHS | Insoluble | Heterogeneous (solid-liquid), often requires a phase-transfer catalyst and elevated temperatures |
Experimental Protocols: Synthesis of Benzyl Phenyl Sulfide
To illustrate the practical application of these reagents, detailed experimental protocols for the synthesis of benzyl phenyl sulfide, a common thioether, are provided below.
Protocol 1: Synthesis of Benzyl Phenyl Sulfide using this compound (Homogeneous Conditions)
Objective: To synthesize benzyl phenyl sulfide from benzyl bromide and thiophenol via an in-situ generated thiophenolate, showcasing the use of TBAHS as a soluble base and sulfide source. This is a representative protocol, as direct synthesis from an alkyl halide and TBAHS as the primary sulfide source is less commonly documented than its use as a phase-transfer catalyst or in situ base.
Materials:
-
Benzyl bromide
-
Thiophenol
-
This compound (TBAHS)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve thiophenol (1.0 mmol) in dichloromethane (10 mL).
-
Add this compound (1.1 mmol) to the solution. The TBAHS acts as a base to deprotonate the thiophenol, forming the tetrabutylammonium thiophenolate in situ.
-
To the resulting solution, add benzyl bromide (1.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure benzyl phenyl sulfide.
Protocol 2: Synthesis of Benzyl Phenyl Sulfide using Sodium Sulfide with a Phase-Transfer Catalyst
Objective: To synthesize benzyl phenyl sulfide from benzyl chloride and sodium sulfide using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.
Materials:
-
Benzyl chloride
-
Sodium sulfide nonahydrate (Na₂S·9H₂O)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium sulfide nonahydrate (1.2 mmol) in water (10 mL).
-
Add a solution of benzyl chloride (1.0 mmol) in toluene (10 mL) to the aqueous solution.
-
Add tetrabutylammonium bromide (0.1 mmol) to the biphasic mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for several hours. Monitor the reaction progress by TLC.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 10 mL).
-
Combine the organic layers, wash with water (20 mL) and then brine (20 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford pure benzyl phenyl sulfide.
Visualizing the Reaction Pathways
The fundamental difference in the reaction setups can be visualized through the following diagrams.
Caption: Homogeneous reaction using TBAHS.
Caption: Phase-transfer catalysis with Na₂S.
Conclusion
This compound offers a distinct advantage over traditional inorganic sulfide reagents by enabling homogeneous reactions in organic solvents. This leads to milder reaction conditions, potentially higher yields, and simplified procedures. While the initial cost of TBAHS may be higher than that of bulk inorganic sulfides, the benefits in terms of reaction efficiency, energy savings, and ease of handling can make it a more economical choice for the synthesis of high-value organic molecules in research and pharmaceutical development. The choice of reagent will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, and the nature of the substrate. However, for applications demanding mild conditions and high efficiency, this compound presents a compelling and powerful alternative.
References
- 1. benchchem.com [benchchem.com]
- 2. Partial phase behavior and micellar properties of tetrabutylammonium salts of fatty acids: unusual solubility in water and formation of unexpectedly small micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Confirming Sulfide Incorporation from Tetrabutylammonium Hydrogen Sulfide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods to confirm and quantify protein persulfidation resulting from the use of sulfide donors like Tetrabutylammonium hydrogen sulfide (TBAHS). TBAHS serves as a source of hydrosulfide anion (HS-) soluble in organic solvents, facilitating studies on the biological effects of hydrogen sulfide (H₂S) and its signaling through protein persulfidation. This modification, the conversion of a cysteine thiol (-SH) to a persulfide (-SSH), is a critical mechanism in redox signaling and cellular regulation.
Comparison of Sulfide Donors
The choice of sulfide donor is critical for studying protein persulfidation. While direct comparative studies quantifying the efficiency of TBAHS against other common donors are not extensively detailed in the reviewed literature, a qualitative comparison based on their properties can be made.
| Sulfide Donor | Chemical Formula | Properties | Typical Concentration | Advantages | Disadvantages |
| This compound (TBAHS) | (C₄H₉)₄NSH | Soluble in organic solvents. | Varies by experiment | Useful for studies in non-aqueous environments. | Hygroscopic and requires careful handling in a glovebox.[1] |
| Sodium Hydrosulfide (NaSH) | NaSH | A fast-releasing H₂S donor. | 100 µM | Rapidly generates H₂S, useful for studying acute effects.[2][3] | Commercial NaSH can contain polysulfide impurities.[4] The rapid release may not mimic physiological H₂S production. |
| GYY4137 | C₁₁H₂₃N₃O₂PS₂ | A slow-releasing H₂S donor. | Varies by experiment | Mimics physiological H₂S production more closely.[2][4][5] | The chemistry of H₂S release and byproducts can be unclear.[5] |
Analytical Methods for Detecting Protein Persulfidation
Several methods have been developed to detect and quantify protein persulfidation, each with its own advantages and limitations. The primary challenge lies in the similar reactivity of persulfides and thiols.[6][7]
| Method | Principle | Sensitivity | Selectivity | Throughput | Key Reagents |
| Tag-Switch Method | Blocks all thiols and persulfides, then selectively labels persulfides with a nucleophile.[8][9][10][11] | High | High | Moderate | Methylsulfonyl benzothiazole (MSBT), cyanoacetate-based probes.[9][12] |
| Dimedone-Switch Method | Chemoselective labeling of persulfides with dimedone-based probes after initial blocking of reactive groups.[4][8][9][11][13] | High | High | Moderate | 4-chloro-7-nitrobenzofurazan (NBF-Cl), dimedone-based probes.[9][13] |
| Biotin-Thiol Assay (BTA) and variants | Labels both thiols and persulfides with a biotinylated maleimide. Persulfidated peptides are then selectively released by a reducing agent.[2] | Moderate | Moderate | High | Biotin maleimide, Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[2] |
| Low-pH Quantitative Thiol Reactivity Profiling (QTRP) | Exploits the lower pKa of persulfides compared to thiols to achieve selective labeling at low pH.[9] | High | High | High | Iodo-N-(prop-2-yn-1-yl) acetamide (IPM). |
| Mass Spectrometry (LC-MS/MS)-based methods | Direct detection and quantification of persulfidated peptides after derivatization and proteolytic digestion.[14][15] | Very High | Very High | High | Iodoacetamide (IAM) derivatives (e.g., HPE-IAM), various enzymes for digestion.[14] |
| ProPerDP Method | Alkylation with a biotin-tagged iodoacetamide, followed by affinity purification and selective elution of persulfidated proteins.[16] | High | Debated | Moderate | Iodoacetyl-PEG2-biotin. |
Note: The specificity of the ProPerDP method has been questioned due to potential for a high rate of false-positive hits.[17]
Experimental Protocols
Tag-Switch Method for In-Gel Detection
This protocol is adapted from the improved tag-switch assay for detecting protein persulfidation.[3][6][10][12]
-
Sample Preparation: Lyse cells in HEN buffer (250 mM HEPES-NaOH, pH 7.7, 1 mM EDTA, 0.1 mM neocuproine) containing 1% protease inhibitor cocktail.
-
Blocking: Add 200 µM methylsulfonyl benzothiazole (MSBT) to the cell lysate and incubate for 30 minutes at 37°C to block all free thiols and persulfides.
-
Removal of Excess MSBT: Precipitate proteins using acetone and resuspend the pellet in a buffer containing 1% SDS.
-
Labeling: Add a cyanoacetate-based probe (e.g., CN-Cy3 for fluorescence detection) to a final concentration of 200 µM and incubate for 1 hour at 37°C. This step selectively labels the persulfides.
-
Analysis: Separate the labeled proteins by SDS-PAGE and visualize the fluorescence in-gel.
Dimedone-Switch Method for Protein Persulfide Labeling
This protocol is based on the dimedone-switch strategy for selective persulfide labeling.[4][8][11][13]
-
Initial Blocking: Treat protein samples with 100 µM 4-chloro-7-nitrobenzofurazan (NBF-Cl) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.4) with 1% SDS for 30 minutes at 37°C. This reagent reacts with persulfides, thiols, sulfenic acids, and amino groups.[13]
-
Selective Labeling (Switching): Add a dimedone-based probe (e.g., DCP-Bio1 for biotinylation) to a final concentration of 500 µM and incubate for a specified time. The dimedone probe will selectively replace the NBF tag on the persulfide groups.[13]
-
Analysis: The labeled proteins can be detected by Western blotting using an anti-dimedone antibody or, if a biotinylated probe was used, with streptavidin conjugates.[13] For mass spectrometry analysis, protein bands can be excised from the gel and digested.[13]
LC-MS/MS-based Quantification of Persulfides
This protocol outlines a general workflow for the sensitive quantification of persulfides using LC-MS/MS.[7][14][15]
-
Sample Derivatization: Extract metabolites from tissues or cells using a solution containing an iodoacetamide derivative like β-(4-hydroxyphenyl)ethyl iodoacetamide (HPE-IAM) to trap and stabilize persulfides.[7][14]
-
Sample Preparation: After incubation, centrifuge the samples and dilute the supernatant with 0.1% formic acid containing isotope-labeled internal standards for accurate quantification.[7][14]
-
LC Separation: Separate the derivatized persulfides using a suitable HPLC system with a C18 column. A typical mobile phase would be a gradient of 0.1% formic acid in water and 0.1% formic acid in methanol.[14]
-
MS/MS Analysis: Perform mass spectrometry using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode to specifically detect and quantify the persulfide derivatives.[14]
Mandatory Visualizations
Signaling Pathway: H₂S-mediated Persulfidation of Keap1 and Activation of the Nrf2 Pathway
Hydrogen sulfide and its derived reactive sulfur species can cause persulfidation of cysteine residues on Keap1, a key regulator of the Nrf2 transcription factor.[1][18][19][20][21] This modification inhibits the ability of Keap1 to target Nrf2 for ubiquitination and degradation, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) and drives the expression of a battery of cytoprotective genes.
Caption: H₂S from TBAHS persulfidates Keap1, releasing Nrf2 to activate antioxidant genes.
Experimental Workflow: Confirmation of Protein Persulfidation
The following diagram illustrates a general workflow for the confirmation of protein persulfidation after treatment with a sulfide donor such as TBAHS.
Caption: General workflow for confirming sulfide incorporation into proteins.
References
- 1. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of persulfidation on specific proteins: are we nearly there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved tag-switch method reveals that thioredoxin acts as depersulfidase and controls the intracellular levels of protein persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chemical Biology of H2S Signaling through Persulfidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measurement of Protein Persulfidation: Improved Tag-Switch Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of Sulfides and Persulfides Is Not Impeded by Disruption of Three Canonical Enzymes in Sulfur Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detection of protein persulfidation in plants by the dimedone switch method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Use of the "tag-switch" method for the detection of protein S-sulfhydration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. SELECTIVE PERSULFIDE DETECTION REVEALS EVOLUTIONARILY CONSERVED ANTI-AGING EFFECTS OF S-SULFHYDRATION - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Methods in sulfide and persulfide research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. A novel persulfide detection method reveals protein persulfide- and polysulfide-reducing functions of thioredoxin and glutathione systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evidence that the ProPerDP method is inadequate for protein persulfidation detection due to lack of specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Keap1/Nrf2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Modulation of Keap1/Nrf2/ARE Signaling Pathway by Curcuma- and Garlic-Derived Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 20. keio.elsevierpure.com [keio.elsevierpure.com]
- 21. mdpi.com [mdpi.com]
Monitoring Reactions with Tetrabutylammonium Hydrogen Sulfide: A Comparative Guide to Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium hydrogen sulfide (TBAS) is a versatile and increasingly popular reagent in organic synthesis, serving as a soluble and reactive source of the hydrosulfide anion (HS⁻) in organic solvents.[1] Its utility in the formation of thiols and other sulfur-containing compounds necessitates precise monitoring of reaction kinetics and product formation for optimization and mechanistic understanding. This guide provides an objective comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other common analytical techniques for monitoring reactions involving TBAS, supported by illustrative data and detailed experimental protocols.
NMR Spectroscopy: A Powerful Tool for In-Situ Reaction Monitoring
NMR spectroscopy is a premier analytical technique that provides detailed structural information about molecules in solution.[2] Its non-invasive nature makes it ideal for in-situ monitoring of chemical reactions, allowing researchers to observe the transformation of reactants into products in real-time without altering the reaction mixture.[3]
Quantitative NMR (qNMR)
A key advantage of NMR is its inherent quantitative capability. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, enabling the determination of analyte concentration, often with the use of an internal standard.[4][5][6] This makes qNMR a powerful tool for tracking the consumption of starting materials and the formation of products over time.
Comparison of Analytical Techniques
While NMR offers unparalleled structural detail, other spectroscopic and chromatographic methods provide alternative or complementary information for reaction monitoring. The choice of technique often depends on the specific requirements of the study, such as the need for high sensitivity, temporal resolution, or cost-effectiveness.
| Technique | Principle | Advantages | Disadvantages |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure and quantify components. | - High structural detail- Inherently quantitative (qNMR)- Non-invasive, in-situ monitoring- Can identify intermediates | - Lower sensitivity than MS or UV-Vis- High-field instruments are expensive- May require deuterated solvents- Linewidths can be affected by paramagnetic species |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light by molecules, which is proportional to concentration. | - High sensitivity- Cost-effective- Fast, suitable for rapid kinetics (stopped-flow)- Simple instrumentation | - Limited structural information- Prone to spectral overlap in complex mixtures- Requires chromophores in reactants or products |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds in a mixture and identifies them based on their mass-to-charge ratio. | - Excellent sensitivity and selectivity- Can analyze complex mixtures- Provides molecular weight and fragmentation information | - Destructive technique- Not truly real-time (requires sampling)- Analytes must be volatile or derivatized- Potential for thermal degradation of labile compounds |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. | - Provides information on functional groups- Can be used for in-situ monitoring with probes- Relatively inexpensive | - Difficult for quantitative analysis in complex mixtures- Water absorption can be a significant interference- Less structural information than NMR or MS |
Quantitative Data Comparison (Illustrative)
The following table presents a summary of typical performance characteristics for each technique. These values are illustrative and can vary depending on the specific instrument, experimental setup, and the nature of the reaction being monitored.
| Parameter | NMR Spectroscopy (Benchtop) | NMR Spectroscopy (High-Field) | UV-Vis Spectroscopy | Gas Chromatography-Mass Spectrometry (GC-MS) | Infrared (IR) Spectroscopy |
| Temporal Resolution | 1-10 seconds per scan | 1-10 seconds per scan | Milliseconds to seconds | Minutes per sample | Seconds to minutes |
| Limit of Detection (LOD) | ~1-10 mM | ~10-100 µM | ~1-10 µM | ~1-10 nM | ~100 µM - 1 mM |
| Limit of Quantitation (LOQ) | ~5-50 mM | ~50-500 µM | ~5-50 µM | ~5-50 nM | ~500 µM - 5 mM |
| Cost of Instrument |
|
| $ |
|
|
| Ease of Use | Moderate | Requires Expertise | Easy | Requires Expertise | Moderate |
| Information Content | High (Structure, Quantity) | Very High (Structure, Quantity) | Low (Concentration) | High (Separation, Mass) | Medium (Functional Groups) |
Experimental Protocols
In-Situ NMR Reaction Monitoring
This protocol describes the general procedure for monitoring a reaction between an electrophile and this compound using ¹H NMR spectroscopy with an internal standard for quantification.
Materials:
-
NMR tube with a sealable cap
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆) compatible with the reaction
-
Internal standard (e.g., 1,3,5-trimethoxybenzene, maleic acid) of known purity[6]
-
Reactants: Electrophile, this compound (TBAS)
-
High-field or benchtop NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh the electrophile and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to the NMR tube.
-
-
Initial Spectrum:
-
Acquire a ¹H NMR spectrum of the starting material and internal standard mixture before the addition of TBAS. This serves as the t=0 reference.
-
-
Reaction Initiation:
-
Prepare a stock solution of TBAS in the same deuterated solvent.
-
Inject a known amount of the TBAS solution into the NMR tube, cap it securely, and mix thoroughly by inversion.
-
-
Data Acquisition:
-
Immediately place the NMR tube in the spectrometer.
-
Set up a series of 1D ¹H NMR experiments to be acquired at regular time intervals (e.g., every 1-5 minutes). Ensure the relaxation delay is sufficient for quantitative measurements (typically 5 times the longest T₁ of the protons of interest).[7]
-
-
Data Processing and Analysis:
-
Process the series of spectra (phasing, baseline correction).
-
Integrate the signals corresponding to a non-overlapping peak of the starting material, the product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard using the following formula: Concentration_analyte = (Integral_analyte / N_analyte) * (N_IS / Integral_IS) * (Mass_IS / MW_IS) * (MW_analyte / Volume_solution) * Purity_IS where N is the number of protons for the integrated signal, and MW is the molecular weight.[5]
-
Plot the concentration of reactants and products versus time to obtain the reaction profile.
-
UV-Vis Spectroscopic Monitoring
Procedure:
-
Wavelength Selection: Determine the λ_max (wavelength of maximum absorbance) for the reactant or product that has a chromophore.
-
Calibration Curve: Prepare a series of standard solutions of the absorbing species at known concentrations and measure their absorbance to create a Beer-Lambert law calibration curve.
-
Reaction Monitoring:
-
Place a solution of the non-absorbing reactant in a cuvette inside a temperature-controlled UV-Vis spectrophotometer.
-
Inject the absorbing reactant (or TBAS if the product is the chromophore) to initiate the reaction.
-
Record the absorbance at the chosen λ_max at regular time intervals.
-
-
Data Analysis: Convert the absorbance data to concentration using the calibration curve and plot concentration versus time. For very fast reactions, a stopped-flow apparatus can be used.[8][9][10]
GC-MS Reaction Monitoring
Procedure:
-
Method Development: Develop a GC-MS method that can separate the reactants, products, and any significant byproducts. This includes selecting the appropriate GC column, temperature program, and MS ionization and detection parameters.
-
Reaction Setup: Set up the reaction in a flask with a septum for sampling.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Sample Preparation: Quench the reaction in the aliquot immediately (e.g., by dilution with a cold solvent or addition of a quenching agent). If necessary, perform a workup and derivatization to make the analytes volatile.
-
Analysis: Inject the prepared sample into the GC-MS.
-
Data Analysis: Identify the peaks corresponding to the reactants and products from their retention times and mass spectra. Quantify the peak areas to determine the relative amounts of each species over time.
In-Situ FTIR Reaction Monitoring
Procedure:
-
Probe Setup: Insert an Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel.[11][12]
-
Background Spectrum: Record a background spectrum of the solvent and any reactants that are present before the initiation of the reaction.
-
Reaction Initiation: Add the final reactant (e.g., TBAS) to start the reaction.
-
Data Acquisition: Record FTIR spectra at regular intervals.
-
Data Analysis: Monitor the decrease in the intensity of a characteristic vibrational band of a reactant or the increase in a band of the product. For quantitative analysis, a calibration curve relating peak height or area to concentration is typically required.
Visualization of Workflows
Caption: A decision-making workflow for selecting a reaction monitoring technique.
Caption: Experimental workflow for in-situ NMR reaction monitoring.
Conclusion
The choice of an analytical technique for monitoring reactions with this compound is a trade-off between the level of detail required, sensitivity, cost, and experimental convenience.
-
NMR spectroscopy is the most powerful technique for detailed mechanistic studies, providing unambiguous structural information and inherent quantitation. The advent of high-performance benchtop NMR spectrometers makes this technique more accessible for routine reaction monitoring.
-
UV-Vis spectroscopy is an excellent choice for rapid screening, and kinetic studies of reactions involving chromophores, especially when high sensitivity is required and cost is a consideration.
-
GC-MS is ideal for the analysis of complex mixtures where high sensitivity and selectivity are paramount, provided the analytes are volatile or can be derivatized.
-
IR spectroscopy offers a convenient method for real-time monitoring of functional group transformations, particularly with the use of in-situ probes.
For researchers in drug development and process chemistry, a combination of these techniques often provides the most comprehensive understanding of a chemical reaction. For instance, NMR can be used to elucidate the reaction mechanism and identify intermediates, while a faster and more sensitive technique like UV-Vis or IR can be employed for routine optimization and scale-up monitoring.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. researchgate.net [researchgate.net]
- 3. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. Analytical NMR [magritek.com]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 9. biologic.net [biologic.net]
- 10. jascoinc.com [jascoinc.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Online monitoring by infrared spectroscopy using multivariate analysis – background theory and application to catalytic dehydrogenative coupling of butanol to butyl butyrate - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Chromatographic Analysis of Reaction Mixtures Containing Tetrabutylammonium Hydrogen Sulfide
For researchers, scientists, and drug development professionals, the accurate analysis of reaction mixtures containing Tetrabutylammonium hydrogen sulfide (TBAHS) is critical for reaction monitoring, process optimization, and quality control. TBAHS presents a unique analytical challenge as it comprises a non-volatile quaternary ammonium cation (Tetrabutylammonium, TBA⁺) and a volatile, reactive sulfide anion (HS⁻). This guide provides a comparative overview of suitable chromatographic techniques for the analysis of both ionic species, supported by experimental data and detailed protocols.
Due to the distinct physicochemical properties of the TBA⁺ cation and the HS⁻ anion, simultaneous analysis is generally impractical. Therefore, this guide presents separate analytical approaches for each ion.
Analysis of the Tetrabutylammonium (TBA⁺) Cation
The analysis of the large, non-polar TBA⁺ cation is typically achieved by ion chromatography or ion-pair reversed-phase HPLC.
Comparison of Chromatographic Methods for TBA⁺ Analysis
| Parameter | Ion Chromatography (IC) | Ion-Pair Reversed-Phase HPLC |
| Principle | Ion exchange with a cation exchange column. | Formation of a neutral ion pair with a suitable counter-ion, followed by separation on a reversed-phase column. |
| Stationary Phase | Carboxylic acid-based cation exchange column.[1] | C18 or other non-polar stationary phase. |
| Mobile Phase | Aqueous acidic eluent (e.g., methanesulfonic acid in acetonitrile/water).[1] | Buffer containing an ion-pairing reagent (e.g., sodium octanesulfonate) in a water/organic solvent mixture. |
| Detection | Conductivity Detector.[1][2] | UV Detector (if the ion-pairing agent does not absorb at the analytical wavelength) or Evaporative Light Scattering Detector (ELSD). |
| Sample Preparation | Dilution, filtration, and potentially Solid-Phase Extraction (SPE) for complex matrices.[1] | Dilution and filtration. |
| Advantages | High selectivity for ions, direct detection without derivatization.[1][2] | Widely available instrumentation, good resolution. |
| Disadvantages | Requires specialized IC system. | Ion-pairing reagents can be aggressive to the column and require long equilibration times. The use of tetrabutylammonium salts as ion-pairing reagents can permanently alter the column chemistry.[1] |
| Reported LOD/LOQ | LOD: 0.502 mg L⁻¹; LOQ: Not specified.[1] | Method dependent. |
| Reported Linearity (r²) | > 0.999.[1][2] | Method dependent. |
| Reported Recovery | 94.8% to 103.2%.[1][2] | Method dependent. |
Experimental Protocols for TBA⁺ Analysis
Method 1: Ion Chromatography with Conductivity Detection
This method is adapted from the analysis of tetrabutylammonium in environmental water samples.[1]
-
Instrumentation: Ion chromatograph with a non-suppressed conductivity detector.
-
Column: Carboxylic acid-based cation exchange column (e.g., Metrosep Cation C2-150).[2]
-
Mobile Phase: 3 mmol L⁻¹ methanesulfonic acid–20% acetonitrile in water.[1]
-
Flow Rate: 1.2 mL min⁻¹.[1]
-
Column Temperature: Room temperature.[1]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Dilute the reaction mixture with an appropriate solvent (e.g., water or mobile phase) to bring the TBA⁺ concentration within the calibration range.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
For complex matrices, a solid-phase extraction (SPE) cleanup using a strong cation exchange (SCX) cartridge may be necessary.[1]
-
Workflow for TBA⁺ Analysis by Ion Chromatography
Caption: Workflow for the analysis of TBA⁺ by Ion Chromatography.
Analysis of the Sulfide (HS⁻) Anion
The analysis of the volatile and reactive sulfide anion requires specific techniques to ensure its stability and accurate quantification. Gas chromatography and HPLC with derivatization are two common approaches.
Comparison of Chromatographic Methods for Sulfide Analysis
| Parameter | Gas Chromatography with Sulfur Chemiluminescence Detection (GC-SCD) | HPLC with Fluorescence Detection (Post-Derivatization) |
| Principle | Separation of volatile sulfur compounds in the gas phase followed by detection based on the chemiluminescent reaction of sulfur compounds in an ozone-rich environment.[3] | Chemical derivatization of sulfide to form a fluorescent product, followed by reversed-phase HPLC separation and fluorescence detection.[4] |
| Stationary Phase | DB-1 capillary column or similar.[3] | C18 reversed-phase column (e.g., Inertsil ODS-2).[4] |
| Mobile Phase | Inert carrier gas (e.g., Helium).[3] | Acetonitrile/water mixture, often containing an ion-pair reagent.[4] |
| Detection | Sulfur Chemiluminescence Detector (SCD).[3] | Fluorescence Detector.[4] |
| Sample Preparation | Headspace sampling from the reaction mixture. | Derivatization reaction followed by liquid-liquid extraction.[4] |
| Advantages | Extremely selective and sensitive for sulfur compounds.[5] | High sensitivity, suitable for liquid samples. |
| Disadvantages | Only suitable for volatile sulfur compounds. Requires specialized detector. | Derivatization step can be complex and introduce variability. |
| Reported LOD/LOQ | LOD: ~15 pg of H₂S.[3] | Detection range: 4 x 10⁻¹⁰ M to 4 x 10⁻⁷ M.[4] |
| Reported Linearity (r²) | Linear over a wide range. | Not specified. |
| Reported RSD | Not specified. | 3.5% at 4 x 10⁻⁹ M.[4] |
Experimental Protocols for Sulfide Analysis
Method 2: Headspace Gas Chromatography with Sulfur Chemiluminescence Detection (HS-GC-SCD)
This method is ideal for determining the concentration of H₂S in the headspace of a reaction vessel.[3]
-
Instrumentation: Gas chromatograph equipped with a headspace autosampler and a sulfur chemiluminescence detector (SCD).
-
Column: DB-1 capillary column or a column specifically designed for sulfur analysis.
-
Carrier Gas: Helium.
-
Temperatures:
-
Inlet: 105 °C
-
Oven: Isothermal at 30 °C, then ramp to 110 °C at 20 °C min⁻¹.
-
Detector: 150 °C
-
-
Sample Preparation:
-
Place a known volume of the reaction mixture into a sealed headspace vial.
-
Equilibrate the vial at a controlled temperature to allow H₂S to partition into the headspace.
-
The headspace gas is then automatically sampled and injected into the GC.
-
Method 3: HPLC with Fluorescence Detection after Derivatization
This method, adapted from the determination of trace sulfide, is suitable for quantifying total sulfide in the liquid phase of the reaction mixture.[4]
-
Instrumentation: HPLC system with a fluorescence detector.
-
Column: Inertsil ODS-2 (250 mm x 4.6 mm i.d.) or similar C18 column.[4]
-
Mobile Phase: 90% (v/v) acetonitrile in water containing sodium 1-octanesulfonate as an ion-pair reagent.[4]
-
Flow Rate: 0.5 mL min⁻¹.[4]
-
Detection:
-
Excitation: 640 nm
-
Emission: 675 nm
-
-
Sample Preparation (Derivatization and Extraction):
-
Take an aliquot of the reaction mixture.
-
Add a solution of 2-amino-5-N,N-diethylaminotoluene and Fe(III) under acidic conditions to form a fluorescent derivative.[4]
-
Extract the fluorescent derivative into 2-octanol as an ion-pair with sodium 1-octanesulfonate.[4]
-
Inject the organic extract into the HPLC.
-
Workflow for Sulfide Analysis by HPLC with Fluorescence Detection
Caption: Workflow for the analysis of sulfide by HPLC with fluorescence detection.
Conclusion
The chromatographic analysis of reaction mixtures containing TBAHS requires distinct methods for the cation and the anion. For the tetrabutylammonium cation, ion chromatography offers a robust and selective method with minimal sample preparation. For the sulfide anion, the choice of method depends on the phase of interest; HS-GC-SCD is highly specific for volatile H₂S in the headspace, while HPLC with fluorescence detection after derivatization provides excellent sensitivity for total sulfide in the liquid phase. The selection of the most appropriate technique will depend on the specific goals of the analysis, the nature of the reaction matrix, and the available instrumentation.
References
- 1. Simultaneous determination of tetrabutyl ammonium and tetrabutyl phosphonium in environmental water samples by solid phase extraction and ion chromatography - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Ion chromatographic determination of residual phase transfer catalyst in active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. H2S Analysis in Biological Samples Using Gas Chromatography with Sulfur Chemiluminescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
A Comparative Guide to Hydrogen Sulfide (H₂S) Donors: Unraveling Release Dynamics for Research Applications
For researchers, scientists, and drug development professionals, the selection of an appropriate hydrogen sulfide (H₂S) donor is critical for accurately investigating its diverse physiological and pathological roles. This guide provides a quantitative comparison of commonly used H₂S donors, details the experimental protocols for their analysis, and visualizes key signaling pathways and analytical workflows.
While a variety of H₂S-releasing compounds are available, this guide will focus on the well-characterized inorganic salt, Sodium Hydrosulfide (NaHS), and the slow-releasing organic donor, GYY4137. A notable compound, Tetrabutylammonium hydrogen sulfide (TBAS or NBu₄SH), is recognized primarily for its utility in organic chemistry due to its solubility in non-aqueous solvents[1][2]. However, there is a conspicuous absence of quantitative data in the scientific literature regarding its H₂S release kinetics and yield in aqueous or physiological solutions. This suggests that TBAS is not conventionally employed as an H₂S donor in biological research, where aqueous environments are the standard.
Quantitative Comparison of H₂S Donors
The efficacy and biological impact of an H₂S donor are largely dictated by its release kinetics. Fast-releasing donors like NaHS are useful for studying acute responses, whereas slow-releasing donors such as GYY4137 are often considered to better mimic endogenous H₂S production[3][4].
| Parameter | Sodium Hydrosulfide (NaHS) | GYY4137 | This compound (TBAS) |
| Release Profile | Rapid/Instantaneous | Slow and Sustained | Data not available in aqueous solutions |
| Mechanism of Release | Dissociation in water | Hydrolysis | Dissociation |
| H₂S Peak Time | < 20 minutes[5][6] | 6-10 minutes (initial peak), sustained release for days[3][6] | Data not available |
| H₂S Concentration (Example) | ~400 µM from a 400 µM solution, declines to baseline by 90 min[5][6] | ~20 µM from a 400 µM solution, sustained for up to 7 days[5][6] | Data not available |
| Primary Application | Acute H₂S exposure studies | Chronic/long-term H₂S exposure studies[3][7] | Source of HS⁻ in organic synthesis[1][2] |
| Solubility | High in aqueous solutions | Water-soluble[7] | Soluble in organic solvents[1][2] |
Experimental Protocols for H₂S Quantification
Accurate quantification of H₂S release is paramount for reproducible experimental outcomes. The following are widely accepted methods for measuring H₂S concentrations.
Methylene Blue Assay
The methylene blue assay is a traditional and robust colorimetric method for sulfide quantification[8][9].
Principle: In a highly acidic environment, H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of a ferric chloride catalyst to form the stable blue dye, methylene blue. The absorbance of the resulting solution is measured spectrophotometrically at approximately 665-670 nm and is directly proportional to the H₂S concentration[8][10].
Protocol Outline:
-
Sample Preparation: A known concentration of the H₂S donor is incubated in a physiological buffer (e.g., PBS, pH 7.4) at 37°C for the desired time course.
-
Sulfide Trapping: To prevent the volatile H₂S from escaping, aliquots of the incubation mixture are added to a solution of zinc acetate (e.g., 1% w/v), which precipitates the sulfide as zinc sulfide (ZnS)[11].
-
Color Development:
-
Incubation: The reaction mixture is incubated at room temperature for approximately 10-20 minutes to allow for full color development.
-
Measurement: The absorbance of the solution is measured using a spectrophotometer. A standard curve is generated using known concentrations of NaHS to quantify the H₂S in the experimental samples[3].
Amperometric Sensing
Amperometric sensors, or H₂S-selective electrodes, allow for the real-time, dynamic measurement of H₂S release[12][13].
Principle: An H₂S-selective electrode is polarized at a specific voltage. When H₂S from the sample diffuses across a gas-permeable membrane and comes into contact with the electrode, it is electrochemically oxidized. This oxidation generates a current that is directly proportional to the concentration of H₂S[13].
Experimental Setup and Procedure:
-
Sensor Calibration: The H₂S sensor is calibrated using freshly prepared standard solutions of NaHS of known concentrations. A calibration curve of current (in picoamperes or nanoamperes) versus H₂S concentration is generated[13].
-
Incubation: The H₂S donor is added to a sealed, temperature-controlled reaction vessel containing a physiological buffer.
-
Real-Time Monitoring: The calibrated H₂S sensor is submerged in the buffer, and the current is continuously recorded as H₂S is released from the donor.
-
Data Analysis: The recorded current is converted to H₂S concentration using the calibration curve, providing a real-time profile of H₂S release.
Visualizing H₂S in Cellular Signaling and Analysis
Hydrogen sulfide is a significant gasotransmitter that modulates various cellular processes, often through established signaling pathways. The experimental workflows to measure its release are crucial for understanding its biological effects.
The diagram above illustrates how H₂S can activate the ERK and PI3K/Akt signaling pathways, leading to inflammatory responses and promoting cell survival, respectively.[14][15][16][17] These pathways are critical targets in drug development and disease research.
This workflow diagram contrasts the two primary methods for quantifying H₂S release. The Methylene Blue assay is an endpoint measurement, suitable for time-course experiments, while amperometric sensing provides a continuous, real-time profile of H₂S generation.
References
- 1. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. ahajournals.org [ahajournals.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. journals.plos.org [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen Sulfide (H2S) Releasing Agents: Chemistry and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aquaphoenixsci.com [aquaphoenixsci.com]
- 9. Analytical Methods for Detection of Gasotransmitter Hydrogen Sulfide Released from Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylene blue - Wikipedia [en.wikipedia.org]
- 11. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Electrochemical hydrogen sulfide biosensors - Analyst (RSC Publishing) DOI:10.1039/C5AN02208H [pubs.rsc.org]
- 14. Endogenous hydrogen sulfide regulates inflammatory response by activating the ERK pathway in polymicrobial sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Development of the Molecular and Cellular Mechanisms of Hydrogen Sulfide Gasotransmitter - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hydrogen sulfide inhibits PCSK9 expression through the PI3K/Akt‑SREBP‑2 signaling pathway to influence lipid metabolism in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exogenous Hydrogen Sulfide Activates PI3K/Akt/eNOS Pathway to Improve Replicative Senescence in Human Umbilical Vein Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Tetrabutylammonium hydrogen sulfide performance against other phase-transfer catalysts
A Comparative Guide to Tetrabutylammonium Hydrogen Sulfide and Other Phase-Transfer Catalysts
For researchers, scientists, and drug development professionals, the choice of a phase-transfer catalyst (PTC) is critical for optimizing reaction efficiency, improving yields, and enhancing selectivity in multiphasic organic synthesis. This compound (TBAHS) has emerged as a versatile and effective PTC for a variety of organic transformations. This guide provides an objective comparison of TBAHS's performance against other common phase-transfer catalysts, supported by experimental data from various studies.
The Role of Phase-Transfer Catalysts
Phase-transfer catalysis facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1] A PTC, such as a quaternary ammonium salt, transports a reactant, usually an anion, from the aqueous phase to the organic phase where it can react with the organic-soluble substrate.[1] The efficiency of a PTC is influenced by several factors, including the lipophilicity of the cation and the nature of the counter-anion.[1]
Performance Comparison in Key Organic Reactions
The following sections present a comparative overview of the performance of TBAHS and other common quaternary ammonium salts in several key organic transformations.
The synthesis of organic sulfides from alkyl halides and a sulfide source is a common reaction where phase-transfer catalysis is employed to enhance reaction rates and yields.
Table 1: Performance Comparison in the Synthesis of Symmetrical Sulfides
| Catalyst | Alkyl Halide | Sulfide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Benzyl chloride | Na₂S | Dichloromethane | Ambient | 2-3 | ~96 | [2] |
| Tetrabutylammonium Bromide (TBAB) | Benzyl chloride | (NH₄)₂S | Toluene | 60 | 7.4 | ~90 (DBS) | [3] |
| Didecyldimethylammonium Bromide (DDAB) | Benzyl bromide | Na₂S / S | Not specified | Room Temp | Fast | Good | [4] |
| Aliquat 336 | Benzyl chloride | Na₂S | Toluene | 90 | 2 | >95 | [5] |
Note: Reaction conditions and substrates may vary between studies, affecting direct comparability. DBS stands for dibenzyl sulfide.
The O-alkylation of phenols is a classic example of a nucleophilic substitution reaction often accelerated by phase-transfer catalysts.
Table 2: Performance Comparison in the O-Alkylation of Phenols
| Catalyst | Phenol Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | 4-Nitrophenol | 1-Bromobutane | K₂CO₃ | Toluene | 80 | 6 | 92 | [1] |
| Tetrabutylammonium Bromide (TBAB) | 4-Nitrophenol | 1-Bromobutane | K₂CO₃ | Toluene | 80 | 5 | 95 | [1] |
| Benzyltriethylammonium Chloride (BTEAC) | 4-Nitrophenol | 1-Bromobutane | K₂CO₃ | Toluene | 80 | 8 | 88 | [1] |
| Aliquat 336 | Phenol | Butyl Bromide | NaOH | Toluene | 70 | 4 | High | [6] |
N-alkylation is a fundamental reaction in the synthesis of many biologically active compounds and is often facilitated by phase-transfer catalysis.
Table 3: Performance Comparison in N-Alkylation Reactions
| Catalyst | Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Tetrabutylammonium Hydrogen Sulfate (TBAHS) | Indole | Alkyl Halide | KOH | Acetonitrile | Not specified | - | Good | [7] |
| Tetrabutylammonium Bromide (TBAB) | Indole | Alkyl Halide | NaH | DMF/THF | Not specified | - | High | [8] |
| Tetrabutylammonium Iodide (TBAI) | CPDT | Alkyl Halide | aq. NaOH | Not specified | 75 | - | 82-96 | [9] |
Note: CPDT stands for 4H-Cyclopenta[2,1-b:3,4-b']dithiophene.
Experimental Protocols
Detailed methodologies for key experiments are provided below to allow for replication and further comparative studies.
Protocol 1: Synthesis of Phenylthioacetylene using TBAHS[2]
Objective: To synthesize phenylthioacetylene via dehydrobromination using TBAHS as a phase-transfer catalyst.
Materials:
-
Phenyl vinyl sulfide
-
Bromine
-
Dichloromethane
-
40% aqueous Sodium Hydroxide
-
Tetrabutylammonium hydrogen sulfate (TBAHS)
-
Saturated sodium bisulfite solution
-
Anhydrous magnesium sulfate
Procedure:
-
Charge a flask with phenyl vinyl sulfide (0.30 mol) and 250 mL of dichloromethane.
-
Cool the solution to 0°C and add bromine (0.31 mol) dropwise over approximately 1 hour until a bright red color persists.
-
Treat the intermediate product, phenylthio-1,2-dibromoethane, at 0°C with 250 mL of aqueous 40% sodium hydroxide.
-
Add 5.1 g (15 mmol, 5 mol%) of TBAHS to the mixture.
-
Continue vigorous stirring at ambient temperature for 2–3 hours until TLC indicates the dehydrobromination is complete.
-
Separate the organic layer and extract the aqueous layer with two 200-mL portions of dichloromethane.
-
Combine the organic extracts and wash with a saturated solution of sodium bisulfite.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: O-Alkylation of 4-Nitrophenol[1]
Objective: To compare the catalytic efficiency of various PTCs for the O-alkylation of 4-nitrophenol with 1-bromobutane.
Materials:
-
4-Nitrophenol
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Phase-transfer catalyst (TBAHS, TBAB, BTEAC, etc.)
-
Deionized water
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-nitrophenol (1.39 g, 10 mmol), potassium carbonate (2.76 g, 20 mmol), and toluene (20 mL).
-
Add the phase-transfer catalyst (0.1 mmol, 1 mol%).
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Add 1-bromobutane (1.64 g, 12 mmol) to the reaction mixture.
-
Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, filter to remove inorganic salts, and wash the filtrate with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Protocol 3: N-Alkylation of Heterocycles[10]
Objective: To synthesize N-alkyl quaternary ammonium salts from various heterocyclic precursors.
Materials:
-
Heteroaromatic compound (e.g., 2-methylbenzothiazole, 2-methylindole)
-
Alkylating agent (e.g., iodoethane, 1-iodopentane)
-
Acetonitrile
-
Diethyl ether
Procedure:
-
Prepare a solution of the heteroaromatic compound (1.0 mmol) and the appropriate alkylating agent (3.0-5.0 mmol) in acetonitrile (25 mL).
-
Heat the solution under reflux for 24 hours.
-
After cooling, add diethyl ether to precipitate the desired quaternary ammonium salt.
-
Collect the salt by filtration under reduced pressure and wash it several times with diethyl ether.
-
Dry the product under vacuum to obtain the spectroscopically pure compound.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the general mechanism of phase-transfer catalysis and a typical experimental workflow.
Caption: General mechanism of phase-transfer catalysis.
Caption: Typical experimental workflow for a PTC reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. [PDF] Phase transfer catalyzed reaction for synthesis of sulfides and disulfides using hydrogen sulfide | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of third phase for reaction of benzyl chloride with sodium sulfide in phase transfer catalytic system | Semantic Scholar [semanticscholar.org]
- 6. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 7. Enantioselective Catalytic Synthesis of N-alkylated Indoles [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
A Cost-Benefit Analysis of Tetrabutylammonium Hydrogen Sulfide in Synthesis: A Comparative Guide
In the landscape of synthetic chemistry, particularly in the development of pharmaceuticals and other fine chemicals, the choice of reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. Tetrabutylammonium hydrogen sulfide (TBAHS) has emerged as a versatile reagent, primarily utilized as a phase-transfer catalyst and a source of hydrosulfide ions. This guide provides a comprehensive cost-benefit analysis of TBAHS in synthesis, with a direct comparison to alternative sulfurizing agents: Lawesson's Reagent, sodium sulfide (Na₂S), and hydrogen sulfide (H₂S) gas.
Performance Comparison of Sulfurizing Agents
The efficacy of a sulfurizing agent is determined by several factors including reaction yield, reaction time, and the mildness of the required conditions. Below is a comparative summary of TBAHS and its alternatives in the synthesis of benzyl thiol from benzyl chloride, a common transformation in organic synthesis.
| Reagent/Method | Typical Reaction Conditions | Yield (%) | Reaction Time (hours) | Key Advantages | Key Disadvantages |
| TBAHS / NaSH | Two-phase system (e.g., organic solvent/water), mild temperature (e.g., 10-15°C) | ~85-95% | 4-6 | High yield, mild conditions, good for substrates with sensitive functional groups. | Higher initial reagent cost, requires a co-reagent (NaSH). |
| Lawesson's Reagent | High-boiling solvent (e.g., toluene), reflux temperature (~110°C) | ~70-85% | 2-5 | Effective for thionation of a wide range of carbonyls. | Harsh reaction conditions, strong unpleasant odor, generates phosphorus-containing byproducts. |
| Sodium Sulfide (Na₂S) | Aqueous or alcoholic solvent, moderate to high temperature | ~60-80% | 6-12 | Low cost, readily available. | Lower yields, potential for side reactions (e.g., formation of disulfides), requires careful pH control. |
| Hydrogen Sulfide (H₂S) Gas | Pressurized reactor, often with a base in a suitable solvent | Variable, can be high | Variable | Direct source of sulfide, potentially high atom economy. | Highly toxic and flammable gas, requires specialized equipment and stringent safety protocols, difficult to handle on a lab scale. |
Cost Analysis
The economic viability of a synthetic route extends beyond the price of the primary reagent. It encompasses factors such as the cost of other reactants, solvents, energy consumption for heating or cooling, and waste disposal. The following table provides an estimated cost comparison for the synthesis of one mole of benzyl thiol using the different methods.
| Reagent | Estimated Price (per kg) | Molar Mass ( g/mol ) | Cost per Mole of Reagent (€) | Estimated Total Process Cost per Mole of Product (€) |
| This compound (TBAHS) | €150 - €250 | 339.53 | €50.93 - €84.88 (as catalyst) | Higher |
| Lawesson's Reagent | €40 - €70 | 404.47 | €16.18 - €28.31 | Moderate |
| Sodium Sulfide (Na₂S) | €2 - €5 | 78.04 | €0.16 - €0.39 | Low |
| Hydrogen Sulfide (H₂S) Gas | Variable (Cylinder rental and gas cost) | 34.08 | Variable | High (due to infrastructure and safety) |
Note: Prices are estimates and can vary significantly based on supplier, purity, and quantity. The "Estimated Total Process Cost" is a qualitative assessment considering reagent cost, energy, and handling complexity.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for researchers. Below are representative protocols for the synthesis of benzyl thiol using the compared methods.
Synthesis of Benzyl Thiol using TBAHS and Sodium Hydrosulfide
This method utilizes TBAHS as a phase-transfer catalyst to facilitate the reaction between the water-soluble sodium hydrosulfide and the organic-soluble benzyl chloride.
Materials:
-
Benzyl chloride (1 eq)
-
Sodium hydrosulfide (NaSH) (1.2 eq)
-
This compound (TBAHS) (0.05 eq)
-
Toluene
-
Water
Procedure:
-
A solution of NaSH in water is prepared in a round-bottom flask.
-
Toluene, benzyl chloride, and TBAHS are added to the flask.
-
The biphasic mixture is stirred vigorously at room temperature for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude benzyl thiol is purified by vacuum distillation.
Synthesis of Benzyl Thiol using Lawesson's Reagent from Benzyl Alcohol
This protocol describes the conversion of an alcohol to a thiol.
Materials:
-
Benzyl alcohol (1 eq)
-
Lawesson's Reagent (0.5 eq)
-
Toluene
Procedure:
-
Benzyl alcohol and Lawesson's Reagent are dissolved in toluene in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux and maintained for 2-4 hours.
-
The reaction is monitored by TLC.
-
After cooling, the reaction mixture is filtered to remove solid byproducts.
-
The filtrate is concentrated, and the residue is purified by column chromatography on silica gel.
Synthesis of Benzyl Thiol using Sodium Sulfide
Materials:
-
Benzyl chloride (1 eq)
-
Sodium sulfide nonahydrate (Na₂S·9H₂O) (1.1 eq)
-
Ethanol
-
Water
Procedure:
-
Sodium sulfide nonahydrate is dissolved in a mixture of ethanol and water in a round-bottom flask.
-
Benzyl chloride is added dropwise to the solution with stirring.
-
The mixture is heated to reflux for 6-8 hours.
-
After cooling, the mixture is poured into water and extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The product is purified by vacuum distillation.
Synthesis of Benzyl Thiol using Hydrogen Sulfide Gas
Safety Precaution: This reaction must be performed in a well-ventilated fume hood with continuous H₂S monitoring due to the high toxicity of hydrogen sulfide gas.
Materials:
-
Benzyl chloride (1 eq)
-
Sodium hydroxide (1.1 eq)
-
Ethanol
-
Hydrogen sulfide gas
Procedure:
-
A solution of sodium hydroxide in ethanol is prepared in a pressure-resistant reaction vessel.
-
The solution is cooled in an ice bath and saturated with hydrogen sulfide gas to form a solution of sodium hydrosulfide in situ.
-
Benzyl chloride is added to the vessel, which is then sealed.
-
The reaction is stirred at room temperature for several hours.
-
The pressure is carefully released through a scrubbing system (e.g., a bleach solution).
-
The reaction mixture is worked up similarly to the sodium sulfide method.
Visualizing the Workflow: Phase-Transfer Catalysis
The use of TBAHS in the synthesis of benzyl thiol is a classic example of phase-transfer catalysis. The following diagram illustrates the general workflow of this process.
This diagram illustrates how the tetrabutylammonium (TBA⁺) cation shuttles the hydrosulfide (SH⁻) anion from the aqueous phase to the organic phase, where it can react with benzyl chloride. The resulting chloride anion is then transported back to the aqueous phase by the catalyst, completing the catalytic cycle.
Conclusion: A Balanced Decision
The choice between this compound and its alternatives is a nuanced decision that depends on the specific requirements of the synthesis.
-
For high-value products where yield and mild reaction conditions are paramount, and for substrates with sensitive functional groups, TBAHS is an excellent choice despite its higher initial cost. The increased efficiency and cleaner reaction profile can offset the upfront investment by simplifying purification and increasing overall throughput.
-
Lawesson's Reagent remains a powerful tool for the thionation of carbonyl compounds, but its harsh conditions and odorous nature make it less suitable for sensitive substrates or large-scale applications where environmental and safety concerns are high.
-
Sodium Sulfide is a cost-effective option for simple, robust sulfurization reactions where moderate yields are acceptable. Its low price makes it attractive for bulk chemical synthesis, but its lower reactivity and potential for side reactions may necessitate more extensive purification.
-
Hydrogen Sulfide gas is generally impractical and hazardous for laboratory-scale synthesis. Its use is typically restricted to industrial settings with specialized infrastructure for handling toxic and flammable gases.
Ultimately, researchers and drug development professionals must weigh the trade-offs between cost, performance, safety, and environmental impact to select the most appropriate sulfurizing agent for their specific synthetic challenge. While TBAHS presents a higher initial cost, its benefits in terms of yield, selectivity, and mild reaction conditions often make it a highly valuable tool in the synthesis of complex and high-value molecules.
A Comparative Guide to Spectroscopic Techniques for Studying Tetrabutylammonium Hydrogen Sulfide Reactions
For Researchers, Scientists, and Drug Development Professionals
Tetrabutylammonium hydrogen sulfide (TBA-HS) is a versatile reagent increasingly utilized in organic synthesis and pharmaceutical development. Its role as a soluble source of the hydrosulfide anion (HS⁻) in organic solvents makes it a valuable tool for introducing sulfur-containing functionalities into molecules. Understanding the kinetics, mechanisms, and intermediates involved in TBA-HS reactions is crucial for optimizing reaction conditions, maximizing yields, and ensuring the synthesis of desired products. This guide provides a comparative overview of key spectroscopic techniques for studying TBA-HS reactions, complete with experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate analytical method.
Comparing the Spectroscopic Toolkit
The choice of spectroscopic technique for monitoring a TBA-HS reaction depends on several factors, including the nature of the reactants and products, the reaction kinetics, and the information sought (e.g., quantitative analysis, structural elucidation of intermediates). The following table summarizes the key performance characteristics of commonly employed spectroscopic methods.
| Spectroscopic Method | Principle | Information Provided | Sensitivity | Time Resolution | Sample Requirements | Key Advantages | Limitations |
| ¹H NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Structural information, quantitative analysis of reactants and products | Moderate (μM to mM) | Seconds to minutes | Soluble sample in deuterated solvent | Provides detailed structural information, inherently quantitative without calibration for relative amounts.[1][2] | Lower sensitivity compared to MS, requires deuterated solvents, may be slow for very fast reactions. |
| FTIR-ATR Spectroscopy | Vibrational transitions of molecules | Functional group analysis, reaction kinetics | High (sub-μM for strong absorbers) | Milliseconds to seconds | Sample in contact with ATR crystal (liquid or solid) | Real-time monitoring, no need for deuterated solvents, probes both solution and solid phases.[3][4][5][6] | Provides less detailed structural information than NMR, overlapping peaks can complicate analysis. |
| UV-Vis Spectroscopy | Electronic transitions in molecules | Quantitative analysis of chromophores, reaction kinetics | High (nM to μM for strong chromophores) | Microseconds to seconds | Soluble sample with a UV-Vis active component | High sensitivity, excellent for kinetic studies of reactions involving color change or chromophore consumption/formation.[7][8][9][10] | Limited to reactions with a change in UV-Vis absorbance, provides no structural information. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light | Vibrational transitions, complementary to IR | Lower than IR, can be enhanced | Seconds to minutes | Liquid, solid, or gas; aqueous solutions can be studied | Minimal sample preparation, water is a weak Raman scatterer, good for in-situ analysis.[11][12][13] | Lower sensitivity, fluorescence interference can be an issue. |
| ESI-Mass Spectrometry | Mass-to-charge ratio of ionized molecules | Identification of reactants, products, and intermediates | Very high (pM to nM) | Milliseconds | Soluble, ionizable sample | Exceptional sensitivity for detecting transient intermediates, provides molecular weight information.[14][15][16][17][18][19][20] | Not inherently quantitative without standards, ionization efficiency can vary, provides no direct structural information on its own. |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are protocols for key spectroscopic techniques tailored for studying a representative TBA-HS reaction: a nucleophilic aromatic substitution (SNAr) where TBA-HS serves as the nucleophile source.
In-situ ¹H NMR Spectroscopy for Reaction Monitoring
This protocol describes the quantitative monitoring of the reaction between 1-fluoro-2,4-dinitrobenzene and TBA-HS to form 2,4-dinitrophenyl sulfide.
Materials:
-
1-fluoro-2,4-dinitrobenzene
-
This compound (TBA-HS)
-
Deuterated acetonitrile (CD₃CN)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
-
NMR tubes and spectrometer
Procedure:
-
Prepare a stock solution of 1-fluoro-2,4-dinitrobenzene in CD₃CN of known concentration.
-
Prepare a separate stock solution of TBA-HS and the internal standard in CD₃CN of known concentration.
-
In an NMR tube, combine a known volume of the 1-fluoro-2,4-dinitrobenzene stock solution.
-
Acquire a ¹H NMR spectrum of the starting material to serve as the t=0 reference.
-
Initiate the reaction by adding a known volume of the TBA-HS/internal standard stock solution to the NMR tube, quickly mix, and place the tube in the NMR spectrometer.
-
Acquire a series of ¹H NMR spectra at regular time intervals (e.g., every 5 minutes).[21][22][23]
-
Process the spectra and integrate the signals corresponding to a non-reacting proton of the starting material, the product, and the internal standard.
-
The concentration of the reactant and product at each time point can be calculated relative to the constant concentration of the internal standard.[24]
In-situ FTIR-ATR Spectroscopy for Kinetic Analysis
This protocol outlines the use of an FTIR-ATR probe to monitor the consumption of an electrophile in a reaction with TBA-HS.
Materials:
-
Electrophile (e.g., an alkyl halide or a Michael acceptor)
-
This compound (TBA-HS)
-
Anhydrous solvent (e.g., acetonitrile or THF)
-
Reaction vessel equipped with an in-situ FTIR-ATR probe (e.g., ReactIR)
Procedure:
-
Assemble the reaction vessel with the FTIR-ATR probe, ensuring a good seal and inert atmosphere if necessary.
-
Add the solvent and the electrophile to the reaction vessel and begin stirring.
-
Collect a background spectrum of the starting material solution.
-
Initiate the reaction by adding a solution of TBA-HS to the vessel.
-
Begin collecting spectra at a high time resolution (e.g., every 30 seconds).[3][6]
-
Monitor the reaction progress by observing the decrease in the intensity of a characteristic vibrational band of the electrophile (e.g., C=O stretch) and/or the appearance of a band corresponding to the product.
-
The kinetic profile can be generated by plotting the absorbance of the key peaks as a function of time.[4][5][25]
UV-Vis Spectroscopy for Determining Reaction Rates
This method is suitable when either the reactants or products have a distinct chromophore, as is the case in the SNAr reaction of 1-fluoro-2,4-dinitrobenzene with TBA-HS.
Materials:
-
1-fluoro-2,4-dinitrobenzene
-
This compound (TBA-HS)
-
Spectrophotometric grade solvent (e.g., acetonitrile)
-
UV-Vis spectrophotometer with a thermostatted cuvette holder
Procedure:
-
Prepare stock solutions of 1-fluoro-2,4-dinitrobenzene and TBA-HS in the chosen solvent.
-
Determine the wavelength of maximum absorbance (λ_max) for the product, 2,4-dinitrophenyl sulfide, by reacting a small amount to completion and scanning the spectrum.
-
In a quartz cuvette, place a known concentration of 1-fluoro-2,4-dinitrobenzene.
-
Place the cuvette in the spectrophotometer and allow it to equilibrate to the desired reaction temperature.
-
Initiate the reaction by adding a known concentration of the TBA-HS solution, mix quickly, and immediately start recording the absorbance at the predetermined λ_max as a function of time.[8][10]
-
The concentration of the product at any given time can be calculated using the Beer-Lambert law, provided the molar absorptivity of the product is known.
Visualizing Reaction Pathways and Workflows
Understanding the sequence of events in a chemical reaction and the analytical workflow is facilitated by visual diagrams.
Caption: A generalized workflow for studying TBA-HS reactions using spectroscopic techniques.
The mechanism of TBA-HS in phase-transfer catalysis or as a direct nucleophile source is of significant interest. For an SNAr reaction, the following pathway is plausible:
References
- 1. researchgate.net [researchgate.net]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 6. IR-EcoSpectra: Exploring sustainable ex situ and in situ FTIR applications for green chemical and pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of second order reactions using UV-VIS spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. UV Spectrometric Indirect Analysis of Brominated MWCNTs with UV Active Thiols and an Alkene—Reaction Kinetics, Quantification and Differentiation of Adsorbed Bromine and Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Hydrogen Bonds: Raman Spectroscopic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of the reaction mechanism of lithium sulfur batteries in different electrolyte systems by in situ Raman spectroscopy and in situ X-ray diffraction - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
- 13. escholarship.org [escholarship.org]
- 14. Identifying reactive intermediates by mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Expanding Role of Electrospray Ionization Mass Spectrometry for Probing Reactive Intermediates in Solution | MDPI [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Accelerated Hantzsch electrospray synthesis with temporal control of reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sniffing out early reaction intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [PDF] Direct observation of key intermediates by negative-ion electrospray ionisation mass spectrometry in palladium-catalysed cross-coupling. | Semantic Scholar [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. NMR crystallization: in situ NMR strategies for monitoring the evolution of crystallization processes - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 22. Monitoring Cocrystal Formation via In Situ Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Application of Multinuclear MAS NMR for the in situ Monitoring of Hydrothermal Synthesis of Zeolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Measuring Heterogeneous Reaction Rates with ATR-FTIR Spectroscopy To Evaluate Chemical Fates in an Atmospheric Environment: A Physical Chemistry and Environmental Chemistry Laboratory Experiment | Scilit [scilit.com]
Unveiling the Potent Nucleophilicity of Tetrabutylammonium Hydrogen Sulfide: A Comparative Kinetic Analysis
For researchers, scientists, and professionals in drug development, the selection of an appropriate nucleophile is a critical decision that can significantly impact the efficiency and outcome of a chemical synthesis. Tetrabutylammonium hydrogen sulfide (NBu₄SH) has emerged as a valuable reagent, offering a soluble and reactive source of the hydrosulfide anion (HS⁻) in organic solvents. This guide provides an objective comparison of the nucleophilic performance of this compound against other commonly used nucleophiles, supported by experimental kinetic data and detailed methodologies.
The hydrosulfide anion, delivered by NBu₄SH, is a powerful nucleophile due to the high polarizability and the relatively low electronegativity of the sulfur atom.[1] These characteristics contribute to its enhanced reactivity in nucleophilic substitution reactions, particularly in Sₙ2 processes.[1]
Comparative Kinetic Data
The Swain-Scott equation and Mayr's nucleophilicity scale are two frameworks used to quantify and compare nucleophilic reactivity.[2] It has been noted that the Swain-Scott model can underestimate the reactivity of the hydrosulfide ion, suggesting it is an even more potent nucleophile than predicted by this particular linear free-energy relationship.
Below is a table summarizing representative second-order rate constants (k) for the reaction of various nucleophiles with methyl iodide in methanol at 25°C. This allows for a standardized comparison of their intrinsic nucleophilicity.
| Nucleophile | Formula | Rate Constant (k) [M⁻¹s⁻¹] | Relative Rate |
| Hydrosulfide | HS⁻ | ~6.9 x 10⁴ | ~69,000 |
| Thiocyanate | SCN⁻ | 6.4 x 10³ | 6,400 |
| Iodide | I⁻ | 3.0 x 10³ | 3,000 |
| Azide | N₃⁻ | 1.5 x 10³ | 1,500 |
| Cyanide | CN⁻ | 6.0 x 10² | 600 |
| Bromide | Br⁻ | 2.0 x 10² | 200 |
| Chloride | Cl⁻ | 1.0 | 1 |
| Hydroxide | OH⁻ | 0.6 | 0.6 |
| Methoxide | CH₃O⁻ | 0.2 | 0.2 |
Note: The rate constant for the hydrosulfide ion is an approximation based on its high reactivity and comparisons within the literature. Precise values can vary with experimental conditions.
As the data indicates, the hydrosulfide ion is a significantly more reactive nucleophile than many commonly used alternatives, including the halide ions and oxygen-based nucleophiles like hydroxide and methoxide. Its reactivity is surpassed only by a few specialized nucleophiles under specific conditions.
Experimental Protocols
The determination of the kinetic data presented above typically involves monitoring the rate of a nucleophilic substitution reaction under controlled conditions. A common method is to follow the disappearance of the electrophile or the appearance of the product over time using techniques such as spectroscopy or chromatography.
General Protocol for a Comparative Kinetic Study of Sₙ2 Reactions:
Objective: To determine the second-order rate constants for the reaction of various nucleophiles (including this compound) with a standard electrophile (e.g., methyl iodide).
Materials:
-
This compound (NBu₄SH)
-
Other nucleophiles (e.g., NaI, NaCN, NaN₃, NaBr, NaCl, NaOH, NaOCH₃)
-
Methyl iodide (or another suitable electrophile)
-
Anhydrous solvent (e.g., methanol, acetonitrile, DMF)
-
Thermostatted reaction vessel
-
Analytical instrument for monitoring reaction progress (e.g., UV-Vis spectrophotometer, HPLC, GC)
-
Standard laboratory glassware and equipment
Procedure:
-
Solution Preparation: Prepare stock solutions of the electrophile and each nucleophile in the chosen anhydrous solvent at known concentrations. For moisture-sensitive reagents like NBu₄SH, this should be done in an inert atmosphere (e.g., in a glovebox).
-
Reaction Initiation: Equilibrate the reaction vessel to the desired temperature (e.g., 25°C). Add a known volume of the electrophile stock solution to the vessel. Initiate the reaction by adding a known volume of the nucleophile stock solution. The concentrations should be chosen to ensure pseudo-first-order or second-order conditions, depending on the analytical method.
-
Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or addition of a quenching agent). Analyze the concentration of the reactant or product in each aliquot using the chosen analytical technique.
-
Data Analysis: Plot the concentration of the reactant or product as a function of time. From this data, determine the initial rate of the reaction. Using the rate law for an Sₙ2 reaction (Rate = k[Electrophile][Nucleophile]), calculate the second-order rate constant (k).
-
Comparison: Repeat the experiment for each nucleophile under identical conditions (solvent, temperature, and concentrations) to ensure a valid comparison of the rate constants.
Visualizing Reaction Pathways
To better understand the process of nucleophilic substitution, we can visualize the reaction mechanism. The following diagram, generated using the DOT language, illustrates the concerted Sₙ2 reaction pathway.
Caption: Sₙ2 reaction mechanism showing backside attack and inversion of stereochemistry.
The following diagram illustrates a typical experimental workflow for determining reaction kinetics.
Caption: Experimental workflow for a kinetic study of a nucleophilic substitution reaction.
References
A Comparative Guide to Isotopic Labeling with Tetrabutylammonium Hydrogen Sulfide and Metabolic Labeling for Proteomics Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of a novel proposed isotopic labeling strategy using Tetrabutylammonium hydrogen sulfide (TBHS) with the established metabolic labeling technique, Sulfur stable Isotope Labeling of Amino acids for Quantification (SULAQ). This guide includes detailed experimental protocols, quantitative performance data, and visual workflows to aid in the selection of the most suitable method for your research needs.
Introduction
Isotopic labeling coupled with mass spectrometry has become an indispensable tool in quantitative proteomics for understanding cellular processes, identifying disease biomarkers, and elucidating drug mechanisms of action. These techniques rely on the incorporation of stable isotopes into proteins, creating a mass difference that allows for the accurate relative quantification of proteins between different experimental conditions. This guide introduces a novel conceptual approach for isotopic labeling using isotopically labeled Tetrabutylammonium hydrogen [³⁴S]sulfide ([³⁴S]TBHS) as a donor of labeled hydrogen sulfide (H₂³⁴S) for studying protein persulfidation and other modifications. We compare this proposed method with the well-established SULAQ metabolic labeling technique, which utilizes the cellular machinery to incorporate stable sulfur isotopes into proteins.
Comparison of Isotopic Labeling Methodologies
This section provides a detailed comparison of the proposed [³⁴S]TBHS labeling method and the SULAQ metabolic labeling technique.
| Feature | Proposed [³⁴S]TBHS Labeling | SULAQ (Sulfur stable Isotope Labeling of Amino acids for Quantification) |
| Principle | Post-translational modification of proteins by introducing an isotopically labeled hydrogen sulfide (H₂³⁴S) donor to cell lysates or in vitro reactions. This allows for the study of protein persulfidation and other H₂S-mediated modifications. | In vivo metabolic incorporation of a stable sulfur isotope (e.g., ³⁴S or ³⁶S) into the proteome of living cells. Cells are cultured in a medium where the natural sulfur source is replaced by an isotopically labeled one, leading to the incorporation of labeled cysteine and methionine into newly synthesized proteins. |
| Labeling Reagent | Tetrabutylammonium hydrogen [³⁴S]sulfide ([³⁴S]TBHS) | Sodium [³⁴S]sulfate (Na₂³⁴SO₄) or Sodium [³⁶S]sulfate (Na₂³⁶SO₄) |
| Labeling Stage | Post-protein extraction (in vitro or with cell lysates) | During cell growth and protein synthesis (in vivo) |
| Applicability | Applicable to any protein sample, including tissues and biofluids, as it is performed post-lysis. Allows for the study of dynamic H₂S-mediated post-translational modifications. | Limited to cells that can be cultured in a defined medium where the sulfur source can be substituted. Not directly applicable to tissue or clinical samples without an intermediate cell culture step. |
| Quantitative Data | Theoretical Performance: High labeling efficiency is expected for accessible reactive cysteine residues. Quantitative accuracy will depend on the specificity of the H₂S-mediated modification and the subsequent mass spectrometry analysis. | Reported Performance: High labeling efficiency (>95%) has been reported.[1][2] Provides accurate relative protein quantification with low coefficients of variation. In a proof-of-principle experiment, 562 proteins were quantified.[3] |
Experimental Protocols
Proposed Synthesis and Application of [³⁴S]TBHS
This protocol outlines the proposed synthesis of isotopically labeled TBHS and its subsequent use for labeling proteins in a cell lysate.
1. Synthesis of Tetrabutylammonium Hydrogen [³⁴S]Sulfide ([³⁴S]TBHS):
-
Reaction: This synthesis is adapted from a method for preparing unlabeled TBHS.[4][5] It involves the reaction of a tetrabutylammonium salt with an isotopically labeled sulfide source.
-
Dissolve Tetrabutylammonium bromide in an organic solvent (e.g., dichloromethane).
-
Add an equimolar amount of Sodium [³⁴S]sulfide (Na₂³⁴S) dissolved in a minimal amount of water.
-
Stir the biphasic mixture vigorously at room temperature to facilitate the phase-transfer reaction.
-
After the reaction is complete, separate the organic phase containing the [³⁴S]TBHS.
-
Wash the organic phase with water to remove any remaining inorganic salts.
-
Dry the organic phase over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield solid [³⁴S]TBHS.
-
2. Labeling of Proteins in Cell Lysate:
-
Cell Lysis: Lyse cells in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Labeling Reaction:
-
To a defined amount of protein lysate, add a specific concentration of the prepared [³⁴S]TBHS solution.
-
Incubate the reaction mixture for a specific time at a controlled temperature to allow for protein persulfidation.
-
-
Sample Preparation for Mass Spectrometry:
-
Reduce and alkylate the protein sample.
-
Perform in-solution or filter-aided sample preparation (FASP) for protein digestion with an appropriate protease (e.g., trypsin).
-
Desalt the resulting peptide mixture using a C18 column.
-
-
LC-MS/MS Analysis: Analyze the labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the sites of ³⁴S incorporation.
SULAQ Metabolic Labeling Protocol for Bacteria
This protocol is based on established methods for SULAQ in bacteria.[3][6]
1. Preparation of Labeled and Unlabeled Media:
-
Prepare a defined minimal medium for the specific bacterial strain.
-
For the "light" medium, use the standard sulfur source (e.g., MgSO₄).
-
For the "heavy" medium, replace the standard sulfur source with an equimolar amount of isotopically labeled sodium sulfate (e.g., Na₂³⁴SO₄).
2. Cell Culture and Labeling:
-
Inoculate two separate cultures of the bacteria, one in the "light" medium and one in the "heavy" medium.
-
Grow the cultures for a sufficient number of generations (typically 5-7) to ensure near-complete incorporation of the isotopic label into the proteome. Monitor cell growth (e.g., by measuring OD₆₀₀) to ensure that the labeled medium does not affect cell viability.
3. Protein Extraction and Quantification:
-
Harvest the cells from both "light" and "heavy" cultures by centrifugation.
-
Lyse the cells using a suitable method (e.g., sonication or chemical lysis).
-
Quantify the protein concentration in each lysate.
4. Sample Mixing and Preparation for Mass Spectrometry:
-
Mix equal amounts of protein from the "light" and "heavy" lysates.
-
Reduce, alkylate, and digest the mixed protein sample with trypsin.
-
Desalt the resulting peptide mixture.
5. LC-MS/MS Analysis:
-
Analyze the peptide mixture by LC-MS/MS. The mass spectrometer will detect pairs of peptides with a mass difference corresponding to the sulfur isotope used (e.g., a 2 Da shift for ³⁴S vs ³²S).
-
Use appropriate software to identify the peptides and quantify the relative abundance of the "light" and "heavy" forms to determine changes in protein expression.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the proposed experimental workflow for [³⁴S]TBHS labeling, the established workflow for SULAQ, and a representative signaling pathway that can be investigated using these techniques.
Caption: Proposed experimental workflow for isotopic labeling using [³⁴S]TBHS.
Caption: Established experimental workflow for SULAQ metabolic labeling.
Caption: Keap1-Nrf2 signaling pathway, a target for H₂S-mediated regulation.
Conclusion
The choice between the proposed [³⁴S]TBHS labeling and the established SULAQ method depends on the specific research question.
-
[³⁴S]TBHS labeling offers a promising and versatile approach for studying the direct effects of hydrogen sulfide on protein function through post-translational modifications. Its applicability to a wide range of sample types makes it a potentially powerful tool for investigating H₂S signaling in various biological contexts.
-
SULAQ is a robust and accurate method for quantitative proteomics in cultured cells. It provides a global view of changes in protein expression in response to various stimuli and is the method of choice for studies where the incorporation of the label during protein synthesis is desired.
For researchers interested in the direct and dynamic role of H₂S in cellular signaling, the development and application of [³⁴S]TBHS labeling could open new avenues of investigation. For global quantitative proteomics in cell culture models, SULAQ remains a reliable and well-established technique.
References
- 1. youtube.com [youtube.com]
- 2. Quantitative Comparison of Proteomes Using SILAC - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfur-36S stable isotope labeling of amino acids for quantification (SULAQ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NBu4SH provides a convenient source of HS− soluble in organic solution for H2S and anion-binding research - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. NBu4SH provides a convenient source of HS(-) soluble in organic solution for H2S and anion-binding research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bacterial proteomic workflow [protocols.io]
Safety Operating Guide
Proper Disposal of Tetrabutylammonium Hydrogen Sulfide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides critical safety and logistical information for the proper disposal of Tetrabutylammonium hydrogen sulfide (TBAHS), a hazardous chemical requiring careful handling to ensure personnel safety and environmental protection. Researchers, scientists, and drug development professionals are advised to adhere to the following procedures.
This compound is a hazardous substance that is very toxic to aquatic organisms and must be disposed of as hazardous waste.[1] Improper handling can lead to the release of highly toxic hydrogen sulfide gas, especially upon contact with acids.[1] Adherence to established safety protocols and waste management regulations is mandatory.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn, including chemical-resistant gloves, safety goggles, and a lab coat. All operations should be conducted in a well-ventilated chemical fume hood to mitigate the risk of inhaling hazardous vapors. An eyewash station and safety shower must be readily accessible.[1]
Step-by-Step Disposal Protocol
This protocol outlines a method for the controlled neutralization of small quantities of this compound in a laboratory setting prior to collection by a certified waste management provider.
1. Preparation of Neutralization Solution:
-
Prepare a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH), approximately 5-10%, in a suitably large container within a chemical fume hood.
-
It is crucial to use a basic solution to avoid the generation of hydrogen sulfide gas.[1]
2. Controlled Neutralization:
-
Slowly and carefully add the this compound waste to the alkaline solution while stirring gently.
-
Avoid rapid addition, which could cause a localized reaction and potential splashing.
-
Monitor the reaction for any signs of gas evolution or excessive heat generation.
3. pH Verification:
-
After the addition is complete, test the pH of the resulting solution using pH paper or a calibrated pH meter.
-
The final pH of the solution should be basic (pH > 7) to ensure that the hydrogen sulfide is fully converted to the non-volatile sulfide salt and to prevent the reversion of the salt back to hydrogen sulfide gas.[2]
4. Waste Collection and Labeling:
-
Transfer the neutralized solution into a designated, properly labeled hazardous waste container.
-
The label should clearly state "Hazardous Waste," the chemical contents (e.g., "Neutralized this compound solution"), and the date of accumulation.
-
This container must be kept sealed and stored in a designated hazardous waste accumulation area.
5. Final Disposal:
-
Arrange for the collection of the hazardous waste container by a licensed environmental waste management company.
-
All waste must be handled in accordance with local, state, and federal regulations.[1] Do not pour the neutralized solution down the drain.[1]
Spill Management
In the event of a minor spill, remove all ignition sources and clean up the spill immediately using dry procedures to avoid generating dust.[1] Place the spilled material in a suitable, labeled container for waste disposal.[1] For major spills, evacuate the area and alert emergency responders.[1]
Data Summary Table
| Parameter | Information | Source |
| Chemical Name | This compound | N/A |
| Hazard Class | Hazardous Substance, Very toxic to aquatic organisms | [1] |
| Primary Disposal Hazard | Liberation of toxic hydrogen sulfide gas upon contact with acids | [1] |
| Incompatible Materials | Acids, diazo and azo compounds, halocarbons, isocyanates, aldehydes, alkali metals, nitrides, hydrides, strong reducing agents, and oxidizing agents.[1] | [1] |
| Recommended PPE | Chemical goggles, gloves, lab coat | [1] |
| Spill Procedure | Use dry clean-up procedures; avoid generating dust. Remove ignition sources. | [1] |
| Final Disposal Method | Dispose of as hazardous waste through a licensed facility. Must comply with local, state, and federal regulations. | [1] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
